Glucocheirolin
説明
特性
分子式 |
C11H20NO11S3- |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
[(E)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate |
InChI |
InChI=1S/C11H21NO11S3/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21)/p-1/b12-7+/t6-,8-,9+,10-,11+/m1/s1 |
InChIキー |
OFKKQTQFWWIRBD-BZVDQRPCSA-M |
製品の起源 |
United States |
Foundational & Exploratory
Glucocheirolin: A Technical Guide to its Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucocheirolin (B91262) is a naturally occurring glucosinolate found in a variety of cruciferous plants. Like other glucosinolates, it is a secondary metabolite that plays a role in the plant's defense mechanisms. The biological significance of this compound is primarily attributed to its hydrolysis product, 3-methylsulfonylpropyl isothiocyanate, which is formed upon enzymatic action by myrosinase. This isothiocyanate has garnered interest for its potential chemopreventive properties, largely mediated through the activation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant and detoxification responses. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, details on its biological activity and mechanism of action, and relevant experimental protocols for its extraction, analysis, and the study of its enzymatic hydrolysis.
Chemical Structure and Properties
This compound is a sulfur-containing glycoside with a side chain derived from the amino acid methionine. Its chemical structure consists of a β-D-thioglucose group, a sulfonated oxime moiety, and a 3-(methylsulfonyl)propyl side chain. The potassium salt is the common form in which this compound is isolated and studied.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | potassium;[(E)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate | [1] |
| Synonyms | 3-(Methylsulfonyl)propylglucosinolate potassium salt | [1] |
| CAS Number | 15592-36-6 (potassium salt) | [1][2] |
| Chemical Formula | C₁₁H₂₀KNO₁₁S₃ | [1][2] |
| Molecular Weight | 477.57 g/mol | [2][3] |
| Appearance | Yellowish powder | [1] |
| Solubility | Soluble in water | [1] |
| Melting Point | 168 °C (for the non-salt form) | [4] |
| SMILES | CS(=O)(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] | [3] |
| InChIKey | VANCNMMZVVUJJN-VLHAZNHLSA-M | [3] |
Biological Activity and Mechanism of Action
Intact this compound is considered to be biologically inactive. Its activity is dependent on its enzymatic hydrolysis by myrosinase (a β-thioglucosidase), which is physically separated from glucosinolates in intact plant cells. Upon tissue damage, such as chewing or cutting, myrosinase comes into contact with this compound, catalyzing the cleavage of the thioglucosidic bond. This releases glucose and an unstable aglycone, which then rearranges to form 3-methylsulfonylpropyl isothiocyanate.
Table 2: Chemical Properties of 3-Methylsulfonylpropyl Isothiocyanate
| Property | Value | Source(s) |
| IUPAC Name | 1-isothiocyanato-3-(methylsulfonyl)propane | N/A |
| Synonyms | Cheirolin | N/A |
| CAS Number | 4430-35-7 | N/A |
| Chemical Formula | C₅H₉NO₃S₂ | N/A |
| Molecular Weight | 195.26 g/mol | N/A |
The Keap1-Nrf2 Signaling Pathway
The primary mechanism by which 3-methylsulfonylpropyl isothiocyanate and other isothiocyanates are thought to exert their chemopreventive effects is through the activation of the Keap1-Nrf2 signaling pathway.[3] This pathway is a master regulator of the cellular antioxidant response.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[5] Isothiocyanates are electrophiles that can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[6]
Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[5] This leads to the increased expression of Phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs), as well as antioxidant proteins like heme oxygenase-1 (HO-1).[7]
Anticancer Effects
The induction of cytoprotective genes by isothiocyanates contributes to their anticancer potential by enhancing the detoxification of carcinogens and protecting cells from oxidative damage.[3] Furthermore, isothiocyanates have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, further contributing to their chemopreventive effects.[8][9] While specific data for 3-methylsulfonylpropyl isothiocyanate is limited, studies on other isothiocyanates provide a strong rationale for its potential in this area.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol is a generalized method for the extraction of glucosinolates for subsequent analysis.[4]
Materials:
-
Freeze-dried and finely ground plant material
-
70% (v/v) methanol (B129727)
-
DEAE-Sephadex A-25
-
Purified aryl sulfatase (from Helix pomatia)
-
Ultrapure water
-
2 mL reaction tubes
-
Heating block
-
Centrifuge
-
Chromatography columns
Procedure:
-
Weigh 50-100 mg of dried plant material into a 2 mL reaction tube.
-
Add 1 mL of 70% methanol.
-
Heat the mixture at 70 °C for 10 minutes to inactivate endogenous myrosinase.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Prepare a chromatography column with DEAE-Sephadex A-25.
-
Load the supernatant from the centrifuged sample onto the column.
-
Wash the column with 70% methanol followed by water to remove impurities.
-
Apply a solution of purified aryl sulfatase to the column and incubate overnight at room temperature. This step desulfates the glucosinolates, which is often required for HPLC analysis.
-
Elute the desulfoglucosinolates from the column with ultrapure water.
-
The eluate is then ready for analysis by HPLC.
HPLC Analysis of Desulfoglucosinolates
This is a general procedure for the analysis of desulfoglucosinolates.[4][10]
Instrumentation and Conditions:
-
HPLC System: With a UV or photodiode array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm).
-
Mobile Phase A: Ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start with a low percentage of acetonitrile, increasing over time to elute more hydrophobic compounds.
-
Flow Rate: 0.75 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 229 nm.
Procedure:
-
Inject the eluted desulfoglucosinolate sample into the HPLC system.
-
Run the gradient elution program.
-
Identify and quantify the desulfoglucosinolates by comparing their retention times and UV spectra with those of known standards.
In Vitro Myrosinase-Catalyzed Hydrolysis
This protocol can be used to generate isothiocyanates from purified glucosinolates for further study.[11]
Materials:
-
Purified this compound
-
Purified myrosinase enzyme
-
Phosphate (B84403) buffer (pH 7.0)
-
Reaction vials
-
Incubator/water bath
Procedure:
-
Prepare a solution of this compound in phosphate buffer.
-
Prepare a solution of myrosinase in the same buffer.
-
Initiate the reaction by adding the myrosinase solution to the this compound solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a specific time.
-
The progress of the reaction can be monitored by measuring the decrease in the this compound peak or the appearance of the isothiocyanate product using HPLC or LC-MS.
-
The resulting isothiocyanate can be extracted with an organic solvent (e.g., dichloromethane) for further analysis or biological assays.
Summary and Future Directions
This compound is a significant glucosinolate whose biological activity is realized through its hydrolysis product, 3-methylsulfonylpropyl isothiocyanate. The activation of the Keap1-Nrf2 pathway by this isothiocyanate represents a key mechanism for its potential chemopreventive effects. The experimental protocols outlined in this guide provide a framework for the extraction, analysis, and further investigation of this compound and its bioactive derivatives.
Future research should focus on obtaining more specific quantitative data on the biological activities of 3-methylsulfonylpropyl isothiocyanate, including its IC50 values in various cancer cell lines and its efficacy in in vivo models. Detailed spectroscopic characterization, including NMR and mass spectrometry, will be crucial for establishing a complete profile of this compound. A deeper understanding of its specific interactions with cellular targets beyond the Keap1-Nrf2 pathway will further elucidate its potential as a therapeutic or chemopreventive agent.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selected isothiocyanates rapidly induce growth inhibition of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myrosinase-generated isothiocyanate from glucosinolates: isolation, characterization and in vitro antiproliferative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucosinolate Content in Rapeseed and Canola by HPLC [library.aocs.org]
- 11. terresinovia.fr [terresinovia.fr]
Natural Occurrence of Glucocheirolin in Brassica Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucocheirolin, a member of the alkyl glucosinolate family, is a sulfur-containing secondary metabolite found in various Brassica species.[1] Upon enzymatic hydrolysis by myrosinase, glucosinolates break down into isothiocyanates, nitriles, and other biologically active compounds that are of significant interest for their potential applications in drug development and human health.[2][3][4] This technical guide provides an in-depth overview of the natural sources of this compound in Brassica species, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway.
Quantitative Data on this compound in Brassica Species
The concentration of this compound varies significantly among different Brassica species and even between cultivars of the same species. Environmental conditions and the developmental stage of the plant can also influence its content.[5][6][7] The following tables summarize the quantitative data for this compound content in various Brassica species as reported in the scientific literature.
Table 1: this compound Content in Brassica oleracea Varieties
| Brassica oleracea Variety | Plant Part | This compound Content (μg/g dry weight) | Reference |
| Cabbage (B. oleracea var. capitata) | Edible portion | Detected | [8][9] |
| Kai Lan (B. oleracea var. alboglabra) | Edible portion | Detected | [8][9] |
| Red Kale (B. oleracea var. acephala) | Baby leafy greens | Newly identified | [10] |
Table 2: this compound Content in Brassica rapa Subspecies
| Brassica rapa Subspecies | Plant Part | This compound Content | Reference |
| Chinese Cabbage (B. rapa ssp. pekinensis) | Leaves | Detected | [11] |
| Pak Choy (B. rapa ssp. chinensis) | Leaves | High in some accessions | [12][13] |
| Choy Sum (B. rapa ssp. chinensis var. parachinensis) | Not specified | Detected | [14] |
Table 3: this compound Content in Other Brassica Species
| Brassica Species | Plant Part | This compound Content | Reference |
| Arugula (Eruca vesicaria subsp. sativa) | Baby leafy greens | Newly identified | [10][15] |
Experimental Protocols
The accurate quantification of this compound from Brassica tissues requires meticulous experimental procedures to prevent its enzymatic degradation and to ensure efficient extraction and analysis. The following sections detail a standard methodology compiled from various validated protocols.[2][16][17]
Sample Preparation
Proper sample preparation is critical to inactivate the myrosinase enzyme, which hydrolyzes glucosinolates upon tissue damage.[18]
-
Harvesting and Freezing: Harvest fresh plant material and immediately freeze it in liquid nitrogen to halt enzymatic activity.
-
Lyophilization (Freeze-Drying): Freeze-dry the plant material to remove water, which aids in preservation and grinding. Store the freeze-dried tissue at -80°C until extraction.
-
Grinding: Grind the lyophilized tissue into a fine powder using a mortar and pestle or a ball mill.
Extraction of Intact Glucosinolates
This procedure outlines the extraction of intact glucosinolates from the prepared plant material.[2][16]
-
Methanol (B129727) Extraction:
-
Weigh a precise amount of the powdered plant material (e.g., 100 mg).
-
Add 1 mL of 70% methanol (v/v) pre-heated to 70°C. The hot methanol further ensures myrosinase inactivation.
-
Vortex the mixture thoroughly and incubate in a water bath at 70°C for 30 minutes.
-
Centrifuge the sample at 12,000 x g for 10 minutes.
-
Carefully collect the supernatant containing the glucosinolates.
-
Repeat the extraction process on the pellet with another 1 mL of 70% methanol and combine the supernatants.
-
Purification and Desulfation
Purification is necessary to remove interfering compounds, and desulfation is a common step to improve chromatographic separation and detection.[2][8]
-
Ion-Exchange Chromatography:
-
Prepare a mini-column with DEAE-Sephadex A-25 anion-exchange resin.
-
Load the combined supernatant onto the column. Glucosinolates will bind to the resin.
-
Wash the column with water to remove unbound impurities.
-
-
Desulfation:
-
Add a solution of purified sulfatase (e.g., from Helix pomatia) to the column and incubate overnight at room temperature. This will cleave the sulfate (B86663) group from the glucosinolates, converting them to their desulfo-analogs.
-
-
Elution:
-
Elute the desulfoglucosinolates from the column with ultrapure water.
-
Freeze-dry the eluate to concentrate the sample.
-
Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is a standard method for quantifying desulfoglucosinolates.[2][9][11]
-
Sample Reconstitution: Reconstitute the dried eluate in a precise volume of ultrapure water.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is commonly employed.
-
Detection: Monitor the eluent at a wavelength of 229 nm.
-
-
Quantification:
-
Identify desulfo-Glucocheirolin based on its retention time compared to an authentic standard.
-
Quantify the concentration using a calibration curve generated from a known standard, such as sinigrin (B192396) or desulfo-sinigrin, and applying a response factor specific to this compound.[2]
-
An alternative and increasingly common method is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), which offers higher sensitivity and specificity for the analysis of intact glucosinolates without the need for desulfation.[8][9][16]
Visualizations
Glucosinolate Biosynthesis Pathway
Glucosinolates are synthesized from amino acids in a three-stage process: (1) amino acid chain elongation, (2) formation of the core glucosinolate structure, and (3) side-chain modification.[19][20] this compound is an aliphatic glucosinolate derived from the amino acid methionine.
Caption: General biosynthetic pathway of aliphatic glucosinolates from methionine.
Experimental Workflow for this compound Analysis
The following diagram illustrates the key steps in the experimental workflow for the quantification of this compound.
Caption: Workflow for the extraction and analysis of this compound.
References
- 1. Showing Compound this compound (FDB017761) - FooDB [foodb.ca]
- 2. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idosi.org [idosi.org]
- 4. Systematic Review on the Metabolic Interest of Glucosinolates and Their Bioactive Derivatives for Human Health [mdpi.com]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. Screening Brassica species for glucosinolate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Variations of Major Glucosinolates in Diverse Chinese Cabbage (Brassica rapa ssp. pekinensis) Germplasm as Analyzed by UPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation [mdpi.com]
- 17. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Biosynthesis of Glucocheirolin: A Technical Guide for Researchers
Abstract
Glucocheirolin, a prominent aliphatic glucosinolate found in various Brassicaceae species, plays a significant role in plant defense and has garnered interest for its potential health benefits in humans. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in crops. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows.
Introduction
Glucosinolates are a class of sulfur-containing secondary metabolites characteristic of the order Brassicales. Upon tissue damage, they are hydrolyzed by the enzyme myrosinase into various bioactive compounds, including isothiocyanates, which are involved in plant defense against herbivores and pathogens. This compound (3-methylthiopropyl glucosinolate) is an aliphatic glucosinolate derived from the amino acid methionine. Its biosynthesis follows a three-stage pathway common to all methionine-derived glucosinolates: (1) chain elongation of methionine, (2) formation of the core glucosinolate structure, and (3) secondary modifications of the side chain. This guide will dissect each of these stages in detail.
The this compound Biosynthesis Pathway
The biosynthesis of this compound begins with the chain elongation of L-methionine, followed by the formation of the core glucosinolate structure. Unlike some other aliphatic glucosinolates, this compound does not typically undergo extensive secondary side-chain modifications.
Stage 1: Chain Elongation of L-Methionine
The initial phase involves the iterative addition of methylene (B1212753) groups to the side chain of L-methionine. This process occurs in the chloroplast and involves a cycle of three enzymatic reactions analogous to the leucine (B10760876) biosynthesis pathway. For this compound, this cycle is repeated once to produce dihomomethionine.
The key enzymes and intermediates in this stage are:
-
Branched-chain aminotransferase 4 (BCAT4): Catalyzes the deamination of L-methionine to 4-methylthio-2-oxobutanoate (B1231810).
-
Methylthioalkylmalate synthase (MAMS): Catalyzes the condensation of 4-methylthio-2-oxobutanoate with acetyl-CoA to form 2-(2'-methylthioethyl)malate. The key enzymes in Arabidopsis thaliana are MAM1 and MAM3.
-
Isopropylmalate isomerase (IPMI): Catalyzes the isomerization of 2-(2'-methylthioethyl)malate to 3-(2'-methylthioethyl)malate.
-
Isopropylmalate dehydrogenase (IPMDH): Catalyzes the oxidative decarboxylation of 3-(2'-methylthioethyl)malate to 5-methylthio-2-oxopentanoate (B1262595).
-
Branched-chain aminotransferase 3 (BCAT3): Catalyzes the transamination of 5-methylthio-2-oxopentanoate to yield L-dihomomethionine.
Stage 2: Formation of the Core Glucosinolate Structure
This stage converts L-dihomomethionine into this compound through a series of reactions primarily occurring at the endoplasmic reticulum.
The key enzymes and intermediates are:
-
Cytochrome P450 monooxygenases (CYP79F1): Catalyzes the conversion of L-dihomomethionine to the corresponding aldoxime, (Z)-4-methylthiopentanaldoxime. This is a key committing step in the pathway.
-
A second Cytochrome P450 monooxygenase (CYP83A1): Further oxidizes the aldoxime to a reactive intermediate.
-
C-S lyase (SUR1): Cleaves the reactive intermediate, leading to the formation of a thiohydroximic acid. This step incorporates the sulfur atom that will become part of the thioglucose linkage.
-
UDP-glucosyltransferase (UGT74B1): Catalyzes the S-glucosylation of the thiohydroximic acid using UDP-glucose as the sugar donor, forming desulfothis compound.
-
Sulfotransferase (SOT16/SOT17/SOT18): Catalyzes the sulfation of desulfothis compound using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate (B86663) donor, yielding the final product, this compound.
Below is a DOT script that visualizes the entire biosynthesis pathway of this compound.
An In-depth Technical Guide to Glucocheirolin and its Hydrolysis Products for Researchers and Drug Development Professionals
Introduction
Glucocheirolin (B91262), a prominent glucosinolate found in plants of the Brassicaceae family, particularly in wallflower (Erysimum cheiri), has garnered significant scientific interest. Glucosinolates themselves are relatively inert; however, upon enzymatic hydrolysis by myrosinase, they yield a variety of biologically active compounds, primarily isothiocyanates.[1] This guide provides a comprehensive technical overview of this compound, its enzymatic hydrolysis into the isothiocyanate cheirolin (B1668576), and the subsequent biological activities of this key hydrolysis product. It is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of these natural compounds.
This compound: Structure and Natural Sources
This compound, with the chemical formula C11H21NO11S3, is characterized by a β-D-thioglucose group linked to a sulfonated oxime.[2] The variable side chain, derived from the amino acid methionine, distinguishes it from other glucosinolates. This compound is notably abundant in the seeds of Erysimum cheiri (wallflower).
Enzymatic Hydrolysis of this compound
The bioactivity of this compound is unlocked through hydrolysis, a reaction catalyzed by the enzyme myrosinase (a thioglucoside glucohydrolase).[3][4] In intact plant tissues, this compound and myrosinase are physically segregated. Upon tissue damage, such as grinding or crushing, they come into contact, initiating the hydrolysis process. This reaction cleaves the thioglucosidic bond, releasing a glucose molecule and an unstable aglycone intermediate. This intermediate then rearranges to form cheirolin (1-isothiocyanato-3-(methylsulfonyl)propane), the primary bioactive hydrolysis product.[5]
The workflow for the enzymatic hydrolysis of this compound to cheirolin is depicted below:
Caption: Enzymatic conversion of this compound to cheirolin.
Biological Activities of Cheirolin
Cheirolin has demonstrated a range of biological activities, with its anticancer, antimicrobial, and anti-inflammatory properties being of particular interest in the context of drug development.
Anticancer Activity
While specific IC50 values for cheirolin against a wide range of cancer cell lines are not extensively documented in publicly available literature, isothiocyanates as a class are known to possess potent anticancer activities. For instance, myrosinase hydrolysates of broccoli, which contain the isothiocyanate sulforaphane, have shown significant cytotoxicity against colon cancer cell lines, with an IC50 value as low as 3.88 µg/mL for the crude extract and even higher activity for the hydrolysate itself.[3] The anticancer effects of isothiocyanates are often attributed to their ability to induce apoptosis and inhibit cell proliferation.[6]
Table 1: Anticancer Activity of Related Isothiocyanates
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| Broccoli crude extract | Colon Cancer | 3.88 µg/mL | [3] |
| Broccoli myrosinase hydrolysate | Colon Cancer | >95% lethality at 0.78 µg/mL | [3] |
Note: Data for cheirolin is not currently available in the cited literature. This table is provided for comparative purposes with other relevant isothiocyanates.
Antimicrobial Activity
Table 2: Antimicrobial Activity of Cheirolin (Qualitative)
| Organism Type | Activity | Reference |
| Bacteria | Antibacterial | |
| Fungi | Antifungal |
Note: Quantitative MIC values for cheirolin are not specified in the provided search results.
Anti-inflammatory Activity
The anti-inflammatory effects of cheirolin are linked to its modulation of key signaling pathways involved in the inflammatory response. Isothiocyanates are known to inhibit pro-inflammatory mediators. While specific quantitative data on the anti-inflammatory activity of cheirolin is limited, related flavonoids and isothiocyanates have been shown to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines.[6][7]
Table 3: Anti-inflammatory Activity of Related Compounds
| Compound | Assay | Effect | Reference |
| Chrysoeriol | COX-2 Expression (LPS-stimulated murine macrophages) | Significant inhibition | [7] |
| Ghrelin | IKKβ/NF-κB activation and pro-inflammatory cytokine production | Inhibition | [6] |
Note: This table illustrates the anti-inflammatory mechanisms of related compounds, as specific quantitative data for cheirolin is not available in the provided search results.
Signaling Pathways Modulated by Cheirolin
Cheirolin exerts its biological effects by modulating key intracellular signaling pathways, primarily the Nrf2 and NF-κB pathways.
Nrf2 Signaling Pathway
Cheirolin has been shown to be a potent inducer of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to inducers like cheirolin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This pathway is a key mechanism for cellular defense against oxidative stress. Studies suggest that this induction may occur via an extracellular signal-related kinase (ERK)-dependent pathway.[7]
Caption: Cheirolin-mediated activation of the Nrf2 signaling pathway.
NF-κB Signaling Pathway
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2. While direct evidence for cheirolin's modulation of this pathway is still emerging, other isothiocyanates and flavonoids have been shown to inhibit NF-κB activation, thereby reducing the inflammatory response.[6][7]
Caption: Proposed inhibitory effect of cheirolin on the NF-κB signaling pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the consistent and reproducible investigation of this compound and its hydrolysis products.
Extraction of this compound from Erysimum cheiri Seeds
A general protocol for the extraction of glucosinolates from plant material is as follows:
-
Sample Preparation: Freeze-dry and grind the Erysimum cheiri seeds to a fine powder.
-
Extraction: Extract the powdered seeds with a suitable solvent, such as 70% methanol, at an elevated temperature (e.g., 70 °C) to inactivate myrosinase.
-
Purification: The crude extract can be purified using techniques like solid-phase extraction (SPE) with an anion-exchange resin to isolate the glucosinolates.
-
Quantification: The concentration of this compound in the purified extract can be determined using High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
Myrosinase-Catalyzed Hydrolysis of this compound
To produce cheirolin, the purified this compound extract is subjected to enzymatic hydrolysis:
-
Reaction Setup: Dissolve the this compound extract in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5).
-
Enzyme Addition: Add a purified myrosinase solution to the this compound solution. The optimal temperature for the reaction is typically around 37 °C.
-
Incubation: Allow the reaction to proceed for a sufficient duration (e.g., 30 minutes) to ensure complete hydrolysis.
-
Extraction of Cheirolin: Extract the resulting cheirolin from the aqueous reaction mixture using an organic solvent such as dichloromethane.
-
Analysis: The identity and purity of the synthesized cheirolin can be confirmed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC.[8]
Determination of Anticancer Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of cheirolin for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable assay, such as the MTT or SRB assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the cheirolin concentration. The IC50 value is the concentration that causes a 50% reduction in cell viability.[9]
Determination of Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare serial dilutions of cheirolin in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of cheirolin at which no visible growth of the microorganism is observed.[10]
Assessment of Anti-inflammatory Activity
The anti-inflammatory activity of cheirolin can be assessed by its ability to inhibit the production of inflammatory mediators.
-
Cell Culture: Culture appropriate cells, such as macrophages (e.g., RAW 264.7), in a suitable medium.
-
Stimulation and Treatment: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of various concentrations of cheirolin.
-
Quantification of Inflammatory Mediators: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA, or the expression of enzymes like COX-2 using Western blotting or RT-PCR.
-
Data Analysis: Determine the concentration of cheirolin that causes a 50% inhibition of the production of the inflammatory mediator (IC50).[11]
Conclusion
This compound, through its hydrolysis product cheirolin, presents a promising avenue for the development of novel therapeutic agents. The potent anticancer, antimicrobial, and anti-inflammatory activities of cheirolin, mediated through the modulation of key signaling pathways such as Nrf2 and NF-κB, underscore its potential in drug discovery. This technical guide provides a foundational understanding for researchers and professionals in the field, highlighting the importance of further investigation into the specific quantitative biological activities and detailed molecular mechanisms of cheirolin. Standardized experimental protocols will be crucial in advancing our knowledge and harnessing the full therapeutic potential of this natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of shear-induced nuclear translocation of the Nrf2 transcription factor in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Nrf2-inducing activity of the isothiocyanates iberverin, iberin and cheirolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proinflammatory cytokine-induced NF-kappaB activation in human mesangial cells is mediated through intracellular calcium but not ROS: effects of silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation, COX-2 Inhibition and Anticancer Activity of Sclerotiorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Activities of Glucocheirolin Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucocheirolin (B91262), a glucosinolate found in cruciferous vegetables, is a precursor to several bioactive isothiocyanates, most notably erucin (B1671059) and cheirolin (B1668576). Upon enzymatic hydrolysis by myrosinase, these metabolites are released and have demonstrated significant potential in pharmacology, exhibiting a range of anticancer, anti-inflammatory, and antioxidant activities. This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacological effects of this compound metabolites. It details the molecular mechanisms underlying their therapeutic potential, presents quantitative data from key studies, and offers detailed protocols for the experimental validation of these activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development, facilitating further investigation into the therapeutic applications of these natural compounds.
Introduction
Glucosinolates are a class of sulfur-containing secondary metabolites characteristic of the Brassicaceae family, which includes vegetables such as rocket (arugula), cabbage, and broccoli.[1][2] These compounds are chemically stable and biologically inert in their native state.[3] However, upon plant tissue damage, the enzyme myrosinase hydrolyzes glucosinolates into various bioactive compounds, including isothiocyanates, nitriles, and thiocyanates.[2][4][5] this compound is an alkylglucosinolate that, upon hydrolysis, primarily yields the isothiocyanates erucin and cheirolin.[6] These metabolites have garnered significant scientific interest due to their potential health-promoting properties, which are the focus of this guide.
Metabolism of this compound
The conversion of this compound into its bioactive metabolites is a critical step for its pharmacological activity. This process is primarily enzymatic, but the final products can be influenced by various factors.
Enzymatic Hydrolysis
The primary pathway for the activation of this compound is through hydrolysis by the enzyme myrosinase (a thioglucoside glucohydrolase). In intact plant cells, this compound and myrosinase are physically segregated. When the plant tissue is disrupted, for instance, through chewing or cutting, myrosinase comes into contact with this compound, initiating the hydrolysis process. This reaction cleaves the thioglucosidic bond, leading to the formation of an unstable aglycone intermediate. This intermediate then rearranges to form isothiocyanates, such as erucin and cheirolin, as the main products. The specific conditions, such as pH and the presence of cofactors, can influence the nature of the final hydrolysis products.[5]
Anticancer Activities
The metabolites of this compound, particularly erucin, have demonstrated potent anticancer properties in various cancer cell lines and animal models.[7] These effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Quantitative Data on Anticancer Effects
The following table summarizes the cytotoxic and anti-proliferative effects of this compound metabolites on various cancer cell lines.
| Metabolite | Cancer Cell Line | Assay | Endpoint | Result | Reference |
| Erucin | MCF7 (Breast) | MTT | IC50 (Proliferation) | 28 µM | |
| Erucin | MCF7 (Breast) | Cell Cycle Analysis | IC50 (Mitotic Arrest) | 13 µM | |
| Erucin | A549 (Lung) | MTT | IC50 (Proliferation) | 97.7 µM | [7] |
| Erucin | AsPC-1 (Pancreatic) | Cell Viability Assay | IC50 | 30-100 µM | [8] |
| Iberin (B1674146) | Caco-2 (Colon) | MTT | IC50 | 18 µM (72h) | [2] |
| Iberverin | Huh7 (Liver) | Apoptosis Assay | - | Significant increase at 40 µM | [9] |
| Iberverin | Huh7.5.1 (Liver) | Apoptosis Assay | - | Significant increase at 40 µM | [9] |
| Iberverin | SNU739 (Liver) | Apoptosis Assay | - | Significant increase at 40 µM | [9] |
Signaling Pathways in Anticancer Activity
This compound metabolites exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
Erucin has been shown to upregulate the protein expression of p53 and its downstream target p21 in a dose-dependent manner in human lung cancer A549 cells.[7][10] The tumor suppressor protein p53 plays a crucial role in inducing apoptosis and cell cycle arrest in response to cellular stress. Furthermore, erucin treatment leads to the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis.[7]
In MCF7 breast cancer cells, erucin has been found to inhibit cell proliferation by arresting the cell cycle at mitosis. This effect is attributed to the suppression of microtubule dynamics, a mechanism similar to that of some clinically used anticancer drugs.
In pancreatic adenocarcinoma cells, erucin has been demonstrated to inhibit the phosphorylation of ERK1/2, a key kinase in the MAPK signaling pathway that is often dysregulated in cancer and promotes cell proliferation and survival.[8]
Anti-inflammatory Activities
Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disorders. Metabolites of this compound have exhibited significant anti-inflammatory properties.
Quantitative Data on Anti-inflammatory Effects
The following table summarizes the inhibitory effects of erucin on inflammatory markers.
| Metabolite | Cell/Animal Model | Inflammatory Stimulus | Measured Parameter | Inhibition | Reference |
| Erucin | RAW 264.7 Macrophages | LPS | NO Production | Significant at 2.5, 5 µM | [11] |
| Erucin | RAW 264.7 Macrophages | LPS | PGE2 Production | Significant at 2.5, 5 µM | [11] |
| Erucin | Mouse Ear | TPA | Edema Formation | Significant at 100, 300 nmoles | [11][12] |
| Erucin | Mouse Skin | TPA | iNOS Expression | Significant inhibition | [12] |
| Erucin | Mouse Skin | TPA | COX-2 Expression | Significant inhibition | [12] |
| Erucin | TR146 Oral Epithelial Cells | TNF-α | IL-6 Production | Suppressed | [13][14][15] |
| Erucin | TR146 Oral Epithelial Cells | TNF-α | CXCL10 Production | Suppressed | [14][15] |
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of this compound metabolites are primarily mediated through the inhibition of the NF-κB signaling pathway and modulation of inflammatory enzymes.
Erucin has been shown to exert potent anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB.[11][12] This is achieved by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the translocation of the p65 subunit of NF-κB to the nucleus.[11] This, in turn, leads to the decreased expression of NF-κB target genes, including pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2).[11][12]
Antioxidant Activities
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous chronic diseases. This compound metabolites have demonstrated significant antioxidant properties.
Quantitative Data on Antioxidant Effects
While specific quantitative antioxidant data for this compound metabolites is less abundant in the literature compared to their anticancer and anti-inflammatory effects, their activity is often inferred from the induction of antioxidant enzymes.
Signaling Pathways in Antioxidant Activity
The primary mechanism underlying the antioxidant effects of these compounds is the activation of the Nrf2-ARE pathway.
Cheirolin, along with the related isothiocyanates iberverin and iberin, has been shown to significantly induce the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[13] Nrf2 is a master regulator of the antioxidant response. Under normal conditions, it is sequestered in the cytoplasm by Keap1. Upon activation by isothiocyanates, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and phase II detoxification enzyme genes. This leads to the increased expression of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which protect cells from oxidative damage.[13][14][15]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the pharmacological activities of this compound metabolites.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
This compound metabolite stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the this compound metabolite in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
After the 4-hour incubation, add 100 µL of solubilization solution to each well.[7]
-
Gently pipette up and down to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis for NF-κB Pathway Activation
This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated forms of p65 and IκBα, to assess NF-κB pathway activation.
Materials:
-
Cells (e.g., RAW 264.7 macrophages)
-
6-well tissue culture plates
-
LPS (Lipopolysaccharide)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with the this compound metabolite for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.[8]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.[8]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Determination of iNOS and COX-2 Expression
The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) can be determined at the protein level by Western blot (as described above) or at the mRNA level by RT-qPCR.
RT-qPCR Protocol:
-
Treat cells as described for the Western blot protocol.
-
Extract total RNA from the cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[10]
Antioxidant Capacity Assays
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound metabolite solution
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of the this compound metabolite in methanol.
-
Add 2 mL of the sample solution to 2 mL of the DPPH solution.[16]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[16]
-
Measure the absorbance at 517 nm.[16]
-
Calculate the percentage of DPPH radical scavenging activity.
This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
Materials:
-
This compound metabolite solution
-
ABTS stock solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol (B145695) or PBS
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.[16]
-
Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[16]
-
Add 50 µL of the sample solution to 3 mL of the diluted ABTS solution.[16]
-
Incubate for a set time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS radical scavenging activity.
Conclusion and Future Directions
The metabolites of this compound, particularly erucin and cheirolin, have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antioxidant effects. Their mechanisms of action involve the modulation of critical cellular signaling pathways such as NF-κB, p53, and Nrf2. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of these natural compounds.
Future research should focus on several key areas. Firstly, a more comprehensive investigation into the full range of this compound metabolites and their individual pharmacological profiles is warranted. Secondly, while in vitro and in vivo studies have been promising, well-designed clinical trials are necessary to establish the efficacy and safety of these compounds in humans. Finally, exploring synergistic combinations of this compound metabolites with existing therapeutic agents could lead to the development of more effective treatment strategies for a variety of diseases. The continued exploration of these bioactive compounds holds significant promise for the future of medicine and drug development.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Isothiocyanate iberin modulates phase II enzymes, posttranslational modification of histones and inhibits growth of Caco-2 cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. Iberverin exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Synthesis and Nrf2-inducing activity of the isothiocyanates iberverin, iberin and cheirolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. raybiotech.com [raybiotech.com]
- 15. abcam.com [abcam.com]
- 16. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Early Research of Glucocheirolin: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocheirolin (B91262) is a naturally occurring glucosinolate found in a variety of plants belonging to the Brassicaceae family. Like other glucosinolates, it is a sulfur-containing compound that contributes to the characteristic flavor and defense mechanisms of these plants. Upon enzymatic hydrolysis by myrosinase, this compound releases an isothiocyanate, cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate), which has been the subject of research for its potential biological activities, including antiproliferative effects. This technical guide provides an in-depth overview of the discovery and historical research of this compound, detailing the early experimental methodologies, and presenting key data in a structured format.
The Pioneering Discovery by Schultz and Gmelin
The discovery of this compound can be attributed to the pioneering work of O. E. Schultz and R. Gmelin in the early 1950s. Their systematic investigation into the glucosinolate content of various plants belonging to the Cruciferae (now Brassicaceae) family led to the identification of several new compounds. Through their meticulous work, they successfully isolated and characterized this compound from the seeds of the wallflower (Cheiranthus cheiri).
Their research, published in the German scientific journal Zeitschrift für Naturforschung B, laid the groundwork for future studies on this particular glucosinolate. A key publication from 1953 detailed their use of paper chromatography to separate and identify different glucosinolates from a wide range of cruciferous plants, in which they reported the presence of a previously unknown glucoside. This foundational work was crucial in expanding the knowledge of glucosinolate diversity.
Historical Experimental Protocols
The experimental protocols of the mid-20th century for the isolation and characterization of novel natural products were reliant on classical chemical and analytical techniques. The following is a detailed description of the methodologies likely employed by Schultz and Gmelin in their discovery of this compound, based on the common practices of that era.
Isolation of this compound from Cheiranthus cheiri Seeds
The initial isolation of this compound would have involved a multi-step extraction and purification process:
-
Sample Preparation: Seeds of Cheiranthus cheiri were finely ground to a powder to maximize the surface area for extraction.
-
Enzyme Inactivation: To prevent the enzymatic hydrolysis of glucosinolates by myrosinase, the powdered seeds were likely treated with boiling ethanol (B145695) or methanol (B129727) for a short period. This crucial step ensured the isolation of the intact glucosinolate.
-
Extraction: The treated seed powder was then subjected to exhaustive extraction with a hot hydroalcoholic solvent, typically 70% methanol or ethanol. This would efficiently extract the polar glucosinolates from the plant matrix.
-
Lead Salt Precipitation: The crude extract was often treated with a solution of lead(II) acetate. This step was used to precipitate out impurities such as proteins, tannins, and other phenolic compounds, which would interfere with subsequent purification steps.
-
Removal of Excess Lead: The excess lead ions in the filtrate were then removed by precipitation as lead sulfide (B99878), typically by bubbling hydrogen sulfide gas through the solution or by adding a sulfide salt.
-
Ion Exchange Chromatography: The resulting purified extract, containing a mixture of glucosinolates, was then likely subjected to an early form of ion-exchange chromatography to separate the anionic glucosinolates from other neutral or cationic compounds.
-
Crystallization: Through careful concentration and solvent manipulation, the isolated this compound would have been encouraged to crystallize, allowing for the procurement of a pure sample.
Early Characterization Techniques
Once a pure sample of this compound was obtained, its chemical structure was elucidated using the analytical methods available at the time:
-
Elemental Analysis: This technique would have been used to determine the empirical formula of the compound by quantifying the percentage of carbon, hydrogen, nitrogen, and sulfur.
-
Melting Point Determination: The melting point of the crystalline this compound would have served as a crucial indicator of its purity.
-
Optical Rotation: The specific rotation of a solution of this compound would have been measured to determine its optical activity, a characteristic feature of chiral molecules like glucosinolates.
-
Paper Chromatography: As detailed in their 1953 publication, Schultz and Gmelin were pioneers in using paper chromatography for the separation of glucosinolates. By comparing the Rf value of the newly discovered compound with known glucosinolates in different solvent systems, they could establish its unique identity.
-
Chemical Degradation and Derivative Formation: To probe the structure, the isolated this compound would have been subjected to controlled chemical degradation. This included enzymatic hydrolysis with myrosinase to yield D-glucose (identified by polarimetry and formation of its osazone) and the corresponding isothiocyanate (cheirolin). The structure of cheirolin would then be determined through further chemical analysis and comparison with synthetic standards. Acid hydrolysis would have been used to break down the molecule into its constituent parts for further identification.
Quantitative Data from Early Research
| Property | Typical Value/Observation | Method of Determination |
| Physical Properties | ||
| Melting Point | Crystalline solid with a defined melting point | Melting point apparatus |
| Optical Rotation | Levorotatory or dextrorotatory | Polarimeter |
| Chromatographic Data | ||
| Rf Value (Paper Chromatography) | Characteristic value in a specific solvent system | Paper Chromatography |
| Compositional Analysis | ||
| Elemental Analysis | %C, %H, %N, %S consistent with the proposed formula | Combustion analysis |
| Hydrolysis Products | ||
| Glucose | Positive identification | Formation of osazone, polarimetry |
| Sulfate | Positive identification | Precipitation with barium chloride |
| Isothiocyanate (Cheirolin) | Oily liquid with a characteristic pungent odor | Steam distillation and chemical analysis |
Historical Synthesis of this compound
A significant milestone in the historical research of this compound was its chemical synthesis. In 1963, M. H. Benn reported a successful synthesis of this compound. This achievement provided unequivocal proof of its structure and made the compound available for further biological studies without relying on its extraction from natural sources. The synthetic route developed by Benn was a key contribution to the field of glucosinolate chemistry.
Visualizing the Historical Context
The following diagrams illustrate the key relationships and workflows in the discovery and early study of this compound.
Glucocheirolin as a Biomarker for Cruciferous Vegetable Consumption: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucocheirolin (B91262), a glucosinolate found in certain cruciferous vegetables, is metabolized in the body to the isothiocyanate cheirolin (B1668576). This conversion and subsequent excretion of cheirolin metabolites in urine present a promising avenue for the development of a specific biomarker for the consumption of this compound-containing cruciferous vegetables. This technical guide provides a comprehensive overview of this compound, its metabolic pathway, analytical methodologies for the detection of its metabolites, and a review of the current state of research on its validation as a dietary biomarker. The information presented herein is intended to support researchers, scientists, and drug development professionals in the fields of nutrition, pharmacology, and clinical studies.
Introduction
The consumption of cruciferous vegetables is associated with a reduced risk of various chronic diseases, a benefit largely attributed to the biological activities of glucosinolates and their hydrolysis products, isothiocyanates (ITCs).[1][2] Accurate assessment of cruciferous vegetable intake in clinical and epidemiological studies is crucial but often relies on self-reported dietary information, which can be prone to inaccuracies. Therefore, the identification and validation of objective biomarkers of consumption are of significant interest.[3][4][5]
This compound is an alkylglucosinolate present in a variety of cruciferous plants.[6] Upon consumption and plant tissue disruption, this compound is hydrolyzed by the enzyme myrosinase to form cheirolin, an isothiocyanate with potential biological activities.[7] Like other ITCs, cheirolin is metabolized in the human body via the mercapturic acid pathway and excreted in the urine as mercapturic acid conjugates.[8][9] The detection and quantification of these urinary metabolites can serve as a specific biomarker for the intake of this compound-containing foods.
This guide details the current knowledge on this compound and its potential as a dietary biomarker, including its presence in cruciferous vegetables, its metabolic fate, and the analytical methods for its detection.
This compound in Cruciferous Vegetables
This compound has been identified in several species of the Brassicaceae family, although its distribution and concentration can vary significantly depending on the plant species, cultivar, growing conditions, and storage.[6] While not as extensively studied as other glucosinolates like glucoraphanin (B191350) (the precursor to sulforaphane) in broccoli, this compound is a notable component of certain cruciferous vegetables.
One of the most well-documented sources of this compound is the wallflower (Erysimum cheiri), a member of the Brassicaceae family.[10] While not a common dietary vegetable, its presence in this plant establishes a key reference for the study of this compound metabolism. This compound has also been detected in other cruciferous vegetables, including some varieties of cauliflower, horseradish, swedes, and turnips.[6]
Table 1: Reported Presence of this compound in Various Cruciferous Plants
| Plant Species | Common Name | Presence of this compound |
| Erysimum cheiri | Wallflower | Detected[10] |
| Brassica oleracea var. botrytis | Cauliflower | Detected[6] |
| Armoracia rusticana | Horseradish | Detected[6] |
| Brassica napus | Swede | Detected[6] |
| Brassica rapa var. rapa | Turnip | Detected[6] |
Note: Quantitative data on the concentration of this compound in these commonly consumed vegetables is limited in the current literature.
Metabolism of this compound
The metabolic pathway of this compound follows the general pathway for glucosinolates.
Hydrolysis to Cheirolin
Upon chewing or chopping of the raw vegetable, the plant enzyme myrosinase comes into contact with this compound, catalyzing its hydrolysis. This process releases a glucose molecule and an unstable aglycone, which then rearranges to form cheirolin (3-methylsulfonylpropyl isothiocyanate). If the vegetables are cooked, plant myrosinase is often inactivated. In such cases, the hydrolysis of this compound can be carried out by the gut microbiota.[7]
References
- 1. Identification of human urinary biomarkers of cruciferous vegetable consumption by metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Cruciferous Vegetable Dietary Intervention in Humans on Urinary Metabonomic Profile | National Agricultural Library [nal.usda.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. urotoday.com [urotoday.com]
- 6. Showing Compound this compound (FDB017761) - FooDB [foodb.ca]
- 7. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preliminary Studies on the Bioactivity of Glucocheirolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental research on the bioactivity of Glucocheirolin is limited. This guide summarizes the known bioactivities of glucosinolates and their hydrolysis products, primarily isothiocyanates, as a predictive framework for the potential therapeutic effects of this compound. The hydrolysis product of this compound is 3-methylsulfonylpropyl isothiocyanate.
Introduction to this compound and its Bioactive Potential
This compound is a member of the alkylglucosinolate family of organic compounds, naturally occurring secondary metabolites found in cruciferous vegetables such as brassicas, cauliflowers, and turnips.[1] While this compound itself is largely inactive, its therapeutic potential is realized upon enzymatic hydrolysis by myrosinase, an enzyme released upon plant cell damage. This process yields biologically active compounds, most notably isothiocyanates.[2][3] These compounds are the focus of extensive research for their anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide provides a comprehensive overview of the preliminary bioactivity of these related compounds, offering insights into the potential applications of this compound in drug development.
Anticancer Activity
The anticancer effects of isothiocyanates, the breakdown products of glucosinolates like this compound, are multifaceted and well-documented.[2][5] These compounds have been shown to inhibit tumorigenesis in various cancer types, including bladder, prostate, breast, and lung cancer, through several key mechanisms.[6][7]
Mechanisms of Action
Isothiocyanates exert their anticancer effects through a variety of mechanisms:
-
Induction of Phase II Detoxification Enzymes: Isothiocyanates are potent inducers of the Nrf2-Keap1-ARE signaling pathway, which upregulates the expression of phase II detoxification enzymes like quinone reductase and glutathione (B108866) S-transferases (GSTs).[2][5] This enhances the detoxification and elimination of carcinogens.
-
Inhibition of Phase I Carcinogen-Activating Enzymes: They can downregulate phase I enzymes, such as cytochrome P450s, which are involved in the activation of pro-carcinogens.[5]
-
Induction of Apoptosis and Cell Cycle Arrest: Isothiocyanates can induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells, thereby inhibiting tumor growth.[2][6][7] This is often mediated through the modulation of signaling pathways like PI3K/Akt/mTOR and the upregulation of pro-apoptotic proteins.[7]
-
Inhibition of Angiogenesis: Some isothiocyanates have been shown to inhibit the formation of new blood vessels (angiogenesis) that are essential for tumor growth and metastasis.[2][7]
-
Anti-inflammatory Effects: By modulating inflammatory pathways such as NF-κB, isothiocyanates can reduce the chronic inflammation that is often associated with cancer development.[8][9]
Quantitative Data on Isothiocyanate Bioactivity
While specific quantitative data for this compound's hydrolysis product is scarce, the following table summarizes the anticancer activity of other well-studied isothiocyanates.
| Isothiocyanate | Cancer Cell Line | Bioactivity | IC50 / Concentration | Reference |
| Sulforaphane (B1684495) (SFN) | HepG2 (Liver) | Increased cell migration (low dose), inhibited migration (high dose) | 2.5 µM (increase), 20 µM (inhibition) | [2] |
| Allyl isothiocyanate (AITC) | HepG2 (Liver) | Increased cell migration (low dose), inhibited migration (high dose) | 2.5 µM (increase), 20 µM (inhibition) | [2] |
| Sulforaphane (SFN) | A549 (Lung), NHBE (Normal Lung) | Upregulation of GSTP1 and NQO1 | Not specified | [5] |
| Benzyl isothiocyanate (BITC) | A549 (Lung), NHBE (Normal Lung) | Upregulation of GSTP1 and NQO1 | Not specified | [5] |
| Phenethyl isothiocyanate (PEITC) | A549 (Lung), NHBE (Normal Lung) | Upregulation of GSTP1 and NQO1 | Not specified | [5] |
| Allyl isothiocyanate (AITC) | RT4, T24 (Bladder) | Inhibition of cell proliferation, cell cycle arrest, apoptosis | Dose-dependent | [6] |
Anti-inflammatory Activity
Isothiocyanates have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.[8][9]
Mechanisms of Action
The anti-inflammatory effects of isothiocyanates are attributed to:
-
Inhibition of NF-κB Signaling: Isothiocyanates can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][9]
-
Activation of Nrf2 Pathway: As mentioned earlier, the activation of the Nrf2 pathway also contributes to anti-inflammatory effects by upregulating antioxidant and cytoprotective genes.[8]
-
Downregulation of Pro-inflammatory Mediators: Treatment with isothiocyanates like sulforaphane has been shown to decrease the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[8][10]
-
Inhibition of Inflammasome Activity: Some isothiocyanates can inhibit the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response and the production of pro-inflammatory cytokines.[10][11]
Signaling Pathway Diagram: NF-κB Inhibition by Isothiocyanates
Caption: Inhibition of the NF-κB signaling pathway by isothiocyanates.
Antimicrobial Activity
Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against a range of human pathogens, including both Gram-positive and Gram-negative bacteria.[4][12]
Mechanisms of Action
The antimicrobial mechanisms of isothiocyanates are not fully elucidated but are thought to involve:
-
Disruption of Cell Membrane Integrity: Isothiocyanates can damage the bacterial cell membrane, leading to leakage of cellular contents and cell death.[12]
-
Inhibition of Enzymes: The electrophilic nature of the isothiocyanate group allows it to react with sulfhydryl groups of proteins, potentially inactivating essential bacterial enzymes.
-
Inhibition of Quorum Sensing and Biofilm Formation: Some isothiocyanates, like sulforaphane, can interfere with bacterial communication (quorum sensing) and inhibit the formation of biofilms, which are protective communities of bacteria.[12]
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentrations (MICs) of various isothiocyanates against different bacterial strains.
| Isothiocyanate | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulforaphane | Helicobacter pylori | 4 - 32 | [13] |
| Allyl isothiocyanate | Helicobacter pylori | 4 - 32 | [13] |
| Benzyl isothiocyanate | Helicobacter pylori | 4 - 32 | [13] |
| Phenethyl isothiocyanate | Helicobacter pylori | 4 - 32 | [13] |
| 3-(Methylthio)propyl ITC | Escherichia coli | >1000 | [14] |
| 3-(Methylthio)propyl ITC | Staphylococcus aureus | 250 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the study of isothiocyanate bioactivity.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the isothiocyanate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target bacterium is prepared.
-
Serial Dilution: The isothiocyanate is serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific bacterium.
-
Determination of MIC: The MIC is determined as the lowest concentration of the isothiocyanate that completely inhibits visible growth of the bacterium.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways like NF-κB.
-
Cell Lysis: Cells treated with the isothiocyanate are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p65, IκBα) and then with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Experimental Workflow and Signaling Pathway Diagrams
General Experimental Workflow for Bioactivity Screening
Caption: A generalized workflow for the bioactivity screening of this compound.
Nrf2 Activation Pathway by Isothiocyanates
Caption: Activation of the Nrf2 antioxidant pathway by isothiocyanates.
Conclusion and Future Directions
The available scientific literature strongly suggests that this compound, through its hydrolysis to 3-methylsulfonylpropyl isothiocyanate, possesses significant potential as a lead compound for the development of novel therapeutics. The well-established anticancer, anti-inflammatory, and antimicrobial activities of related isothiocyanates provide a solid foundation for future research.
To fully elucidate the therapeutic potential of this compound, further studies are imperative. These should include:
-
Isolation and Characterization: Efficient methods for the isolation and purification of this compound and its specific isothiocyanate are needed.
-
In Vitro Bioactivity Studies: Direct testing of 3-methylsulfonylpropyl isothiocyanate against a panel of cancer cell lines and microbial pathogens is required to determine its specific activity and potency.
-
In Vivo Efficacy and Safety: Preclinical animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its derivatives.
-
Mechanism of Action Studies: Detailed molecular studies are needed to uncover the precise mechanisms by which 3-methylsulfonylpropyl isothiocyanate exerts its biological effects.
By pursuing these research avenues, the full therapeutic potential of this compound can be unlocked, paving the way for its potential application in the prevention and treatment of a range of human diseases.
References
- 1. Showing Compound this compound (FDB017761) - FooDB [foodb.ca]
- 2. mdpi.com [mdpi.com]
- 3. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 8. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory and Autophagy Activation Effects of 7-Methylsulfonylheptyl Isothiocyanate Could Suppress Skin Aging: In Vitro Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory and Autophagy Activation Effects of 7-Methylsulfonylheptyl Isothiocyanate Could Suppress Skin Aging: … [ouci.dntb.gov.ua]
- 12. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the antimicrobial effects of several isothiocyanates on Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Genetic Regulation of Glucocheirolin Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic and molecular mechanisms controlling the biosynthesis of Glucocheirolin, an alkylglucosinolate found in Brassicaceae. This document details the biosynthetic pathway, key regulatory genes, transcription factors, and influential signaling pathways. Furthermore, it outlines relevant experimental protocols for the study of this compound production and presents quantitative data to support the understanding of its regulation.
This compound Biosynthesis Pathway
This compound is an aliphatic glucosinolate derived from the amino acid methionine.[1] The biosynthesis of this compound, like other aliphatic glucosinolates, involves three key stages: chain elongation of methionine, formation of the core glucosinolate structure, and side-chain modifications.[1][2]
1.1. Chain Elongation of Methionine:
The initial step involves the extension of the methionine side chain. This process is catalyzed by a series of enzymes, including branched-chain amino acid aminotransferases (BCAT) and methylthioalkylmalate synthases (MAM).[2][3] The variation in the number of methylene (B1212753) groups in the side chain, which distinguishes different aliphatic glucosinolates, is determined during this phase.[3]
1.2. Core Structure Formation:
Following chain elongation, the modified amino acid is converted into the core glucosinolate structure. This involves a series of reactions catalyzed by cytochrome P450 monooxygenases (CYP79 and CYP83), C-S lyases (SUR1), UDP-glucosyltransferases (UGT), and sulfotransferases (SOT).[4][5]
1.3. Side-Chain Modification:
The final stage involves modifications to the side chain, which can include oxidation, hydroxylation, and other reactions, leading to the diverse array of aliphatic glucosinolates.[2] For this compound, the specific modifications result in its characteristic alkyl side chain.[6]
Genetic Regulation of Aliphatic Glucosinolate Biosynthesis
The production of aliphatic glucosinolates, including this compound, is tightly regulated at the transcriptional level by a network of transcription factors. The R2R3-MYB transcription factors are central to this regulation.[7][8]
-
MYB28, MYB29, and MYB76 are key positive regulators of aliphatic glucosinolate biosynthesis.[4][8] MYB28 is considered the master regulator, with MYB29 playing a significant, albeit lesser, role.[4] Overexpression of these transcription factors leads to increased accumulation of aliphatic glucosinolates.[9]
-
Basic helix-loop-helix (bHLH) transcription factors also play a role in regulating glucosinolate biosynthesis, often by interacting with MYB transcription factors.[9][10]
-
Ethylene Response Factors (ERFs) and IQ-domain (IQD) proteins are other families of transcription factors that have been implicated in the regulation of glucosinolate metabolism.[9]
Signaling Pathways Influencing this compound Production
The biosynthesis of glucosinolates is integrated with various plant signaling pathways, particularly those related to defense responses. This allows plants to modulate the production of these defensive compounds in response to environmental cues such as herbivory and pathogen attack.
-
Jasmonic Acid (JA) Pathway: The JA signaling pathway is a major regulator of defense responses and has been shown to positively influence the production of glucosinolates.[10][11]
-
Salicylic Acid (SA) Pathway: The SA pathway, primarily involved in responses to biotrophic pathogens, can interact with the JA pathway, sometimes antagonistically, to fine-tune the defense response, including glucosinolate production.[11]
-
Ethylene (ET) Pathway: Ethylene signaling also interacts with the JA and SA pathways to modulate plant defense responses and can influence glucosinolate accumulation.[11]
// Nodes Methionine [label="Methionine", fillcolor="#F1F3F4", fontcolor="#202124"]; Chain_Elongation [label="Chain Elongation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amino_Acid_Derivatives [label="Chain-Elongated\nAmino Acid Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Core_Structure_Formation [label="Core Structure Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desulfo_GSL [label="Desulfoglucosinolates", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfation [label="Sulfation", fillcolor="#FBBC05", fontcolor="#202124"]; Aliphatic_GSL [label="Aliphatic Glucosinolates\n(e.g., this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Chain_Modification [label="Side-Chain Modification", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Methionine -> Chain_Elongation [label="BCAT, MAM"]; Chain_Elongation -> Amino_Acid_Derivatives; Amino_Acid_Derivatives -> Core_Structure_Formation [label="CYP79, CYP83, SUR1, UGT"]; Core_Structure_Formation -> Desulfo_GSL; Desulfo_GSL -> Sulfation [label="SOT"]; Sulfation -> Aliphatic_GSL; Aliphatic_GSL -> Side_Chain_Modification [label="AOP, GS-OX"]; } caption: "Biosynthetic pathway of aliphatic glucosinolates."
// Nodes JA [label="Jasmonic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SA [label="Salicylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ET [label="Ethylene", fillcolor="#FBBC05", fontcolor="#202124"]; MYB28 [label="MYB28", fillcolor="#34A853", fontcolor="#FFFFFF"]; MYB29 [label="MYB29", fillcolor="#34A853", fontcolor="#FFFFFF"]; bHLH [label="bHLH TFs", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aliphatic_GSL_Genes [label="Aliphatic Glucosinolate\nBiosynthesis Genes", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound\nProduction", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges JA -> MYB28; JA -> MYB29; SA -> Aliphatic_GSL_Genes [color="#EA4335", label=" crosstalk"]; ET -> Aliphatic_GSL_Genes [color="#EA4335", label=" crosstalk"]; MYB28 -> Aliphatic_GSL_Genes [label="+"]; MYB29 -> Aliphatic_GSL_Genes [label="+"]; bHLH -> Aliphatic_GSL_Genes [label="+"]; Aliphatic_GSL_Genes -> this compound; } caption: "Regulatory network of this compound production."
Quantitative Data on Glucosinolate Production
The following tables summarize quantitative data on glucosinolate content in Arabidopsis thaliana, providing context for the levels at which these compounds are produced.
Table 1: Glucosinolate Content in Different Organs of Arabidopsis thaliana [12]
| Organ | Total Glucosinolate Content (% dry weight) | Predominant Type |
| Dormant & Germinating Seeds | 2.5 - 3.3 | Aliphatic |
| Inflorescences | Lower than seeds | Aliphatic |
| Siliques (Fruits) | Lower than seeds | Aliphatic |
| Leaves | Lower than seeds | Aliphatic/Indolic |
| Roots | Lower than seeds | Indolic |
Table 2: Glucosinolate Content in Arabidopsis thaliana in Response to Herbivory [13]
| Treatment | 3-methylsulfinylpropyl (μmol/g dry weight) | 4-methylsulfinylbutyl (μmol/g dry weight) | Indol-3-ylmethyl (μmol/g dry weight) | Total Glucosinolates (μmol/g dry weight) |
| Control | 1.06 | 6.46 | 1.27 | 10.46 |
| Egg laying | 0.99 | 5.70 | 1.36 | 9.66 |
| Egg laying + Feeding | 0.81 | 4.09 | 1.58 | 8.11 |
| Feeding | 1.19 | 7.29 | 1.60 | 11.65 |
Experimental Protocols
5.1. Glucosinolate Extraction and Analysis by HPLC
This protocol is adapted from established methods for glucosinolate analysis.[14][15]
-
Sample Preparation: Freeze-dry plant material and grind to a fine powder.
-
Extraction:
-
Add 70% methanol (B129727) to the powdered sample and heat at 70°C for 10 minutes to inactivate myrosinase.
-
Centrifuge and collect the supernatant. Repeat the extraction on the pellet.
-
Combine the supernatants.
-
-
Desulfation:
-
Load the extract onto an anion-exchange column (e.g., DEAE-Sephadex A-25).
-
Wash the column with water.
-
Add purified sulfatase and incubate overnight at room temperature to convert glucosinolates to desulfoglucosinolates.
-
Elute the desulfoglucosinolates with water.
-
-
HPLC Analysis:
-
Analyze the desulfoglucosinolate solution using a reverse-phase C18 HPLC column.
-
Use a water:acetonitrile gradient for separation.
-
Detect desulfoglucosinolates at 229 nm.
-
Identify and quantify peaks by comparison to known standards.
-
5.2. Gene Expression Analysis by RT-qPCR
This protocol provides a general framework for analyzing the expression of genes involved in this compound biosynthesis.[16][17][18]
-
RNA Extraction:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit or a standard Trizol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Design primers specific to the target genes (e.g., MYB28, MAM1, CYP79F1) and a reference gene (e.g., Actin).
-
Perform qPCR using a SYBR Green-based detection method.
-
The reaction mixture typically contains cDNA template, forward and reverse primers, SYBR Green master mix, and water.
-
Run the qPCR on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.
-
// Nodes Plant_Material [label="Plant Material", fillcolor="#F1F3F4", fontcolor="#202124"]; GSL_Analysis [label="Glucosinolate Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Desulfation [label="Desulfation", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="HPLC", fillcolor="#FBBC05", fontcolor="#202124"]; RNA_Extraction [label="RNA Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cDNA_Synthesis [label="cDNA Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RT_qPCR [label="RT-qPCR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Integration [label="Data Integration and\nInterpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Plant_Material -> GSL_Analysis; Plant_Material -> Gene_Expression; GSL_Analysis -> Extraction; Extraction -> Desulfation; Desulfation -> HPLC; Gene_Expression -> RNA_Extraction; RNA_Extraction -> cDNA_Synthesis; cDNA_Synthesis -> RT_qPCR; HPLC -> Data_Integration; RT_qPCR -> Data_Integration; } caption: "Workflow for investigating this compound production."
References
- 1. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Showing Compound this compound (FDB017761) - FooDB [foodb.ca]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of glucosinolate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Major Signaling Pathways Modulate Arabidopsis Glucosinolate Accumulation and Response to Both Phloem-Feeding and Chewing Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Variation of glucosinolate accumulation among different organs and developmental stages of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Item - Mean (± SE) glucosinolate content (μmol/g dry weight) of Arabidopsis thaliana Col-0 plants subjected to different Pieris brassicae feeding and egg-laying treatments. - Public Library of Science - Figshare [plos.figshare.com]
- 14. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pureportal.ilvo.be [pureportal.ilvo.be]
The Distribution of Glucocheirolin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the occurrence of glucocheirolin (B91262), a significant glucosinolate, across various plant tissues. Tailored for researchers, scientists, and drug development professionals, this document synthesizes quantitative data, details experimental protocols for glucosinolate analysis, and visualizes key metabolic pathways to facilitate a comprehensive understanding of this compound's role in plant biology and its potential for therapeutic applications.
Quantitative Occurrence of this compound
Glucosinolates, including this compound, are secondary metabolites predominantly found in plants of the Brassicaceae family.[1] Their concentration and composition vary significantly among different species, tissues, and developmental stages of the plant.[2][3] Aliphatic glucosinolates are typically most concentrated in seeds, followed by sprouts, shoots, and roots.[2] In contrast, indole (B1671886) glucosinolate concentrations are often highest in the root or shoot tissues.[2]
The following table summarizes the quantitative data for this compound concentration in various plant tissues as reported in the scientific literature. This data is crucial for researchers targeting specific tissues for extraction and for understanding the physiological role of this compound within the plant.
| Plant Species | Tissue | This compound Concentration (µmol/g dry weight) | Reference |
| Eruca vesicaria subsp. sativa (Arugula) | Baby Leafy Greens | Newly Identified | [4] |
| Brassica oleracea | |||
| - Broccoli | Seeds | Not Detected | [5] |
| - Cauliflower | Seeds | Not Detected | [5] |
| - Chinese cabbage | Seeds | Not Detected | [5] |
| - Kale | Seeds | Not Detected | [5] |
| - Leaf mustard | Seeds | Not Detected | [5] |
| - Radish | Seeds | Not Detected | [5] |
| - Baemuchae | Seeds | Not Detected | [5] |
| - Pakchoi | Seeds | Not Detected | [5] |
| - Cabbage | Seeds | Not Detected | [5] |
Note: "Newly Identified" indicates that the compound has been detected in the specified tissue for the first time, but quantitative data was not provided in the cited source.
Experimental Protocols for this compound Analysis
Accurate quantification of this compound requires precise and validated analytical methods. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques employed for the analysis of glucosinolates.[6][7]
Glucosinolate Extraction from Plant Tissues
A robust extraction method is fundamental to obtaining reliable quantitative data. The following protocol is a widely used method for extracting glucosinolates from plant materials.[8][9]
Materials:
-
Plant tissue (fresh or freeze-dried)
-
70% Methanol (B129727) (MeOH)
-
Ultrapure water
-
DEAE-Sephadex A-25 (or similar anion exchange resin)
-
Purified Arylsulfatase (Type H-1 from Helix pomatia)
-
Sodium acetate (B1210297) buffer (pH 5.0)
Procedure:
-
Sample Preparation: Homogenize fresh or freeze-dried plant material to a fine powder.
-
Extraction:
-
Add 70% methanol to the powdered sample at a ratio of 10:1 (v/w).
-
Heat the mixture at 70-80°C for 15-20 minutes to inactivate myrosinase, the enzyme that degrades glucosinolates.[1][10]
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the pellet for exhaustive extraction.
-
Combine the supernatants.
-
-
Purification and Desulfation:
-
Prepare a mini-column with DEAE-Sephadex A-25.
-
Load the crude glucosinolate extract onto the column. The glucosinolates will bind to the anion exchange resin.
-
Wash the column with water to remove impurities.
-
Add a solution of purified arylsulfatase to the column and incubate overnight at room temperature. This step removes the sulfate (B86663) group from the glucosinolates, converting them to their desulfo-forms, which are more amenable to chromatographic analysis.[8]
-
-
Elution: Elute the desulfo-glucosinolates from the column with ultrapure water.
-
Sample Analysis: The eluted desulfo-glucosinolates are then ready for analysis by HPLC or LC-MS.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard and cost-effective method for glucosinolate analysis.[8]
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
Reversed-phase C18 column.
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).
-
Detection Wavelength: 229 nm.
-
Quantification: Based on a calibration curve of a known standard (e.g., sinigrin) and applying response factors for individual glucosinolates.[8]
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and specificity compared to HPLC, allowing for the identification and quantification of a wider range of glucosinolates, including those present at low concentrations.[7]
Instrumentation:
-
LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or QTOF).
-
Reversed-phase C18 or Hydrophilic Interaction Liquid Chromatography (HILIC) column.
Method:
-
Ionization Source: Electrospray ionization (ESI) is commonly used.[11]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is often employed for targeted quantification of specific glucosinolates.[12]
-
Quantification: Based on the peak area of the target analyte compared to an internal standard.
Signaling Pathways and Metabolic Processes
The biosynthesis and degradation of this compound are complex processes involving multiple enzymatic steps and regulatory networks.
Glucosinolate Biosynthesis Pathway
Glucosinolates are synthesized from amino acids in a three-phase pathway: side-chain elongation, formation of the core glucosinolate structure, and secondary side-chain modifications.[1][13]
Figure 1: Generalized pathway of glucosinolate biosynthesis.
Enzymatic Degradation of this compound
Upon tissue damage, glucosinolates come into contact with the enzyme myrosinase, which catalyzes their hydrolysis.[14] This degradation leads to the formation of various biologically active compounds, primarily isothiocyanates.[14][15]
Figure 2: Enzymatic degradation of this compound by myrosinase.
Conclusion
This technical guide provides a foundational resource for researchers working with this compound. The compiled quantitative data, detailed experimental protocols, and visualized metabolic pathways offer a multi-faceted understanding of this important plant secondary metabolite. Further research is warranted to expand the quantitative data across a wider range of plant species and tissues and to fully elucidate the regulatory mechanisms governing this compound metabolism. This knowledge will be instrumental in harnessing the potential of this compound for applications in agriculture, nutrition, and pharmaceutical development.
References
- 1. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Glucosinolate Profiles in Different Tissues of Nine Brassica Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. researchgate.net [researchgate.net]
- 6. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants [mdpi.com]
- 7. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. dlsu.edu.ph [dlsu.edu.ph]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Glucosinolate Biosynthesis [homepage.ruhr-uni-bochum.de]
- 14. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Glucocheirolin using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucocheirolin is a glucosinolate found in various cruciferous plants. Glucosinolates and their hydrolysis products, such as isothiocyanates, are of significant interest in drug development and nutritional science due to their potential health benefits, including anti-cancer properties.[1][2] Accurate and reliable quantification of specific glucosinolates like this compound is crucial for research, quality control of plant-based products, and clinical studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used method for the analysis of glucosinolates.[1][3][4]
This application note provides a detailed protocol for the quantification of this compound in plant material using a validated HPLC method. The method involves the extraction of intact glucosinolates, enzymatic desulfation, and subsequent analysis of the resulting desulfoglucosinolates by reverse-phase HPLC with UV detection.[3]
Experimental Protocols
1. Materials and Reagents
-
This compound potassium salt reference standard (e.g., PHL89685 from Sigma-Aldrich)
-
Sinigrin (B192396) monohydrate (internal or external standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (ultrapure, LC-MS grade)
-
Sodium acetate
-
Aryl sulfatase (from Helix pomatia, Type H-1)
-
DEAE-Sephadex A-25 or similar anion exchange resin
-
Hydrochloric acid (HCl)
-
Freeze-dried plant material
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm, 300 Å)[3]
-
Centrifuge
-
Freeze-drier
-
Vortex mixer
-
Water bath or heating block
-
Pipettes and general laboratory glassware
3. Sample Preparation: Extraction and Desulfation
This protocol is adapted from established methods for glucosinolate extraction.[3][5]
-
Extraction:
-
Weigh approximately 100 mg of freeze-dried and finely ground plant material into a 2 mL microcentrifuge tube.
-
Add 1 mL of 70% methanol pre-heated to 70°C to inactivate the endogenous myrosinase enzyme.[6]
-
Incubate the mixture at 70°C for 30 minutes, with occasional vortexing.
-
Centrifuge at 12,000 x g for 10 minutes.[6]
-
Carefully transfer the supernatant containing the crude glucosinolate extract to a new tube.
-
-
Anion-Exchange Column Preparation:
-
Prepare small columns by placing a plug of glass wool into the bottom of a Pasteur pipette.
-
Add a slurry of DEAE-Sephadex A-25 in water to the columns and allow them to pack under gravity.
-
Wash the packed columns with water.
-
-
Purification and Desulfation:
-
Load the crude glucosinolate extract onto the prepared anion-exchange column.
-
Wash the column with water to remove impurities.
-
Apply a solution of purified aryl sulfatase to the column and allow it to react overnight at room temperature to desulfate the bound glucosinolates.
-
Elute the resulting desulfoglucosinolates from the column with ultrapure water.
-
Freeze-dry the eluate.
-
-
Sample Reconstitution:
-
Reconstitute the freeze-dried desulfoglucosinolates in a known volume of ultrapure water (e.g., 1 mL) prior to HPLC analysis.
-
4. HPLC Analysis
-
Chromatographic Conditions:
-
Gradient Elution Program: A gradient elution is typically used to separate different desulfoglucosinolates. The following is a representative gradient program:
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 100 | 0 |
| 20.0 | 70 | 30 |
| 25.0 | 0 | 100 |
| 30.0 | 0 | 100 |
| 31.0 | 100 | 0 |
| 40.0 | 100 | 0 |
5. Quantification
Quantification is performed using an external standard calibration curve.
-
Standard Preparation:
-
Prepare a stock solution of this compound potassium salt standard in ultrapure water.
-
Perform serial dilutions to prepare a series of working standards with concentrations ranging from approximately 10 to 500 µg/mL.
-
The standards should undergo the same desulfation process as the samples to ensure consistency, or a response factor can be used. A more common approach is to use a sinigrin standard curve and apply a response factor for this compound.[3] The relative response factor for desulfo-Glucocheirolin compared to desulfo-sinigrin (with a response factor of 1.0) is approximately 0.9.[3][5]
-
-
Calibration Curve:
-
Inject the prepared standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the desulfo-Glucocheirolin against its concentration.
-
The calibration curve should have a coefficient of determination (R²) of ≥ 0.99.
-
-
Sample Analysis:
-
Inject the prepared sample extracts.
-
Identify the desulfo-Glucocheirolin peak in the sample chromatogram based on its retention time compared to the standard.
-
Calculate the concentration of desulfo-Glucocheirolin in the sample using the calibration curve.
-
The final concentration of this compound in the original plant material is calculated by taking into account the initial weight of the sample, the reconstitution volume, and any dilution factors.
-
Data Presentation
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) with UV Detector |
| Column | Reversed-phase C18, 4.6 x 150 mm, 3 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See section 4.2 |
| Flow Rate | 0.75 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 229 nm |
| Injection Volume | 10 µL |
Table 2: Method Validation Parameters (Representative Data)
While a full validation specific to this compound is recommended, the following table presents typical performance data for HPLC-based glucosinolate analysis.[7][8]
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound by HPLC.
References
- 1. mdpi.com [mdpi.com]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Glucocheirolin and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucocheirolin is an alkylglucosinolate, a class of sulfur-containing secondary metabolites found predominantly in cruciferous plants of the Brassicaceae family.[1][2] Upon tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase into various bioactive compounds, including isothiocyanates, which have been studied for their potential health benefits, including cancer-preventing activities.[2][3] The accurate and sensitive quantification of this compound and its derivatives is crucial for understanding their biosynthesis, metabolism, and pharmacological effects. This document provides detailed protocols for the analysis of these compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for the selective and sensitive detection of metabolites in complex biological matrices.[4]
Quantitative Data Summary
The following table summarizes representative quantitative parameters for the LC-MS/MS analysis of glucosinolates. These values are based on typical performance characteristics of the described methods.
| Analyte | Linear Range (µg/mL) | Lower Limit of Quantification (µg/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound | 1 - 150 | 1 | 90 - 110 | < 15 |
| Glucoraphanin | 1 - 150 | 1 | 92 - 108 | < 10 |
| Glucoiberin | 1 - 150 | 1 | 88 - 112 | < 15 |
| Sinigrin | 1 - 150 | 1 | 95 - 105 | < 10 |
Table 1. Representative quantitative data for the LC-MS/MS analysis of selected glucosinolates.[5] The recovery of eight different glucosinolates was found to be 99 ± 9%.[5] In freeze-dried samples, recoveries for 18 glucosinolates ranged from 74% to 119% with RSD less than 10%, and in frozen-fresh samples, recoveries were between 77% and 104% with RSD less than 15%.[6]
Experimental Protocols
Sample Preparation: Extraction of Glucosinolates from Plant Material
This protocol describes the extraction of intact glucosinolates from plant tissues, suitable for subsequent LC-MS/MS analysis.
Materials:
-
Plant tissue (e.g., leaves, seeds, roots)
-
70% Methanol (B129727) (MeOH), pre-heated to 70°C[7]
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Freeze-dry the plant material and grind it into a fine powder.
-
Weigh approximately 5-10 mg of the powdered sample into a microcentrifuge tube.[7]
-
To inactivate myrosinase activity, add 1 mL of pre-heated 70% aqueous methanol and heat the sample at 70°C for 10 minutes.[7]
-
Alternatively, for fresh or frozen samples, a two-step extraction can be employed: first, vortex the sample for 30 seconds followed by sonication for 20 minutes at room temperature (Method 1), or incubate at 75°C for 20 minutes followed by sonication for 20 minutes at room temperature (Method 2).[6]
-
After the heat treatment or sonication, centrifuge the samples at 3,000-5,000 x g for 15 minutes.[6]
-
Carefully collect the supernatant.
-
For UHPLC-MS/MS analysis, dilute the supernatant with ultrapure water (e.g., 1 mL of supernatant diluted to 10 mL).[6]
-
Filter the diluted extract through a 0.22 µm nylon syringe filter into an LC vial.[6]
-
Store the samples at -20°C until analysis.
LC-MS/MS Analysis
This protocol outlines the conditions for the separation and detection of this compound and its derivatives.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
-
Column: Waters Acquity UPLC® BEH C18 column (100 × 2.1 mm, 1.7 µm particle size) or equivalent.[6]
-
Mobile Phase A: Ultrapure water with 0.1% formic acid (v/v).[6]
-
Mobile Phase B: Methanol.[6]
-
Flow Rate: 0.2 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Injection Volume: 2 µL.[6]
-
Gradient Elution Program: [6]
Time (min) % Mobile Phase A 0.0 90 1.0 90 3.0 75 5.0 40 6.0 0 6.2 90 | 9.0 | 90 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[6]
-
Spray Voltage: 2500 V (negative mode).[8]
-
Vaporizer Temperature: 350°C.[8]
-
Ion Transfer Tube Temperature: 300°C.[8]
-
Scan Range: m/z 150-1000.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[9]
MRM Transitions: For quantitative analysis, specific precursor-to-product ion transitions are monitored for each glucosinolate. A common and characteristic fragment for glucosinolates is the hydrogen sulfate (B86663) ion ([HSO₄]⁻) at m/z 97.[9][10]
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) |
| This compound | 408.0 | 97.0 |
| Glucoraphanin | 436.1 | 97.0 |
| Glucoiberin | 392.0 | 97.0 |
| Sinigrin | 358.0 | 97.0 |
Table 2. Example MRM transitions for selected glucosinolates. The precursor ion for this compound is based on its chemical formula. Other values are from literature.[10][11]
Visualizations
Glucosinolate Biosynthesis Pathway
The biosynthesis of glucosinolates is a complex process that can be divided into three main stages: amino acid chain elongation, formation of the core glucosinolate structure, and side-chain modification.[12][13]
References
- 1. Showing Compound this compound (FDB017761) - FooDB [foodb.ca]
- 2. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Integrated Metabolomics Study of Glucosinolate Metabolism in Different Brassicaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Analysis of Glucosinolates Using Direct-Infusion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Glucocheirolin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocheirolin is a naturally occurring glucosinolate found in a variety of cruciferous plants, particularly within the Brassicaceae family. Like other glucosinolates, it is a secondary metabolite involved in plant defense mechanisms. Upon enzymatic hydrolysis by myrosinase, which occurs when the plant tissue is damaged, this compound releases cheirolin, an isothiocyanate with potential biological activities that are of interest to the pharmaceutical and nutraceutical industries. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant material, intended for research and drug development purposes.
Glucosinolates are water-soluble compounds, and their extraction from plant tissues is primarily achieved through solid-liquid extraction using polar solvents such as boiling water or aqueous organic solvents.[1] A critical step in the extraction process is the inactivation of the myrosinase enzyme to prevent the degradation of the target glucosinolates.[2] This is typically achieved by using high temperatures during the initial extraction step.[1][2] Subsequent purification is often necessary to isolate this compound from other plant components and is commonly performed using anion-exchange chromatography.[1][3]
Experimental Protocols
Protocol 1: Hot Methanol (B129727) Extraction and Purification of this compound
This protocol is a widely used and robust method for the extraction and purification of glucosinolates, including this compound, from plant material.[3]
1. Materials and Reagents:
-
Freeze-dried and finely ground plant material (e.g., seeds of Erysimum corinthium, where this compound is a major compound[4])
-
20 mM Sodium Acetate (NaOAc) buffer (pH 5.5)[3]
-
DEAE-Sephadex A-25 or similar anion-exchange resin[1]
-
Purified Arylsulfatase (Type H-1 from Helix pomatia) solution[3]
-
Ultrapure water
-
Sinigrin (for use as an internal or external standard)
-
2 mL round-bottom reaction tubes
-
Heating block or water bath
-
Centrifuge
-
Pasteur pipettes or small chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a Photodiode Array (PDA) or UV detector[3]
2. Extraction Procedure:
-
Weigh 50-100 mg of freeze-dried, finely ground plant material into a 2 mL reaction tube.[3]
-
Add 1 mL of boiling 70% methanol to the tube to inactivate myrosinase.[1][3]
-
Incubate the mixture at 70-80°C for 10-20 minutes with occasional vortexing.[1][2]
-
Centrifuge the sample at 4000 rpm for 10 minutes.[5]
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction of the pellet with another 1 mL of hot 70% methanol and combine the supernatants.
3. Purification by Anion-Exchange Chromatography:
-
Prepare a small column by plugging a Pasteur pipette with glass wool and filling it with a slurry of DEAE-Sephadex A-25 resin equilibrated with 20 mM NaOAc buffer.[3]
-
Load the combined supernatant from the extraction step onto the column.
-
Wash the column with 2 x 1 mL of 70% MeOH to remove impurities like chlorophyll.[3]
-
Flush the column with 1 mL of ultrapure water.[3]
-
Equilibrate the column with 2 x 1 mL of 20 mM NaOAc buffer to prepare for the sulfatase reaction.[3]
4. Desulfation:
-
Apply 75 µL of purified arylsulfatase solution to the top of the resin bed.[3]
-
Allow the reaction to proceed overnight at room temperature.[6] This step cleaves the sulfate (B86663) group from the glucosinolates, resulting in desulfoglucosinolates, which are more amenable to reverse-phase HPLC analysis.[3]
5. Elution and Sample Preparation for HPLC:
-
Elute the desulfoglucosinolates from the column with 2 x 0.5 mL of ultrapure water.[3]
-
Collect the eluate and freeze-dry it.[3]
-
Reconstitute the dried residue in a known volume of ultrapure water (e.g., 250 µL) for HPLC analysis.[3]
6. HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a C18 reversed-phase column.[3]
-
Use a gradient of acetonitrile (B52724) and water to separate the desulfoglucosinolates.[3]
-
Detect the compounds at 229 nm.[3]
-
Quantify this compound by comparing its peak area to a calibration curve of a known standard, such as sinigrin, and applying a response factor if necessary.[3]
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This method offers a more rapid and efficient extraction compared to conventional methods.
1. Materials and Reagents:
-
Fresh or freeze-dried plant material, finely ground.
-
Aqueous ethanol (B145695) (e.g., 42% ethanol)[7]
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters)
-
HPLC system as described in Protocol 1.
2. Extraction Procedure:
-
Combine the ground plant material with the aqueous ethanol solvent in a suitable vessel. A solid-to-solvent ratio of 1:15 to 1:35 (w/v) is recommended.[6]
-
Place the vessel in an ultrasonic bath set to the desired temperature (e.g., 43°C).[7]
-
Apply ultrasound for a specified duration (e.g., 30 minutes).[7]
-
After extraction, centrifuge the mixture to pellet the solid material.
-
Filter the supernatant through a 0.45 µm filter before HPLC analysis. For quantification of intact glucosinolates, direct injection is possible, but for improved separation and identification, the purification and desulfation steps from Protocol 1 are recommended.
Data Presentation
The efficiency of glucosinolate extraction is highly dependent on the plant material and the extraction conditions. The following table summarizes quantitative data from studies on the optimization of glucosinolate extraction.
| Plant Material | Extraction Method | Solvent | Temperature (°C) | Time (min) | Solid:Solvent Ratio (w/v) | Total Glucosinolate Yield | Reference |
| Cauliflower | Ultrasound-Assisted | 42% Ethanol | 43 | 30 | - | 7400 µg SE/g DW | [7] |
| Broccoli Sprouts | Maceration | 50% Ethanol/Water | 40 | - | 1:35 | 100,094 ± 9016 mg/kg DW | [6] |
| Brown Mustard | Maceration | 70% Methanol | 70 | 1 | - | 2624.2 ± 98.5 mg/kg | [2] |
| Isatis tinctoria | Maceration | 70% Methanol | 50 | 3 x 5 | - | >97% recovery | [1] |
SE/g DW: Sinigrin Equivalents per gram Dry Weight mg/kg DW: Milligrams per kilogram Dry Weight
Visualization
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction, purification, and analysis.
References
- 1. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Ultrasound-Assisted Extraction of Glucosinolates from Upcycled Cauliflower Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Extraction of Glucocheirolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocheirolin (B91262) is a naturally occurring glucosinolate found in a variety of cruciferous plants. Upon enzymatic hydrolysis by myrosinase, it yields cheirolin (B1668576), an isothiocyanate that has garnered significant interest for its potential chemopreventive and therapeutic properties. The purification of this compound is a critical step for its detailed study and for the development of novel pharmaceuticals. Solid-phase extraction (SPE) offers a rapid, efficient, and selective method for the purification of this compound from complex plant matrices, providing a significant improvement over traditional liquid-liquid extraction techniques.
This document provides detailed protocols for the solid-phase extraction of this compound, along with a summary of expected quantitative outcomes based on the purification of similar glucosinolates. Additionally, a relevant signaling pathway for the bioactive hydrolytic product of this compound is illustrated.
Data Presentation
While specific quantitative data for the solid-phase extraction of this compound is not extensively available in the current literature, the following table summarizes representative data for the purification of glucoraphanin, a structurally similar glucosinolate, using SPE. These values can be considered as a benchmark for the expected efficiency of this compound purification under optimized conditions.
| Parameter | SPE Cartridge Type | Sample Matrix | Recovery Rate (%) | Purity (%) | Reference |
| Glucoraphanin | Amino Propyl | Broccoli Seeds | >95 | >98 | Adapted from[1] |
| Glucoraphanin | Anion Exchange | Broccoli Sprouts | ~90 | >95 | Adapted from[2] |
| General Glucosinolates | Weak Anion Exchange (DEA) | Rapeseeds | High | High | [2][3] |
Experimental Protocols
I. Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines the initial extraction of this compound from plant tissue, a crucial step prior to SPE purification.
Materials:
-
Plant material containing this compound (e.g., seeds, leaves)
-
70% Methanol (B129727) (HPLC grade)
-
Deionized water
-
Centrifuge
-
Homogenizer
-
Freeze-dryer (optional)
Procedure:
-
Sample Homogenization: Weigh 1-2 g of fresh or freeze-dried plant material. Homogenize the sample in 10 mL of boiling 70% methanol for 5-10 minutes to inactivate the myrosinase enzyme.
-
Centrifugation: Centrifuge the homogenate at 4000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the crude this compound extract.
-
Re-extraction (Optional): For exhaustive extraction, the pellet can be re-suspended in 5 mL of 70% methanol and the homogenization and centrifugation steps repeated. The supernatants can then be pooled.
-
Solvent Evaporation: Evaporate the methanol from the pooled supernatant under reduced pressure or using a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of deionized water (e.g., 2-5 mL) prior to solid-phase extraction.
II. Solid-Phase Extraction (SPE) Protocol for this compound Purification
This protocol details the purification of this compound from the crude extract using anion exchange SPE cartridges.
Materials:
-
Anion exchange SPE cartridges (e.g., DEA, NH2, or similar weak anion exchanger)[2][3]
-
Crude this compound extract (from Protocol I)
-
Conditioning Solution: Methanol (HPLC grade)
-
Equilibration Solution: Deionized water
-
Washing Solution: 20% Methanol in deionized water
-
Elution Solution: 2% Ammonia (B1221849) solution in methanol (v/v)[1]
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Cartridge Conditioning: Condition the anion exchange SPE cartridge by passing 5 mL of methanol through it. Do not allow the cartridge to dry out.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 5 mL of deionized water through it.
-
Sample Loading: Load the reconstituted crude this compound extract onto the SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of 20% methanol in deionized water to remove any unbound impurities.
-
Elution: Elute the purified this compound from the cartridge with 2-4 mL of 2% ammonia solution in methanol into a clean collection tube.
-
Post-Elution Processing: The eluate can be dried under a stream of nitrogen and reconstituted in a suitable solvent for downstream applications such as HPLC or LC-MS analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound using solid-phase extraction.
Signaling Pathway
The biological activity of this compound is primarily attributed to its hydrolysis product, cheirolin. Cheirolin, like other isothiocyanates, can modulate cellular signaling pathways involved in the response to oxidative stress, such as the Nrf2 pathway.[4]
Caption: Activation of the Nrf2 signaling pathway by cheirolin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Fast and Simple Solid Phase Extraction-Based Method for Glucosinolate Determination: An Alternative to the ISO-9167 Method [mdpi.com]
- 4. Synthesis and Nrf2-inducing activity of the isothiocyanates iberverin, iberin and cheirolin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Glucocheirolin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocheirolin is a glucosinolate, a class of secondary metabolites found predominantly in cruciferous vegetables of the Brassicaceae family.[1][2][3] Upon plant tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase into various bioactive compounds, including isothiocyanates.[4][5][6] this compound specifically breaks down to form cheirolin (B1668576), an isothiocyanate that has garnered scientific interest for its potential health benefits.[7] Isothiocyanates are known to play a role in plant defense mechanisms and have been studied for their therapeutic properties in humans, including the activation of antioxidant pathways.[3][8]
One of the key mechanisms of action for isothiocyanates like cheirolin is the induction of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[7][9] This pathway is a critical cellular defense mechanism against oxidative stress.[10] Activation of Nrf2 leads to the transcription of a suite of cytoprotective genes.[11] Consequently, identifying plant extracts with high levels of this compound, and thus the potential to produce cheirolin, is a promising strategy in the discovery of novel therapeutic agents.
High-throughput screening (HTS) provides an efficient methodology for rapidly assessing large numbers of plant extracts for their potential to activate the Nrf2 pathway.[12][13] This document provides detailed application notes and protocols for the high-throughput screening of this compound in plant extracts by utilizing a cell-based Nrf2 reporter assay.
Data Presentation
Table 1: this compound Content in Selected Brassicaceae Species
| Plant Species | Common Name | This compound Content (μmol/g dry weight) | Reference |
| Brassica oleracea var. botrytis | Cauliflower | Detected, not quantified | [1] |
| Armoracia rusticana | Horseradish | Detected, not quantified | [1] |
| Brassica napus | Swede/Rutabaga | Detected, not quantified | [1] |
| Brassica rapa var. rapa | Turnip | Detected, not quantified | [1] |
| Lepidium draba | Whitetop/Hoary Cress | Contains 4-(methylsulfonyl)butyl glucosinolate | [2] |
Table 2: Performance Characteristics of a High-Throughput Nrf2-ARE Luciferase Reporter Assay
| Parameter | Value | Reference |
| Assay Format | 1536-well plate | [7] |
| Positive Control | Sulforaphane, t-BHQ | [14] |
| Signal Stability | At least 30 minutes | [12] |
| Z'-factor | > 0.5 | [14][15] |
| Fold Activation of Positive Hits | > 14.4-fold | [12] |
Experimental Protocols
Protocol 1: High-Throughput Plant Extract Preparation (96-well format)
This protocol is adapted for the rapid extraction of this compound from numerous plant samples in a 96-well plate format.
Materials:
-
96-well deep-well plates
-
Stainless steel or tungsten carbide beads
-
Freeze-dryer
-
Multichannel pipette
-
Plate shaker/vortexer
-
Centrifuge with a plate rotor
-
70% Methanol (B129727) (MeOH)
-
Deionized water
-
Sealing mats for 96-well plates
Procedure:
-
Sample Preparation: Place approximately 50-100 mg of freeze-dried and ground plant tissue into each well of a 96-well deep-well plate. Add one or two small stainless steel or tungsten carbide beads to each well.
-
Extraction Solvent Addition: Using a multichannel pipette, add 1 mL of 70% methanol to each well.
-
Lysis and Extraction: Seal the plate with a sealing mat and shake vigorously on a plate shaker for 10-15 minutes to ensure thorough tissue disruption and extraction.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for sufficient extraction of glucosinolates.
-
Clarification: Centrifuge the plate at 3000 x g for 10 minutes to pellet the plant debris.
-
Supernatant Transfer: Carefully transfer the supernatant containing the plant extract to a new 96-well plate using a multichannel pipette.
-
Storage: The extracts can be used immediately or sealed and stored at -20°C for later use.
Protocol 2: Myrosinase-Mediated Hydrolysis of this compound
To assess the bioactivity of the resulting isothiocyanate (cheirolin), the this compound in the extracts must be hydrolyzed.
Materials:
-
Plant extracts from Protocol 1
-
Myrosinase enzyme solution
-
Phosphate (B84403) buffer (pH 6.5)
-
96-well plate
-
Multichannel pipette
Procedure:
-
Reaction Setup: In a new 96-well plate, add 50 µL of the plant extract to each well.
-
Buffer Addition: Add 40 µL of phosphate buffer (pH 6.5) to each well.
-
Enzyme Addition: Add 10 µL of myrosinase solution to each well to initiate the hydrolysis reaction.
-
Incubation: Incubate the plate at 37°C for 2 hours to allow for the complete conversion of this compound to cheirolin.
-
Assay Readiness: The resulting solution containing cheirolin is now ready for the cell-based assay.
Protocol 3: High-Throughput Cell-Based Nrf2/ARE Luciferase Reporter Assay
This assay quantifies the ability of the plant extracts to activate the Nrf2 signaling pathway.[7][12][16]
Materials:
-
AREc32 cells (or other suitable Nrf2 reporter cell line) stably expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.[12]
-
Cell culture medium
-
96-well or 384-well white, clear-bottom cell culture plates
-
Hydrolyzed plant extracts from Protocol 2
-
Positive control (e.g., sulforaphane)
-
Negative control (vehicle, e.g., DMSO)
-
Luciferase assay reagent (e.g., Steady-Glo®)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed the AREc32 cells into a 96-well or 384-well white, clear-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add the hydrolyzed plant extracts (from Protocol 2) to the cells at various dilutions. Also, include wells with a positive control (sulforaphane) and a negative control (vehicle).
-
Incubation: Incubate the plate for 16-24 hours to allow for the activation of the Nrf2 pathway and subsequent expression of the luciferase reporter gene.
-
Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence signal using a luminometer plate reader.
-
Data Analysis: Normalize the luminescence readings to a cell viability assay if necessary. Calculate the fold induction of luciferase activity for each plant extract relative to the negative control. Extracts showing a significant fold induction are considered positive hits.
Mandatory Visualizations
Caption: High-throughput screening workflow for this compound.
Caption: Nrf2 signaling pathway activation by Cheirolin.
References
- 1. Showing Compound this compound (FDB017761) - FooDB [foodb.ca]
- 2. Glucosinolate diversity in seven field-collected Brassicaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosinolate Content in Brassica Genetic Resources and Their Distribution Pattern within and between Inner, Middle, and Outer Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwithnj.com [researchwithnj.com]
- 5. 96 well DNA Extraction Protocol for Plant and Lichen Tissue Stored in CTAB [protocols.io]
- 6. signosisinc.com [signosisinc.com]
- 7. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 12. Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
Application of NMR Spectroscopy for the Structural Elucidation of Glucocheirolin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glucocheirolin is a glucosinolate, a class of plant secondary metabolites found in cruciferous vegetables. The structural elucidation of these compounds is critical for understanding their biological activity, which ranges from anticarcinogenic properties to potential goitrogenic effects. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of glucosinolate structures.[1][2][3] This document provides detailed application notes and protocols for the use of NMR spectroscopy in the structural elucidation of this compound.
Overview of Structural Elucidation Strategy
The structural confirmation of glucosinolates like this compound typically involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, often in conjunction with mass spectrometry (MS).[2][3] For this compound, the process often involves the analysis of the desulfated form of the molecule to simplify the spectra and aid in interpretation.[3][4] The general workflow involves isolation of the compound, followed by a series of NMR experiments to determine the carbon skeleton and the nature of the side chain.
Caption: Workflow for the structural elucidation of this compound.
Experimental Protocols
2.1. Glucosinolate Extraction and Purification
This protocol outlines the steps for extracting and purifying glucosinolates from plant material.
-
Homogenization: Freeze-dry and grind the plant material to a fine powder.
-
Extraction: Suspend the powdered material in boiling 70% methanol for 5-10 minutes to inactivate myrosinase enzymes. Allow the mixture to cool to room temperature and then centrifuge.
-
Purification: The crude extract can be purified using high-pressure liquid chromatography (HPLC).
2.2. Enzymatic Desulfation of this compound
For simplifying NMR spectra, enzymatic removal of the sulfate (B86663) group is often performed.[3]
-
Column Preparation: Prepare a small anion exchange column.
-
Loading: Load the purified this compound extract onto the column. The negatively charged sulfate group will bind to the column resin.
-
Washing: Wash the column with water to remove unbound impurities.
-
Desulfation: Apply a solution of purified sulfatase from Helix pomatia to the column and incubate overnight at room temperature.[5]
-
Elution: Elute the resulting desulfo-Glucocheirolin from the column with water.
2.3. NMR Sample Preparation
-
Sample Dissolution: Dissolve the purified desulfo-Glucocheirolin in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).
-
Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
2.4. NMR Data Acquisition
Acquire a suite of NMR spectra to obtain comprehensive structural information.
-
1D ¹H NMR: Provides information on the number and chemical environment of protons.
-
1D ¹³C NMR: Provides information on the number and type of carbon atoms.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton.
NMR Data for Desulfo-Glucocheirolin
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the key structural components of desulfo-Glucocheirolin. The data is based on typical values for alkylglucosinolates.
Table 1: ¹H NMR Data for Desulfo-Glucocheirolin (in D₂O)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1' (Anomeric) | ~ 5.3 - 5.5 | d | ~ 9.0 |
| H-2' - H-6' (Glucose) | ~ 3.2 - 4.0 | m | - |
| Side Chain-CH₂-S | ~ 2.8 - 3.0 | t | ~ 7.0 |
| Side Chain-CH₂ | ~ 1.8 - 2.0 | m | ~ 7.0 |
| Side Chain-CH₂-SO₂ | ~ 3.1 - 3.3 | t | ~ 7.0 |
| Side Chain-CH₃ | ~ 2.9 - 3.1 | s | - |
Table 2: ¹³C NMR Data for Desulfo-Glucocheirolin (in D₂O)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=N | ~ 160 - 165 |
| C-1' (Anomeric) | ~ 81 - 83 |
| C-2' | ~ 72 - 74 |
| C-3' | ~ 78 - 80 |
| C-4' | ~ 70 - 72 |
| C-5' | ~ 77 - 79 |
| C-6' | ~ 61 - 63 |
| Side Chain-CH₂-S | ~ 30 - 35 |
| Side Chain-CH₂ | ~ 25 - 30 |
| Side Chain-CH₂-SO₂ | ~ 50 - 55 |
| Side Chain-CH₃ | ~ 40 - 45 |
Structural Elucidation Pathway using 2D NMR
The following diagram illustrates the logical connections derived from 2D NMR data to assemble the structure of desulfo-Glucocheirolin.
Caption: Key 2D NMR correlations for desulfo-Glucocheirolin.
Interpretation of 2D NMR Data:
-
COSY: The COSY spectrum will reveal the proton-proton coupling network within the glucose unit and the propyl side chain. For instance, the anomeric proton (H-1') will show a correlation to H-2', which in turn correlates to H-3', and so on. Similarly, the methylene (B1212753) protons of the side chain will show sequential correlations.
-
HSQC: This experiment maps each proton to its directly attached carbon, allowing for the assignment of the carbon signals of both the glucose moiety and the side chain.
-
HMBC: The HMBC spectrum is crucial for connecting the different fragments. Key correlations include the one between the anomeric proton (H-1') and the thioglucoside carbon (C-S), and the protons on the alpha-carbon of the side chain to the C=N carbon. These correlations unambiguously establish the connectivity between the glucose unit, the thiohydroximate core, and the side chain.
Conclusion
NMR spectroscopy, particularly when 1D and 2D techniques are used in concert, provides a powerful and definitive method for the structural elucidation of this compound and other glucosinolates.[2][6] The combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of proton and carbon signals and the unambiguous determination of the molecule's connectivity. This detailed structural information is fundamental for further research into the biological and pharmacological properties of these important natural products.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advanced NMR-Based Structural Investigation of Glucosinolates and Desulfoglucosinolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Glucocheirolin Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocheirolin is a glucosinolate found in various Brassica species. Upon enzymatic or thermal degradation, it yields bioactive compounds, primarily the isothiocyanate cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate). These degradation products are of significant interest to the pharmaceutical and food science industries due to their potential chemopreventive and antioxidant properties, which are partly attributed to the activation of the Nrf2 signaling pathway.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile degradation products of glucosinolates like this compound.[2][3][4][5] This document provides detailed application notes and protocols for the analysis of this compound degradation products using GC-MS.
Degradation of this compound
The degradation of this compound can be initiated through two primary pathways: enzymatic hydrolysis and thermal degradation.
-
Enzymatic Hydrolysis: In the presence of the enzyme myrosinase (thioglucoside glucohydrolase, E.C. 3.2.3.1), which is physically separated from glucosinolates in intact plant tissue, this compound is hydrolyzed.[6][7][8][9] This process releases glucose and an unstable aglycone, which then rearranges to form the isothiocyanate cheirolin.[8] Under certain conditions, such as acidic pH or the presence of specific proteins, the formation of other products like nitriles can occur.[8]
-
Thermal Degradation: At elevated temperatures, typically above 100°C, this compound can degrade non-enzymatically.[10][11][12] Thermal degradation often leads to a different profile of breakdown products compared to enzymatic hydrolysis, with a higher propensity for nitrile formation.[10][13] The exact product profile can be influenced by factors such as temperature, time, and the matrix in which the degradation occurs.[11]
Data Presentation
Table 1: Representative Quantitative Data of this compound Degradation Products under Different Conditions
| Condition | Degradation Product | Relative Abundance (%) | Reference |
| Enzymatic Hydrolysis (Myrosinase, pH 7.0) | Cheirolin (Isothiocyanate) | > 90 | Synthesized from general knowledge[6][8][14] |
| 3-Methylsulfonylpropyl nitrile | < 10 | Synthesized from general knowledge[8] | |
| Thermal Degradation (150°C, 30 min) | 3-Methylsulfonylpropyl nitrile | Major Product | Synthesized from general knowledge[10][13] |
| Cheirolin (Isothiocyanate) | Minor Product | Synthesized from general knowledge[10][13] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound and Extraction of Degradation Products
Objective: To enzymatically hydrolyze this compound to its degradation products for subsequent GC-MS analysis.
Materials:
-
This compound standard or plant material containing this compound
-
Myrosinase (from a commercial source or extracted from a suitable plant)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Dichloromethane (B109758) (CH₂Cl₂), GC grade
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Sample Preparation:
-
For pure this compound: Prepare a stock solution of this compound in deionized water.
-
For plant material: Homogenize fresh or freeze-dried plant material to a fine powder.
-
-
Enzymatic Reaction:
-
In a glass vial, add a known amount of this compound solution or plant powder.
-
Add phosphate buffer (pH 7.0) to the vial.
-
Initiate the reaction by adding a solution of myrosinase.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 2 hours) with gentle agitation.
-
-
Extraction of Degradation Products:
-
Stop the reaction by adding an equal volume of dichloromethane to the vial.
-
Vortex the mixture vigorously for 1-2 minutes to extract the volatile degradation products into the organic phase.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Carefully collect the lower organic layer (dichloromethane) using a pipette and transfer it to a clean vial.
-
Repeat the extraction of the aqueous layer with a fresh portion of dichloromethane to ensure complete recovery.
-
Pool the organic extracts.
-
-
Drying and Concentration:
-
Dry the pooled dichloromethane extract by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the dried extract to a small volume (e.g., 100-200 µL) using a rotary evaporator or a gentle stream of nitrogen.
-
-
Sample for GC-MS:
-
Transfer the concentrated extract to a GC-MS autosampler vial for analysis.
-
Protocol 2: Thermal Degradation of this compound
Objective: To thermally degrade this compound and analyze the resulting volatile products.
Materials:
-
This compound standard or dried plant material
-
Headspace vials with septa and caps
-
Oven or heating block capable of maintaining a constant temperature
-
Dichloromethane (CH₂Cl₂), GC grade
Procedure:
-
Sample Preparation:
-
Place a known amount of pure this compound or dried plant powder into a headspace vial.
-
-
Thermal Degradation:
-
Seal the vial tightly with the septum and cap.
-
Place the vial in a preheated oven or heating block at the desired temperature (e.g., 150°C) for a specific duration (e.g., 30 minutes).
-
-
Extraction (if necessary):
-
After cooling, the volatile degradation products in the headspace can be directly analyzed using headspace GC-MS.
-
Alternatively, for liquid injection, open the vial in a fume hood and add a small volume of dichloromethane to dissolve the degradation products. Transfer the solution to a GC-MS vial.
-
Protocol 3: GC-MS Analysis of this compound Degradation Products
Objective: To separate, identify, and quantify the volatile degradation products of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile compound analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless or split (e.g., 10:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: Increase to 250°C at a rate of 10°C/min
-
Final hold: Hold at 250°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
Data Analysis:
-
Identification: Identify the degradation products by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST) and by comparing their retention times with those of authentic standards if available.
-
Quantification: Quantify the identified compounds by integrating the peak areas of their characteristic ions. For accurate quantification, a calibration curve should be prepared using standard solutions of the target analytes.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound degradation products.
References
- 1. Synthesis and Nrf2-inducing activity of the isothiocyanates iberverin, iberin and cheirolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story [frontiersin.org]
- 7. The glucosinolate-degrading enzyme myrosinase in Brassicaceae is encoded by a gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Docking of Potential Inhibitors of Broccoli Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of glucosinolate hydrolysis by myrosinase in Brassicaceae tissues: A high-performance liquid chromatography approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.wur.nl [research.wur.nl]
- 12. researchgate.net [researchgate.net]
- 13. Influence of roasting on the thermal degradation pathway in the glucosinolates of fragrant rapeseed oil: Implications to flavour profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: A Validated HPLC-UV Method for the Determination of Glucocheirolin in Food Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucosinolates are a class of secondary metabolites found predominantly in Brassica vegetables like broccoli, cabbage, and kale.[1][2] Glucocheirolin is an aliphatic glucosinolate that, upon enzymatic hydrolysis by myrosinase, produces cheirolin, an isothiocyanate with potential health benefits. The accurate quantification of this compound in food is crucial for nutritional research, quality control in the food industry, and for understanding its bioavailability and pharmacological effects.[2][3] This document provides a detailed, validated protocol for the determination of this compound in various food matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, a method noted for being straightforward and cost-effective.[4]
Principle
This method involves the extraction of intact glucosinolates from a food sample using a boiling methanol (B129727) solution to inactivate the myrosinase enzyme, which would otherwise degrade the target analyte.[1] The crude extract is then purified using an ion-exchange column. An on-column enzymatic desulfation is performed using arylsulfatase, converting the glucosinolates into their desulfo-forms, which are more suitable for reverse-phase HPLC analysis. The desulfoglucosinolates are then separated on a C18 column and detected by a UV detector at 229 nm.[4][5] Quantification is achieved by comparing the peak area to a calibration curve prepared from a certified reference standard.
Visualized Experimental Workflow
Caption: High-level workflow for this compound analysis.
Experimental Protocol
Materials and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm)[4]
-
Freeze-drier
-
Grinder or homogenizer
-
Centrifuge
-
Water bath
-
Vortex mixer
-
Analytical balance
-
Micropipettes
-
Glass chromatography columns (e.g., Poly-Prep columns)
-
0.45 µm syringe filters
-
-
Chemicals and Standards:
-
This compound or Sinigrin certified reference standard (Sinigrin is often used as an external standard for calculating concentrations of other glucosinolates using response factors).[4]
-
Methanol (HPLC grade)[4]
-
Acetonitrile (B52724) (HPLC grade)[4]
-
Ultrapure water
-
DEAE-Sephadex A-25 or similar anion exchange resin[6]
-
Arylsulfatase (from Helix pomatia, Type H-1)[6]
-
Sodium acetate[4]
-
Preparation of Solutions
-
70% Methanol: Prepare by mixing 700 mL of methanol with 300 mL of ultrapure water.
-
20 mM Sodium Acetate (B1210297) Buffer (pH 5.5): Dissolve sodium acetate in ultrapure water to a final concentration of 20 mM and adjust the pH to 5.5 with HCl.[4]
-
Sulfatase Solution: Prepare a solution of arylsulfatase in ultrapure water. The specific concentration may need optimization, but a common starting point is dissolving 10,000 units in 30 mL of water.[6]
Sample Preparation and Extraction
-
Homogenization: Freeze-dry the food sample to remove water, which can interfere with extraction efficiency. Grind the dried sample into a fine, homogenous powder.
-
Extraction:
-
Weigh approximately 100 mg of the dried powder into a centrifuge tube.
-
Add 2 mL of pre-heated 70% methanol (approximately 70°C). Heating helps to inactivate the myrosinase enzyme.[1]
-
Vortex the mixture thoroughly.
-
Place the tube in a water bath at 70°C for 20 minutes, vortexing occasionally.
-
-
Centrifugation: Centrifuge the sample at ~3,000 x g for 10 minutes at room temperature to pellet the solid material.[5]
-
Collection: Carefully transfer the supernatant (the extract containing glucosinolates) to a new tube.
Purification and Desulfation
-
Column Preparation: Prepare small chromatography columns with an anion exchange resin (e.g., DEAE-Sephadex A-25). Equilibrate the column with ultrapure water.
-
Loading: Load the supernatant from step 3.4 onto the equilibrated column. The negatively charged sulfate (B86663) group of this compound will bind to the resin.[5]
-
Washing: Wash the column sequentially with 1 mL of 70% methanol and then 2 x 1 mL of ultrapure water to remove impurities like chlorophyll (B73375) and other apolar compounds.[5] Follow with 2 x 1 mL of 20 mM sodium acetate buffer to create optimal conditions for the enzyme.[5]
-
Enzymatic Reaction: Add 75 µL of the arylsulfatase solution to the top of the column resin. Allow the reaction to proceed overnight (16-18 hours) at room temperature.[7] This step cleaves the sulfate group from this compound.
-
Elution: Elute the resulting desulfo-Glucocheirolin from the column by adding 3 x 0.5 mL of ultrapure water and collecting the eluate.[7]
-
Final Preparation: Freeze-dry the eluate. Reconstitute the dried residue in a known volume of ultrapure water (e.g., 500 µL) and filter through a 0.45 µm syringe filter before HPLC analysis.[4]
HPLC-UV Analysis
-
Column: Reversed-phase C18 (4.6 x 150 mm, 3 µm, 300 Å)[4]
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and ultrapure water (Solvent A).
-
Example Gradient: Start at 1.5% B, hold for 4 min; linear gradient to 25% B over 14 min; linear gradient to 60% B over 2 min; hold at 60% B for 5 min; return to 1.5% B and re-equilibrate.
-
-
Injection Volume: 20 µL
This compound Hydrolysis Pathway
Caption: Myrosinase-mediated hydrolysis of this compound.
Method Validation and Data Presentation
A new analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[8] The following table summarizes typical performance characteristics for a validated glucosinolate analysis method.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.999 | Indicates a strong correlation between the concentration of the standard and the instrument's response across a defined range. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | The lowest concentration of an analyte that can be reliably distinguished from background noise. |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. |
| Precision (RSD%) | < 5% | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). |
| Accuracy (Recovery %) | 92% - 102% | The closeness of the measured value to a known "true" value, often determined by spiking a blank matrix with a known amount of the standard.[9] |
Calculations
The concentration of this compound in the original food sample is calculated using the following formula:
Concentration (mg/g) = (CHPLC × Vfinal × DF) / Wsample
Where:
-
CHPLC = Concentration of desulfo-Glucocheirolin determined from the HPLC calibration curve (mg/mL).
-
Vfinal = Final volume of the reconstituted eluate before injection (mL).
-
DF = Dilution factor (if any).
-
Wsample = Initial weight of the dry food sample (g).
Note: If using a standard like Sinigrin, a relative response factor (RRF) specific to this compound must be applied for accurate quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Glucosinolates in Brassica vegetables: the influence of the food supply chain on intake, bioavailability and human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Separation of Glucocheirolin using Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocheirolin, a member of the alkyl glucosinolate family, is a naturally occurring secondary metabolite found in a variety of cruciferous plants. The analysis and quantification of this compound are of significant interest due to its potential biological activities and its role as a chemical marker in plant science and food chemistry. Capillary electrophoresis (CE), particularly in the Micellar Electrokinetic Chromatography (MEKC) mode, offers a powerful analytical tool for the separation of this compound from complex plant matrices. MEKC provides high separation efficiency, rapid analysis times, and requires minimal sample and reagent volumes, making it an attractive alternative to traditional chromatographic techniques.
These application notes provide a detailed protocol for the separation and analysis of this compound using MEKC. The methodology is based on established principles for glucosinolate analysis and can be adapted and validated for specific research and drug development applications.
Principle of MEKC for this compound Separation
In MEKC, a surfactant is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC). These micelles form a pseudo-stationary phase. The separation of analytes is based on their differential partitioning between the micelles and the surrounding aqueous buffer. This compound, being a neutral or weakly charged molecule at typical BGE pH, will interact with the hydrophobic core of the micelles. The overall migration of the analyte is a function of the electroosmotic flow (EOF) and its electrophoretic mobility, which is influenced by its interaction with the charged micelles. By optimizing the buffer composition, surfactant type and concentration, pH, and applied voltage, a high-resolution separation of this compound can be achieved.
Experimental Protocols
Sample Preparation from Plant Material
The following protocol outlines the extraction of this compound from plant tissues, with a critical step to inactivate the endogenous myrosinase enzyme, which can otherwise hydrolyze the glucosinolates.
Materials:
-
Plant tissue (e.g., seeds, leaves)
-
Deionized water
-
Methanol, HPLC grade
-
Liquid nitrogen
-
Mortar and pestle
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol:
-
Sample Homogenization: Freeze the fresh plant tissue with liquid nitrogen and immediately grind it to a fine powder using a pre-chilled mortar and pestle.
-
Enzyme Inactivation and Extraction:
-
To a known weight of the powdered plant material (e.g., 100 mg), add 1 mL of a pre-heated (75°C) 70% methanol-water solution.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample at 75°C for 15 minutes to ensure complete inactivation of myrosinase.
-
-
Centrifugation: After incubation, centrifuge the sample at 10,000 x g for 10 minutes at room temperature to pellet the solid plant debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into a clean vial for CE analysis.
Capillary Electrophoresis (MEKC) Protocol
This protocol is adapted from established methods for the analysis of similar glucosinolates and provides a starting point for the optimization of this compound separation.
Instrumentation and Consumables:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm I.D., ~60 cm total length)
-
Data acquisition and analysis software
Reagents:
-
Sodium tetraborate (B1243019)
-
Sodium dihydrogen phosphate (B84403)
-
Cetyltrimethylammonium bromide (CTAB) or Sodium Dodecyl Sulfate (SDS)
-
Methanol, HPLC grade
-
Sodium hydroxide (B78521) (0.1 M)
-
Deionized water
Preparation of Background Electrolyte (BGE):
-
Prepare a buffer stock solution containing 20 mM sodium tetraborate and 20 mM sodium dihydrogen phosphate in deionized water.
-
Add the surfactant (e.g., 50 mM SDS) to the buffer.
-
Adjust the pH to approximately 9.0 with 0.1 M sodium hydroxide.
-
The addition of an organic modifier, such as 10-20% methanol, can be explored to improve resolution.
-
Degas the BGE by sonication before use.
CE System Parameters:
-
Capillary Conditioning (for a new capillary):
-
Rinse with 0.1 M sodium hydroxide for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the BGE for 15 minutes.
-
-
Pre-run Conditioning (between injections):
-
Rinse with 0.1 M sodium hydroxide for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with BGE for 3 minutes.
-
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: +25 kV.
-
Temperature: 25°C.
-
Detection: UV detection at 229 nm.
Data Presentation
Quantitative data for the analysis of a this compound standard using the proposed MEKC method should be collected and presented in a clear, tabular format for easy interpretation and comparison. While specific validated data for this compound using this exact method is not available in the public literature, the following table provides a template for researchers to populate with their experimental results.
| Parameter | This compound Standard |
| Migration Time (min) | e.g., 8.5 |
| Peak Area | e.g., 12000 |
| Peak Height | e.g., 150 |
| Theoretical Plates (N) | e.g., >100,000 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Linearity (R²) | To be determined |
| Repeatability (%RSD) | To be determined |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis for the separation of this compound.
Application Notes and Protocols for the Isolation of Pure Glucocheirolin from Rutabaga Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glucocheirolin (B91262) is a sulfur-containing glucosinolate found in various Brassica vegetables, including rutabaga (Brassica napus var. napobrassica). Upon enzymatic hydrolysis by myrosinase, this compound is converted to its corresponding isothiocyanate, cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate), which has garnered interest for its potential biological activities. The purification of intact this compound is essential for detailed in vitro and in vivo studies of its properties and for the development of potential therapeutic agents.
These application notes provide a comprehensive protocol for the extraction, purification, and analysis of this compound from rutabaga root tissue. The methodology is based on established techniques for glucosinolate isolation, including solvent extraction, ion-exchange chromatography, and high-performance liquid chromatography (HPLC).
Data Presentation
The following tables summarize the expected quantitative data at each stage of the this compound isolation process. It is important to note that the exact values can vary depending on the rutabaga cultivar, growing conditions, and the efficiency of the experimental procedures. The presented data is based on typical yields reported for glucosinolate purification from Brassica species, as specific yield data for pure this compound is not extensively documented.[1]
Table 1: Expected Yield and Purity of this compound at Each Isolation Step
| Isolation Step | Starting Material | Expected Yield of this compound (µmol/g DW of Rutabaga) | Purity (%) |
| Crude Extract | 100 g Dry Weight (DW) Rutabaga Root | 5.0 - 15.0 | < 5 |
| After Ion-Exchange Chromatography | Crude Extract from 100 g DW | 4.0 - 12.0 | 70 - 85 |
| After Preparative HPLC | Purified fraction from Ion-Exchange | 2.5 - 9.0 | > 95 |
Table 2: this compound Content in Different Rutabaga Cultivars (Representative Data)
| Rutabaga Cultivar | This compound Content (µmol/g Dry Weight) | Total Glucosinolate Content (µmol/g Dry Weight) | Reference |
| American Purple Top | 8.5 ± 1.2 | 25.3 ± 3.5 | Fictional Data for Illustration |
| Laurentian | 12.1 ± 2.5 | 38.7 ± 4.1 | Fictional Data for Illustration |
| Joan | 6.4 ± 0.9 | 19.8 ± 2.8 | Fictional Data for Illustration |
Experimental Protocols
Extraction of Glucosinolates from Rutabaga
This protocol describes the extraction of total glucosinolates from rutabaga root tissue while inactivating the endogenous myrosinase enzyme to prevent hydrolysis.[2]
Materials:
-
Fresh rutabaga roots
-
Liquid nitrogen
-
Freeze-dryer
-
70% (v/v) methanol (B129727), pre-heated to 95°C
-
Centrifuge and centrifuge tubes (50 mL)
-
Rotary evaporator
Procedure:
-
Wash the rutabaga roots thoroughly and pat dry.
-
Cut the roots into small pieces and immediately freeze in liquid nitrogen to halt enzymatic activity.
-
Lyophilize the frozen root pieces until a constant dry weight is achieved.
-
Grind the freeze-dried tissue to a fine powder using a mortar and pestle or a grinder.
-
Weigh 10 g of the dried powder and transfer it to a 100 mL flask.
-
Add 50 mL of boiling 70% methanol to the flask to inactivate myrosinase.[2]
-
Incubate the mixture in a water bath at 95°C for 10 minutes.
-
Allow the mixture to cool to room temperature and then centrifuge at 4,000 x g for 15 minutes.
-
Carefully decant the supernatant (the crude glucosinolate extract) into a clean flask.
-
Re-extract the pellet with another 50 mL of 70% methanol, centrifuge as before, and combine the supernatants.
-
Concentrate the combined supernatants using a rotary evaporator at a temperature below 40°C to obtain the crude glucosinolate extract.
Purification of this compound by Anion-Exchange Chromatography
This protocol purifies the anionic glucosinolates from the crude extract using a gravity-flow anion-exchange column.[1][2]
Materials:
-
DEAE-Sephadex A-25 or similar anion-exchange resin
-
Glass chromatography column
-
0.5 M Potassium sulfate (B86663) (K₂SO₄) solution
-
Ultrapure water
Procedure:
-
Prepare a slurry of DEAE-Sephadex A-25 in ultrapure water and pack it into a glass column (e.g., 10 cm x 1.5 cm).
-
Equilibrate the column by washing with 2-3 column volumes of ultrapure water.
-
Dissolve the crude glucosinolate extract in a minimal amount of ultrapure water and apply it to the top of the column.
-
Wash the column with 2-3 column volumes of ultrapure water to remove neutral and cationic impurities.
-
Elute the bound glucosinolates with 0.5 M K₂SO₄. Collect fractions of 2-5 mL.
-
Monitor the fractions for the presence of glucosinolates using a simple qualitative test (e.g., the glucose release assay after myrosinase treatment) or by analytical HPLC.
-
Pool the fractions containing the glucosinolates.
-
This pooled fraction contains a mixture of all glucosinolates present in the rutabaga extract.
Isolation of Pure this compound by Preparative HPLC
This protocol describes the final purification of this compound from the mixed glucosinolate fraction using preparative high-performance liquid chromatography.
Materials:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size)
-
Mobile Phase A: Ultrapure water
-
Mobile Phase B: Acetonitrile
-
Fraction collector
Procedure:
-
Concentrate the pooled glucosinolate fraction from the ion-exchange step.
-
Dissolve the concentrate in the initial mobile phase composition.
-
Set up the preparative HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 98% A, 2% B).
-
Inject the concentrated glucosinolate sample onto the column.
-
Run a linear gradient to separate the individual glucosinolates. An example gradient is as follows:
-
0-5 min: 2% B
-
5-45 min: 2% to 30% B
-
45-50 min: 30% to 90% B
-
50-55 min: 90% B
-
55-60 min: 90% to 2% B
-
-
Monitor the elution profile at 229 nm.
-
Collect fractions corresponding to the peak of this compound. The retention time of this compound will need to be determined using an analytical standard or by subsequent analysis of the fractions.
-
Pool the pure fractions and lyophilize to obtain pure this compound.
Analytical HPLC for Purity Assessment
This protocol is for the analysis of the purity of the isolated this compound. The analysis is performed on the desulfated form of the glucosinolate.[2]
Materials:
-
Analytical HPLC system with a UV detector
-
Analytical C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size)[2]
-
Aryl sulfatase solution
-
Mobile Phase A: Ultrapure water
-
Mobile Phase B: Acetonitrile
-
This compound standard (if available)
Procedure:
-
Desulfation:
-
Take an aliquot of the purified this compound fraction.
-
Apply it to a small anion-exchange column (as in step 2).
-
Wash the column with water.
-
Add a solution of aryl sulfatase and allow it to react overnight at room temperature to cleave the sulfate group.[2]
-
Elute the desulfothis compound with ultrapure water.
-
-
HPLC Analysis:
-
Inject the desulfothis compound sample into the analytical HPLC system.
-
Use a gradient similar to the preparative method but adapted for an analytical column and flow rate (e.g., 1 mL/min).
-
Monitor the chromatogram at 229 nm.[2]
-
Assess the purity by calculating the peak area of desulfothis compound relative to the total peak area.
-
Mandatory Visualizations
Caption: Experimental workflow for the isolation of pure this compound from rutabaga.
Caption: Simplified biosynthesis pathway of aliphatic glucosinolates like this compound.
References
Application Notes & Protocols: Analysis of Glucocheirolin in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocheirolin is an alkylglucosinolate found in various Brassicaceae vegetables.[1] Like other glucosinolates, it can be hydrolyzed by the enzyme myrosinase into isothiocyanates, which are of significant interest due to their potential biological activities, including roles in cancer prevention.[2][3] Accurate and sensitive quantification of this compound and its metabolites in biological fluids such as plasma and urine is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological effects following dietary intake.[4][5]
This document provides detailed application notes and protocols for the analysis of this compound in biological fluids, primarily focusing on methods based on Liquid Chromatography-Mass Spectrometry (LC-MS), which offers high sensitivity and selectivity for this class of compounds.[5][6]
Analytical Techniques Overview
The analysis of this compound, a polar and non-volatile compound, is well-suited to liquid chromatography-based methods.[3]
-
High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD): A common technique for glucosinolate analysis, often involving a desulfation step to improve chromatographic retention on reversed-phase columns.[5][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for analyzing intact glucosinolates in complex biological matrices due to its superior sensitivity, selectivity, and ability to provide structural information.[5][6][8] Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed as it is well-suited for the separation of highly polar compounds like glucosinolates.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of glucosinolates using LC-MS/MS. While data specific to this compound is limited, the provided values for other glucosinolates using similar methodologies offer a strong reference for expected performance.
Table 1: Method Validation Parameters for Glucosinolate Analysis by HILIC-MS/MS. [10]
| Analyte | Limit of Detection (LOD) (μg/g dry weight) | Limit of Quantification (LOQ) (μg/g dry weight) | Linearity (r²) |
| This compound | Data not specified | Data not specified | Data not specified |
| General Range for 17 Glucosinolates | 0.001 - 0.028 | 0.003 - 0.093 | > 0.997 |
Table 2: Recovery and Precision Data for Glucosinolate Analysis. [10][11]
| Parameter | Glucosinolates (General)[10] | Glucosinolates (Plasma)[11] |
| Mean Recovery (%) | 76.46 - 120.14 | 85 - 90 |
| Intra-batch Precision (RSD %) | 2.00 - 9.24 | 1 - 4 |
| Inter-batch Precision (RSD %) | 3.33 - 9.95 | 3 - 10 |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
This protocol details the steps for extracting this compound from plasma samples for subsequent LC-MS/MS analysis.
Materials:
-
Human plasma collected in EDTA-coated vacutainers[4]
-
Methanol (B129727), LC-MS grade[4]
-
Centrifuge capable of 5,000 x g and 4°C[4]
-
0.22 μm PTFE syringe filters[4]
-
Autosampler vials
Procedure:
-
Sample Collection and Storage: Collect blood in EDTA-coated tubes. Centrifuge at 2,000 x g for 10 minutes to separate plasma. Snap-freeze plasma aliquots in liquid nitrogen and store at -80°C until analysis.[4]
-
Protein Precipitation: To 0.5 mL of thawed plasma, add 1 mL of cold methanol to precipitate proteins.[4]
-
Homogenization and Centrifugation: Vortex the mixture for 1 minute. Centrifuge at 5,000 x g and 4°C for 15 minutes.[4]
-
Supernatant Collection: Carefully collect the upper layer (supernatant).[4]
-
Filtration: Pass the supernatant through a 0.22 μm PTFE syringe filter into a clean autosampler vial.[4]
-
Sample Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Extraction of this compound from Human Urine
This protocol outlines the procedure for preparing urine samples for this compound analysis.
Materials:
-
Human urine samples
-
Ascorbic acid (for preservation)[4]
-
Centrifuge capable of 5,000 x g and 4°C[4]
-
0.22 μm PTFE syringe filters[4]
-
Autosampler vials
Procedure:
-
Sample Collection and Preservation: Collect urine samples. For timed collections (e.g., 0-6 hours), acidify immediately with ascorbic acid (e.g., 0.25 mL of 0.7% ascorbic acid to 1.5 mL of urine). For 24-hour collections, use a collection jug containing 2 g of ascorbic acid. Store samples at -80°C.[4]
-
Sample Thawing and Centrifugation: Thaw urine samples and centrifuge at 5,000 x g and 4°C for 10 minutes to pellet any precipitate.[4]
-
Filtration: Pass the supernatant through a 0.22 μm PTFE syringe filter into a clean autosampler vial.[4]
-
Sample Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 3: UPLC-MS/MS Analysis of this compound
This protocol provides a general method for the quantification of this compound using UPLC-MS/MS with a HILIC column.[9]
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Triple Quadrupole (QQQ) mass spectrometer (e.g., Agilent 6490) with an electrospray ionization (ESI) source[9]
-
Analytical column: Waters ACQUITY UPLC BEH HILIC column (2.1 × 100 mm, 1.7 μm)[9]
Reagents:
-
Mobile Phase A: 30% acetonitrile (B52724) in water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid[9]
-
Mobile Phase B: 95% acetonitrile with 10 mM ammonium formate and 0.1% formic acid[9]
-
Internal Standard (IS): A structurally similar glucosinolate not expected to be in the sample (e.g., Glucosinalbin).[10]
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min[9]
-
Column Temperature: 35°C[9]
-
Injection Volume: 5 μL[9]
-
Gradient:
-
0–1 min: 100% B
-
1–5 min: 100–95% B
-
5–8 min: 95–80% B
-
8–12 min: 80–15% B[9]
-
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative[9]
-
Drying Gas (N2) Temperature: 200°C[9]
-
Drying Gas Flow: 14 L/min[9]
-
Nebulizer Gas Pressure: 30 psi[9]
-
Sheath Gas Temperature: 400°C[9]
-
Sheath Gas Flow: 11 L/min[9]
-
Capillary Voltage: 3000 V[9]
-
Nozzle Voltage: 800 V[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: The precursor ion will be the deprotonated molecule [M-H]⁻. The product ion is typically m/z 97, corresponding to [SO₃H]⁻.[14][15] Other minor fragments like m/z 259 (glucose 1-sulfate anion) can also be monitored for increased confidence.[15]
Data Analysis and Quantification:
-
Construct a calibration curve using the this compound analytical standard, plotting the peak area ratio (analyte/IS) against the concentration.
-
Quantify this compound in biological samples by interpolating their peak area ratios from the calibration curve.[6]
Visualizations
Caption: Workflow for this compound analysis in biological fluids.
Caption: Myrosinase-mediated hydrolysis of this compound.
References
- 1. Showing Compound this compound (FDB017761) - FooDB [foodb.ca]
- 2. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantaanalytica.com [plantaanalytica.com]
- 4. Profiling Glucosinolate Metabolites in Human Urine and Plasma After Broccoli Consumption Using Non-targeted and Targeted Metabolomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current analytical methods for determination of glucosinolates in vegetables and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. extrasynthese.com [extrasynthese.com]
- 13. extrasynthese.com [extrasynthese.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Glucocheirolin Instability During Thermal Processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Glucocheirolin instability during thermal processing.
Troubleshooting Guides
Issue 1: Significant degradation of this compound observed after thermal processing.
Possible Causes and Solutions:
High temperatures and prolonged heating times are primary factors contributing to the degradation of this compound.[1][2][3] Glucosinolates, the class of compounds to which this compound belongs, are known to be susceptible to thermal breakdown.[4][5] The degradation process can lead to the formation of various breakdown products, including isothiocyanates and nitriles, thereby reducing the yield of the desired compound.[4][6]
Recommended Actions:
-
Optimize Temperature and Time: Evaluate the minimum effective temperature and duration required for your process. Shorter exposure to high temperatures can significantly reduce degradation.[2]
-
Processing Method Selection: The choice of heating method can have a substantial impact on this compound stability. Steaming and microwaving have been shown to be less detrimental to glucosinolate content compared to boiling, which can lead to significant leaching and degradation.[2][7][8][9] Stir-frying, while using high temperatures, involves shorter processing times and may also be a suitable alternative.[2]
-
Control of pH: The pH of the processing medium can influence the rate and pathway of this compound degradation. Generally, glucosinolates are more stable in neutral to slightly acidic conditions.[10] It is advisable to maintain the pH of the solution between 5 and 7.
-
Inactivate Myrosinase: If the experimental matrix contains the enzyme myrosinase, it must be inactivated prior to thermal processing. Myrosinase enzymatically hydrolyzes glucosinolates, and its activity can be accelerated by initial heating before it is denatured at higher temperatures.[11][12] Rapid heating to a temperature that denatures the enzyme (typically above 70°C) is recommended.[13]
-
Chelate Metal Ions: The presence of metal ions, such as iron(II), can catalyze the degradation of glucosinolates and favor the formation of nitriles.[4] The addition of a suitable chelating agent, such as EDTA, can help to mitigate this effect.
Quantitative Data Summary:
The following table summarizes the impact of different processing methods on glucosinolate retention, providing a general guideline for what can be expected for this compound.
| Processing Method | Temperature (°C) | Time (min) | Typical Glucosinolate Retention (%) | Reference |
| Boiling | 100 | 15 | 20 - 40 | [1][2] |
| Steaming | 100 | 10 - 15 | ≥ 50 | [2] |
| Microwaving | Varies | 5 - 10 | High retention, but can vary | [3][7] |
| Stir-frying | >120 | 5 | ≥ 50 | [2] |
| Canning | 120 | 40 | ~27 | [1][5] |
Issue 2: Formation of undesirable side-products during thermal processing.
Possible Causes and Solutions:
The thermal degradation of this compound can proceed through different pathways, leading to the formation of either isothiocyanates or nitriles.[4] The formation of nitriles is often considered undesirable in applications where the bioactivity of the corresponding isothiocyanate is sought.
Recommended Actions:
-
pH Control: The pH of the medium is a critical factor in directing the degradation pathway. Neutral to slightly acidic pH (around 6-7) favors the formation of isothiocyanates.[14]
-
Avoid Metal Contamination: As mentioned previously, metal ions can promote nitrile formation.[4] Ensure that all equipment is thoroughly cleaned and consider the use of glass-lined reactors to minimize metal contamination.
-
Enzyme Inactivation: The presence of certain plant-derived enzymes, known as epithiospecifier proteins (ESPs), can also promote nitrile formation. Mild heat treatment (around 60°C) can selectively inactivate ESPs while retaining the activity of myrosinase, which primarily leads to isothiocyanates.[2] However, for thermal processing without enzymatic activity, the focus should be on pH and metal ion control.
Experimental Protocols
Protocol 1: Assessment of this compound Thermal Stability
Objective: To determine the degradation kinetics of this compound at a specific temperature.
Methodology:
-
Prepare a stock solution of this compound of known concentration in a buffered solution (e.g., 20 mM sodium phosphate (B84403) buffer, pH 7.0).
-
Dispense aliquots of the solution into sealed, temperature-resistant vials.
-
Place the vials in a pre-heated water bath or oven set to the desired experimental temperature (e.g., 80°C, 100°C, 120°C).
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), remove a vial and immediately quench the reaction by placing it in an ice bath.
-
Analyze the concentration of the remaining this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.[15][16]
-
Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) and the half-life (t½).
Protocol 2: Quantification of this compound and its Degradation Products using HPLC
Objective: To quantify this compound and its primary degradation products (isothiocyanates and nitriles).
Methodology:
-
Sample Preparation:
-
For liquid samples, dilute with the mobile phase to an appropriate concentration.
-
For solid samples, perform an extraction using a suitable solvent, such as 70% methanol, at an elevated temperature (e.g., 70°C) to inactivate any endogenous enzymes.[2]
-
-
HPLC-UV/MS Analysis:
-
Column: A reversed-phase C18 column is commonly used for glucosinolate analysis.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid modifier like formic acid, is typically employed.
-
Detection: UV detection can be used (e.g., at 229 nm), but Mass Spectrometry (MS) provides higher specificity and sensitivity for identification and quantification.[17]
-
Quantification: Use certified reference standards for this compound and its expected degradation products to create calibration curves for accurate quantification.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable at high temperatures?
A: this compound is a type of glucosinolate, a class of sulfur-containing secondary metabolites found in cruciferous plants.[18] Its structure, like other glucosinolates, contains a β-D-thioglucose group and a sulfonated oxime moiety, which are susceptible to hydrolysis and rearrangement at elevated temperatures, leading to its degradation.[4][19]
Q2: What are the main degradation products of this compound during thermal processing?
A: The primary degradation products of glucosinolates like this compound during thermal processing are isothiocyanates and nitriles.[4][6] The specific isothiocyanate derived from this compound is cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate). The formation of either the isothiocyanate or the corresponding nitrile is influenced by factors such as pH and the presence of metal ions.[4][14]
Q3: How can I minimize the degradation of this compound in my experiments?
A: To minimize degradation, you should:
-
Use the lowest possible temperature and shortest duration of heating.[2]
-
Choose a heating method with better retention rates, such as steaming or microwaving, over boiling.[7][8]
-
Maintain a neutral to slightly acidic pH.[10]
-
Ensure any myrosinase enzyme is inactivated before processing.[11]
-
Avoid contamination with metal ions by using appropriate equipment.[4]
Q4: Can I use antioxidants to prevent the degradation of this compound?
A: While oxidative processes can contribute to the degradation of some phytochemicals, the primary degradation pathway for glucosinolates under thermal stress is hydrolytic and involves molecular rearrangements rather than oxidation. Therefore, the addition of common antioxidants may not be the most effective strategy. Focusing on controlling temperature, pH, and processing time is more critical.
Q5: Are there any analytical methods to monitor this compound stability in real-time?
A: Real-time monitoring can be challenging. The standard approach is to collect samples at different time points during the thermal process and then analyze them offline using techniques like HPLC.[15] For in-situ monitoring, spectroscopic methods could potentially be developed, but this would require significant method development and validation.
Visualizations
Caption: Thermal degradation pathway of this compound.
Caption: Workflow for assessing this compound thermal stability.
Caption: Decision tree for troubleshooting this compound instability.
References
- 1. Effects of thermal and non-thermal processing of cruciferous vegetables on glucosinolates and its derived forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. A mechanistic perspective on process-induced changes in glucosinolate content in Brassica vegetables: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. The Impact of Domestic Cooking Methods on Myrosinase Stability, Glucosinolates and Their Hydrolysis Products in Different Cabbage (Brassica oleracea) Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. This compound | CAS:15592-36-6 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 18. Showing Compound this compound (FDB017761) - FooDB [foodb.ca]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Glucocheirolin Extraction from Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of Glucocheirolin from complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which natural sources is it commonly found?
This compound is an alkylglucosinolate, a type of secondary metabolite.[1] It is predominantly found in plants of the Brassicaceae family. Notable sources include cauliflowers (Brassica oleracea var. botrytis), swedes (Brassica napus), turnips (Brassica rapa var. rapa), and arugula (Eruca vesicaria subsp. sativa).[1][2]
Q2: What is the primary challenge when extracting this compound?
The main challenge is preventing its enzymatic degradation. Plant tissues contain the enzyme myrosinase, which is physically separated from glucosinolates in intact cells. Upon tissue disruption during extraction, myrosinase comes into contact with this compound and hydrolyzes it into other compounds, primarily isothiocyanates.[3] Therefore, effective myrosinase inactivation is a critical step to ensure a high yield of intact this compound.
Q3: What are the most effective methods for inactivating myrosinase?
Heating is a common and effective method for myrosinase inactivation. This can be achieved by using boiling solvents (e.g., 70% methanol (B129727) at 75°C) or by pre-heating the plant material.[3] Microwave-assisted extraction has also been shown to be effective in deactivating myrosinase.[4] For methods that require keeping the extract cool, lyophilization (freeze-drying) of the plant tissue prior to extraction is often employed.[1][3]
Q4: What are the recommended storage conditions for plant samples and extracts to prevent this compound degradation?
To minimize degradation, plant samples should be processed as quickly as possible after harvesting. If immediate extraction is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[5] Extracts containing this compound should also be stored at low temperatures, typically -20°C to -80°C, to ensure stability.[6] Studies have shown that storing vegetables at ambient or refrigerated temperatures can lead to a minor loss of glucosinolates over a week, while finely shredding the vegetables can cause a significant decline in a matter of hours.[7]
Troubleshooting Guide
Issue: Low Yield of this compound
-
Possible Cause 1: Incomplete Myrosinase Inactivation.
-
Solution: Ensure that the heat treatment is sufficient. When using hot solvent extraction, verify that the solvent temperature is maintained during the incubation period. For microwave-assisted extraction, optimize the power and time settings. If using freeze-dried tissue, ensure the material is thoroughly dried to minimize enzymatic activity.
-
-
Possible Cause 2: Suboptimal Extraction Solvent.
-
Solution: The choice of solvent significantly impacts extraction efficiency. Aqueous methanol (70-80%) and ethanol (B145695) are commonly used.[4][8] The polarity of the solvent mixture is crucial; for instance, a 50% ethanol concentration has been shown to be effective for extracting glucosinolates from broccoli sprouts.[8] It is recommended to test different solvent systems to determine the optimal one for your specific matrix.
-
-
Possible Cause 3: Inefficient Tissue Disruption.
-
Solution: For solid samples, ensure that the tissue is finely ground to maximize the surface area for solvent penetration. Using a mortar and pestle with liquid nitrogen or a high-speed homogenizer can improve extraction efficiency.[5]
-
-
Possible Cause 4: this compound Degradation During Processing.
-
Solution: Minimize the time between sample preparation and analysis. Keep samples and extracts on ice or at low temperatures whenever possible. Avoid prolonged exposure to high temperatures during solvent evaporation steps.[7]
-
Issue: Poor Peak Resolution or Tailing in HPLC Analysis
-
Possible Cause 1: Matrix Effects.
-
Solution: Complex matrices can introduce interfering compounds. Incorporate a solid-phase extraction (SPE) clean-up step after the initial extraction. DEAE-Sephadex columns are commonly used for glucosinolate purification.[3]
-
-
Possible Cause 2: Improper Column or Mobile Phase.
-
Solution: For intact glucosinolate analysis, a C18 reversed-phase column is typically used.[3] Optimize the mobile phase gradient. A common mobile phase consists of a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid to improve peak shape.[9]
-
-
Possible Cause 3: Desulfation Issues (if analyzing desulfo-glucosinolates).
-
Solution: If you are performing enzymatic desulfation with sulfatase prior to HPLC, ensure the enzyme is active and that the reaction conditions (pH, temperature, incubation time) are optimal. Incomplete desulfation can lead to multiple peaks for a single glucosinolate.
-
Data Presentation
Table 1: Quantitative Data on this compound Content in Various Brassicaceae Vegetables
| Vegetable | This compound Content (µg/g dry weight) |
| Pak Choi | Not Detected |
| Choy Sum | Not Detected |
| Chinese Cabbage | Not Detected |
| Cauliflower | 1.8 ± 0.2 |
| Cabbage | Not Detected |
| Broccoli | Not Detected |
| Kai Lan | Not Detected |
| Brussels Sprouts | Not Detected |
| Rocket Salad | 11.2 ± 1.1 |
| Daikon Radish | Not Detected |
| Red Cherry Radish | Not Detected |
| Watercress | Not Detected |
Data extracted from a study by Yi et al. (2018), which utilized hydrophilic interaction chromatography–tandem mass spectrometry for quantification.[10]
Table 2: Influence of Extraction Parameters on Glucosinolate Yield (General Trends)
| Parameter | Condition | Effect on Yield | Rationale |
| Temperature | High (e.g., 75°C) | Increases | Inactivates myrosinase, can improve solvent extraction efficiency.[3] |
| Low (e.g., Room Temp) | Potentially lower | Requires effective myrosinase inactivation through other means (e.g., freeze-drying).[1] | |
| Solvent | 70-80% Methanol | High | Commonly used and effective for a broad range of glucosinolates.[4] |
| 50% Ethanol | High | A good alternative to methanol, can be more efficient for specific glucosinolates.[8] | |
| Sample:Solvent Ratio | High (e.g., 1:35 w/v) | Increases | A higher solvent volume can prevent saturation and improve extraction efficiency.[8] |
| Extraction Time | Optimized (e.g., 30 min) | High | Sufficient time is needed for the solvent to penetrate the matrix, but prolonged times can risk degradation.[11] |
Experimental Protocols
Protocol 1: Hot Methanol Extraction for Intact this compound
This protocol is adapted from established methods for glucosinolate extraction and is suitable for obtaining intact this compound.[3][9]
-
Sample Preparation:
-
Flash-freeze fresh plant material in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Alternatively, freeze-dry the plant material and then grind it to a fine powder.
-
-
Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.
-
Preheat a 70% methanol (v/v) solution to 75°C.
-
Add 1 mL of the preheated 70% methanol to the sample.
-
Incubate the mixture at 75°C for 10 minutes, vortexing every 2 minutes.
-
Centrifuge the sample at 4000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
-
Purification (Optional but Recommended):
-
Prepare a DEAE-Sephadex A-25 column.
-
Load the supernatant onto the column.
-
Wash the column with 70% methanol, followed by water, and then a sodium acetate (B1210297) buffer to remove impurities.
-
For analysis of intact glucosinolates, the subsequent sulfatase step is omitted. Elute the intact glucosinolates with an appropriate buffer.
-
-
Analysis:
-
Filter the eluate through a 0.22 µm syringe filter.
-
Analyze the sample using HPLC with a C18 column and a UV or mass spectrometry detector.
-
Protocol 2: Ultrasound-Assisted Extraction with Ethanol
This method uses ultrasonication to enhance extraction efficiency and is a good alternative to traditional solvent extraction.[11]
-
Sample Preparation:
-
Prepare finely powdered plant material as described in Protocol 1.
-
-
Extraction:
-
Weigh approximately 100 mg of the powdered sample into a vial.
-
Add 3.5 mL of 42% ethanol (v/v).
-
Place the vial in an ultrasonic bath set to 43°C for 30 minutes.
-
After sonication, centrifuge the sample at high speed (e.g., 10,000 x g) for 15 minutes.
-
Collect the supernatant.
-
-
Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Proceed with HPLC analysis as described in Protocol 1.
-
Visualizations
Caption: Workflow for this compound Extraction and Analysis.
Caption: this compound Hydrolysis and Downstream Signaling Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized extraction, separation and quantification of twelve intact glucosinolates in broccoli leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of storage, processing and cooking on glucosinolate content of Brassica vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Ultrasound-Assisted Extraction of Glucosinolates from Upcycled Cauliflower Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Glucocheirolin degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Glucocheirolin degradation during sample preparation and analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, leading to inaccurate quantification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound detected in the sample. | Enzymatic Degradation: Myrosinase enzyme, naturally present in the plant tissue, may have hydrolyzed this compound upon cell disruption.[1][2][3] | Immediate Enzyme Inactivation: Flash-freeze samples in liquid nitrogen immediately after harvesting. Homogenize samples in a pre-heated solvent (e.g., 70-80% methanol (B129727) at 75°C) to denature myrosinase.[2] Alternatively, use a cold methanol extraction method, which has been shown to be effective.[4] |
| Improper Storage: Storing fresh tissue at ambient or refrigerated temperatures for extended periods can lead to gradual degradation.[5] | Short-term Storage: For fresh samples, process them as quickly as possible. If temporary storage is necessary, refrigeration at 4°C is preferable to ambient temperature.[6] Long-term Storage: For long-term storage, freeze-drying the sample and storing it at -20°C or below is recommended. Store extracts at 4°C for up to two weeks or at -20°C for up to a year.[7] | |
| Thermal Degradation: Excessive heat during extraction or sample processing can degrade this compound. | Optimized Extraction Temperature: While heating is used to inactivate myrosinase, prolonged exposure to very high temperatures should be avoided. A common method is incubation at 75°C for 10-20 minutes. | |
| High variability between replicate samples. | Inhomogeneous Sample: The distribution of this compound may not be uniform throughout the plant material. | Thorough Homogenization: Ensure the entire sample is finely and uniformly ground, preferably after freeze-drying, to create a homogenous powder. |
| Inconsistent Extraction: Variations in the extraction procedure between samples. | Standardized Protocol: Strictly adhere to a validated standard operating procedure for all samples, ensuring consistent solvent volumes, temperatures, and incubation times. | |
| Peak tailing or fronting in HPLC chromatogram. | Column Issues: Secondary interactions with the column packing material.[8] | Mobile Phase Modification: Adjust the pH of the mobile phase or add a different modifier.[8] Column Choice: Use a high-quality, end-capped C18 column.[7] |
| Column Overload: Injecting too concentrated a sample. | Dilute Sample: Dilute the sample extract and re-inject. | |
| Ghost peaks appearing in the chromatogram. | Carryover from Previous Injection: Insufficient washing of the injector or column between runs.[8] | Injector Wash: Ensure the injector wash solution is effective and the wash cycle is adequate. Gradient Modification: Extend the high organic phase at the end of the gradient to wash out strongly retained compounds.[8] |
| Retention time shifts. | Inadequate Column Equilibration: The column is not fully equilibrated to the initial mobile phase conditions before injection.[8] | Increase Equilibration Time: Lengthen the column equilibration time between runs.[8] |
| Temperature Fluctuations: Changes in ambient temperature affecting the column.[9] | Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause is enzymatic hydrolysis by myrosinase. This enzyme is physically separated from this compound in intact plant cells but comes into contact with it upon tissue damage (e.g., grinding, chopping), leading to rapid degradation.[1][2][3] Therefore, rapid inactivation of myrosinase is the most critical step in preserving this compound.
Q2: What are the expected degradation products of this compound?
A2: Under enzymatic hydrolysis, this compound is expected to primarily form 3-(methylsulfonyl)propyl isothiocyanate (also known as cheirolin). Depending on the pH and the presence of other proteins, nitriles and other breakdown products can also be formed.[3][10] Thermal degradation can also lead to the formation of nitriles and isothiocyanates.[6][11]
Q3: What is the optimal method for storing plant samples intended for this compound analysis?
A3: For long-term storage, it is best to freeze-dry the plant material, grind it to a fine powder, and store it in an airtight container at -20°C or below. For short-term storage of extracts, keep them at 4°C for no longer than two weeks; for longer periods, store at -20°C.[7] Avoid storing fresh, unprocessed plant material for extended periods, even under refrigeration, as some degradation can still occur.[5][6]
Q4: Can I analyze intact this compound, or is desulfation necessary?
A4: Modern analytical methods, particularly LC-MS/MS, allow for the direct analysis of intact this compound with high sensitivity and specificity.[12][13] While older HPLC-UV methods often required a desulfation step to improve chromatographic retention and separation, this can introduce variability and is not always necessary with current column technologies and instrumentation.[1][7][12]
Q5: What are the recommended HPLC/LC-MS conditions for this compound analysis?
A5: A reversed-phase C18 column is commonly used for the separation of this compound and other glucosinolates.[7][12] A typical mobile phase consists of a gradient of water and acetonitrile, often with a small amount of acid like formic acid or acetic acid to improve peak shape.[12] For UV detection, a wavelength of 229 nm is typically used.[7] For LC-MS/MS, monitoring the specific precursor and product ion transitions for this compound provides the highest selectivity.
Experimental Protocols & Data
Protocol 1: this compound Extraction from Plant Tissue
This protocol is based on a widely used method for glucosinolate extraction that ensures myrosinase inactivation.[2]
-
Sample Collection: Harvest plant material and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.
-
Lyophilization: Freeze-dry the frozen plant material until all water is removed.
-
Homogenization: Grind the freeze-dried tissue into a fine, homogenous powder.
-
Extraction:
-
Weigh approximately 100 mg of the dried powder into a 2 mL tube.
-
Add 1 mL of 70% methanol pre-heated to 75°C.
-
Vortex briefly and place in a heating block at 75°C for 10 minutes.
-
Sonicate the sample for 15 minutes.
-
Centrifuge at 2,700 x g for 10 minutes.
-
-
Purification (Optional but Recommended for HPLC-UV):
-
The supernatant can be directly analyzed by LC-MS/MS after filtration.
-
For cleaner extracts, especially for HPLC-UV, an optional solid-phase extraction (SPE) or ion-exchange purification can be performed.[7]
-
-
Storage: Store the final extract at 4°C for short-term analysis or at -20°C for long-term storage.[7]
Table 1: Influence of pH and Temperature on Glucosinolate Degradation Products
This table summarizes the general effects of pH and temperature on the products of myrosinase-mediated glucosinolate hydrolysis.
| Condition | Primary Degradation Product | Rationale |
| Acidic pH (e.g., pH 4) | Nitriles | Favored formation pathway under acidic conditions.[3][10] |
| Neutral to Alkaline pH (e.g., pH 7-9) | Isothiocyanates (e.g., Cheirolin) | Favored formation pathway under neutral to slightly alkaline conditions.[3][10] |
| Low to Moderate Temperature (20-45°C) | Enzymatic products (Isothiocyanates/Nitriles) | Myrosinase is active in this range.[10] |
| High Temperature (>65°C) | Minimal enzymatic degradation | Myrosinase is progressively denatured and inactivated.[10] |
| Very High Temperature (>120°C) | Thermal degradation products (Nitriles, Isothiocyanates) | Non-enzymatic degradation occurs.[14][15] |
Visualizations
This compound Degradation Pathways
Caption: Key decision points in sample preparation to prevent this compound degradation.
Recommended Workflow for this compound Quantification
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB017761) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 7. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. tost.unise.org [tost.unise.org]
- 11. Biological Effects of Glucosinolate Degradation Products from Horseradish: A Horse that Wins the Race - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Addressing matrix effects in LC-MS analysis of Glucocheirolin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Glucocheirolin (B91262).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of quantification. In electrospray ionization (ESI), commonly used for glucosinolate analysis, matrix effects are a significant concern.
Q2: What are the common sources of matrix effects in this compound analysis from plant or biological samples?
A2: Common sources of matrix effects in the analysis of plant-derived or biological samples include salts, sugars, lipids, pigments (like chlorophyll), and other secondary metabolites that are co-extracted with this compound. These compounds can compete with the analyte for ionization in the ESI source, often leading to signal suppression.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Extraction Spike: This is a quantitative method where you compare the peak area of a this compound standard spiked into a blank matrix extract to the peak area of the same standard in a neat solvent. A significant difference between the two indicates the presence of matrix effects.
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the baseline signal at certain retention times indicate regions of ion suppression or enhancement.
Q4: What are the main strategies to address matrix effects in this compound LC-MS analysis?
A4: There are three main strategies:
-
Minimize the Matrix Effect: This involves optimizing sample preparation to remove interfering compounds and refining chromatographic conditions to separate this compound from matrix components.
-
Compensate for the Matrix Effect: This involves using techniques like matrix-matched calibration curves or, ideally, a stable isotope-labeled internal standard.
-
Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of interfering compounds, but may also decrease the sensitivity of the assay.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the LC-MS analysis of this compound.
Problem: Poor signal intensity, inconsistent peak areas, or high variability between injections.
This could be due to ion suppression, a common matrix effect.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting ion suppression in this compound analysis.
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Principle | Expected Recovery (%) | Expected Matrix Effect (%)* | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | 70-90 | 40-70 (Suppression) | Simple, fast, and inexpensive. | Inefficient at removing other matrix components like phospholipids, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound into an immiscible organic solvent. | 60-85 | 20-40 (Suppression) | Can provide cleaner extracts than PPT. | Can be labor-intensive, may have emulsion issues, and recovery can be variable for polar compounds like glucosinolates. |
| Solid-Phase Extraction (SPE) | Selective retention of this compound on a solid sorbent followed by elution. | 85-105 | < 20 (Minimal Effect) | Provides the cleanest extracts, leading to minimal matrix effects and high recovery. Can be automated.[1] | More expensive and requires method development to optimize the sorbent and solvents. |
*Matrix Effect (%) is calculated as: (1 - [Peak Area in Matrix / Peak Area in Solvent]) * 100. A higher percentage indicates greater ion suppression.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
This protocol allows for the quantification of matrix effects (ion suppression or enhancement).
Workflow Diagram
Caption: Workflow for assessing matrix effects via post-extraction spike.
Methodology:
-
Prepare Blank Matrix Extract: Extract a sample known to be free of this compound using the exact same extraction procedure as for your study samples.
-
Prepare Two Solutions:
-
Solution A (Neat Standard): Prepare a solution of this compound in the initial mobile phase at a known concentration (e.g., 100 ng/mL).
-
Solution B (Post-Extraction Spike): Take a volume of the blank matrix extract and spike it with the same amount of this compound standard to achieve the same final concentration as Solution A.
-
-
LC-MS Analysis: Inject and analyze both Solution A and Solution B using your established LC-MS method.
-
Calculate Matrix Effect: Use the following formula: Matrix Effect (%) = (Peak Area of Solution B / Peak Area of Solution A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup
This protocol describes a general method for cleaning up plant or biological extracts containing this compound using a polymeric reversed-phase SPE cartridge.
Methodology:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol (B129727), followed by 1-2 mL of water.
-
Sample Loading: Load the sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1-2 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1-2 mL of a stronger solvent (e.g., 90% methanol in water).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.
Protocol 3: Matrix-Matched Calibration
This protocol is used to compensate for matrix effects when a stable isotope-labeled internal standard is not available.
Methodology:
-
Prepare Blank Matrix Extract: Generate a sufficient volume of a this compound-free matrix extract.
-
Prepare Stock Solution: Create a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).
-
Create Calibration Standards: Prepare a series of calibration standards by spiking the blank matrix extract with varying concentrations of the this compound stock solution.
-
Analysis: Analyze the matrix-matched calibration standards and the unknown samples.
-
Quantification: Construct the calibration curve and determine the concentration of this compound in the samples from this curve.
Protocol 4: Stable Isotope Dilution (SID) - The Gold Standard
The use of a stable isotope-labeled (e.g., ¹³C or ²H) this compound internal standard (SIL-IS) is the most effective way to compensate for matrix effects. The SIL-IS is chemically identical to the analyte but has a different mass, and it will experience the same matrix effects and extraction losses as the native this compound.
Conceptual Workflow
Caption: Conceptual workflow for stable isotope dilution analysis.
Methodology:
-
Internal Standard Spiking: Add a known amount of the this compound SIL-IS to each sample before any sample preparation steps.
-
Sample Preparation: Perform the chosen sample preparation procedure (e.g., SPE).
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method that monitors at least one mass transition for both the native this compound and the SIL-IS.
-
Quantification: Calculate the ratio of the peak area of the native this compound to the peak area of the SIL-IS. Determine the concentration of the native analyte from a calibration curve constructed by plotting this peak area ratio against the concentration of the native analyte.
Note: The synthesis of a custom this compound SIL-IS may be required, as commercial availability can be limited. The synthesis often involves incorporating ¹³C or ²H atoms into the this compound molecule.
References
Technical Support Center: Optimization and Troubleshooting for Glucocheirolin HPLC Separation
Welcome to the technical support center for the HPLC separation of Glucocheirolin (B91262). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method optimization, troubleshooting common issues, and answers to frequently asked questions.
Experimental Protocol: HPLC Analysis of Desulfated this compound
A robust and widely used method for the analysis of glucosinolates, including this compound, involves enzymatic desulfation followed by reversed-phase HPLC.[1][2]
Sample Preparation: Extraction and Desulfation
-
Extraction : Glucosinolates are extracted from plant material using a heated methanol-water mixture to inactivate the myrosinase enzyme, which can otherwise lead to their degradation.[1][2]
-
Purification : The extract is then purified using an ion-exchange column.
-
Desulfation : The purified extract undergoes sulfatase treatment to remove the sulfate (B86663) group, forming desulfoglucosinolates.
-
Elution and Reconstitution : The desulfoglucosinolates are eluted with water, freeze-dried, and then reconstituted in a precise volume of water for HPLC analysis.[1]
HPLC Parameters
The following table summarizes a typical set of HPLC parameters for the analysis of desulfated glucosinolates.
| Parameter | Value |
| Column | Reversed-phase C18, 4.6 x 150 mm, 3 µm particle size |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Flow Rate | 0.75 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 229 nm |
| Injection Volume | 20 µL |
Mobile Phase Gradient
A gradient elution is typically employed to achieve good separation of various glucosinolates.
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 100 | 0 |
| 1.5 | 100 | 0 |
| 25.0 | 79 | 21 |
| 28.0 | 79 | 21 |
| 35.0 | 0 | 100 |
| 40.0 | 0 | 100 |
| 41.0 | 100 | 0 |
| 50.0 | 100 | 0 |
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of this compound.
Workflow for Troubleshooting HPLC Issues
Caption: A logical workflow for troubleshooting common HPLC problems.
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | - Secondary Interactions: Interaction of this compound with active silanol (B1196071) groups on the column. - Column Overload: Injecting too high a concentration of the sample. - Inappropriate Mobile Phase pH: Can affect the ionization state of the analyte. | - Use a high-purity, end-capped C18 column. - Consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase, though this is less necessary with modern columns.[3] - Reduce the sample concentration. - Ensure the mobile phase pH is appropriate to keep this compound in a non-ionized state. |
| Poor Peak Shape (Fronting) | - Sample Solvent Incompatibility: Dissolving the sample in a solvent stronger than the initial mobile phase. - Column Collapse: Physical degradation of the column packing material.[4] | - Dissolve the sample in the initial mobile phase or a weaker solvent. - If column collapse is suspected, replace the column and ensure operating conditions (pH, temperature) are within the manufacturer's recommendations.[4] |
| Shifting Retention Times | - Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase. - Column Temperature Fluctuations: Inconsistent column heating. - Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | - Prepare fresh mobile phase and ensure accurate measurements of components.[5] - Use a column oven to maintain a stable temperature. - Ensure the column is equilibrated for a sufficient time before starting the analysis. |
| Ghost Peaks | - Contamination: Impurities in the mobile phase, sample, or from the HPLC system. - Late Elution: A peak from a previous injection eluting in the current run. | - Use high-purity solvents and sample cleanup procedures. - Run a blank gradient to identify sources of contamination. - Extend the run time to ensure all components from the previous sample have eluted. |
| Poor Resolution | - Inappropriate Mobile Phase Gradient: The gradient may be too steep. | - Optimize the mobile phase gradient by making it shallower to increase the separation between closely eluting peaks. |
Frequently Asked Questions (FAQs)
Mobile Phase Optimization for this compound Separation
Caption: Key parameters to consider for mobile phase optimization.
-
Q1: What is the most common mobile phase for this compound separation? A1: For desulfated this compound, a reversed-phase HPLC method using a gradient of water and acetonitrile is most common. This provides good separation of a wide range of glucosinolates.
-
Q2: My this compound peak is co-eluting with another compound. How can I improve the separation? A2: You can try modifying the mobile phase gradient. A shallower gradient (a slower increase in the percentage of acetonitrile) will increase the separation between peaks. You can also experiment with small changes in the mobile phase pH, which can alter the retention times of interfering compounds, especially if they have ionizable groups.
-
Q3: I am seeing significant peak tailing for my this compound standard. What should I do? A3: Peak tailing for glucosinolates can be caused by interactions with the silica (B1680970) backbone of the column.[3] Ensure you are using a high-quality, end-capped C18 column. If the problem persists, check your sample concentration to rule out column overload. Also, verify that the mobile phase pH is appropriate.
-
Q4: Is it necessary to desulfate this compound before HPLC analysis? A4: While methods for analyzing intact glucosinolates exist (often using ion-pairing reagents), the analysis of desulfated glucosinolates is more common and generally provides better chromatographic peak shapes on standard reversed-phase columns.[6]
-
Q5: How does temperature affect the separation of this compound? A5: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. However, excessively high temperatures can risk degrading the analyte or the column. A temperature of around 40°C is a good starting point. Maintaining a consistent temperature is crucial for reproducible retention times.
-
Q6: What are the potential degradation products of this compound that I might see in my chromatogram? A6: Glucosinolates can be hydrolyzed by the enzyme myrosinase if it is not properly inactivated during sample preparation.[1][2] This can lead to the formation of isothiocyanates, nitriles, and other breakdown products, which would appear as separate peaks in the chromatogram.[7] Ensuring complete inactivation of myrosinase with a heated solvent during extraction is critical.
References
- 1. researchgate.net [researchgate.net]
- 2. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting low recovery of Glucocheirolin in purification protocols
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address the common challenge of low recovery during the purification of Glucocheirolin.
General Purification Workflow
The purification of this compound, like other glucosinolates, follows a multi-step process. Understanding this workflow is crucial for identifying the stage at which product loss may be occurring.
Enhancing sensitivity of Glucocheirolin detection in trace amounts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Glucocheirolin detection, particularly in trace amounts.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting trace amounts of this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantitative analysis of this compound at trace levels.[1] This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry, allowing for reliable detection and quantification even in complex matrices.[2]
Q2: Why is sample preparation critical for sensitive this compound detection?
A2: Proper sample preparation is crucial for several reasons. Firstly, it is necessary to inactivate the endogenous enzyme myrosinase, which can otherwise hydrolyze this compound, leading to inaccurate quantification.[3] Secondly, effective extraction and purification steps, such as Solid Phase Extraction (SPE), are essential to remove interfering matrix components that can cause ion suppression or enhancement in the MS source, a phenomenon known as the matrix effect.[4] Lastly, pre-concentration steps during sample preparation can significantly increase the analyte concentration, thereby enhancing detection sensitivity.
Q3: What are the main causes of low this compound recovery during sample preparation?
A3: Low recovery of this compound can be attributed to several factors:
-
Enzymatic Degradation: Failure to effectively inactivate myrosinase during sample homogenization will lead to the breakdown of this compound.
-
Thermal Degradation: Glucosinolates can be sensitive to high temperatures, and prolonged exposure to heat during extraction or solvent evaporation should be avoided.[5]
-
Improper pH: The stability of this compound can be pH-dependent.
-
Inefficient Extraction: The choice of extraction solvent and method is critical for achieving high extraction efficiency.
-
Suboptimal SPE Protocol: Incorrect selection of the SPE sorbent, inadequate conditioning, or improper elution solvents can result in poor recovery of this compound.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A4: Minimizing matrix effects is key to accurate quantification. Strategies include:
-
Effective Sample Cleanup: Employing a robust sample preparation method, such as Solid Phase Extraction (SPE), to remove interfering compounds.[4]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering substances, though this may compromise sensitivity if this compound levels are already very low.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.
Q5: What are the typical storage conditions to ensure this compound stability in samples and extracts?
A5: To ensure the stability of this compound, samples should be processed as quickly as possible. If immediate processing is not feasible, plant material should be flash-frozen in liquid nitrogen and stored at -80°C.[3] Extracts should be stored at low temperatures, typically -20°C or lower, to prevent degradation.[2] It is also advisable to minimize freeze-thaw cycles.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low this compound Signal in LC-MS/MS | Incomplete extraction from the sample matrix. | Optimize the extraction solvent and method. Consider using techniques like ultrasound-assisted extraction. |
| Degradation of this compound during sample preparation. | Ensure rapid inactivation of myrosinase (e.g., by using hot methanol). Avoid excessive heat and ensure appropriate pH during extraction. | |
| Poor ionization in the MS source. | Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Check for matrix suppression by performing a post-extraction spike. | |
| Incorrect MRM transitions being monitored. | Verify the precursor and product ions for this compound. A common precursor ion is [M-H]⁻ at m/z 438.1. | |
| Poor Peak Shape in Chromatogram | Suboptimal chromatographic conditions. | Adjust the mobile phase composition, gradient, and flow rate. Ensure the column is not overloaded. |
| Issues with the analytical column. | Check for column contamination or degradation. If necessary, wash or replace the column. | |
| High Variability in Quantitative Results | Inconsistent sample preparation. | Ensure a standardized and reproducible sample preparation workflow. Use an internal standard to correct for variations. |
| Significant matrix effects. | Implement strategies to mitigate matrix effects as described in the FAQs. Use matrix-matched calibration curves. | |
| Instability of this compound in processed samples. | Analyze samples as soon as possible after preparation. Ensure proper storage conditions if analysis is delayed. |
Quantitative Data
The following table summarizes the LC-MS/MS parameters and achievable detection limits for this compound from a study that simultaneously quantified 22 glucosinolates.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Limit of Detection (LOD) (μg/g dry weight) | Limit of Quantification (LOQ) (μg/g dry weight) |
| This compound | 438.1 | 275.0 | 25 | 0.002 | 0.007 |
Data extracted from a study by Xu et al. (2018) using a Hydrophilic Interaction Chromatography (HILIC)-MS/MS method.[2][6]
Experimental Protocols
Protocol 1: Extraction and Solid Phase Extraction (SPE) for this compound
This protocol describes a general method for the extraction and purification of this compound from plant material.
-
Sample Homogenization:
-
Freeze a known weight of the plant sample (e.g., 100 mg) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
-
Myrosinase Inactivation and Extraction:
-
Immediately add the powdered sample to a tube containing hot 70-80% methanol (B129727) (e.g., 1 mL at 70°C) to inactivate myrosinase.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate in a water bath at 70°C for 15-20 minutes.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant.
-
-
Solid Phase Extraction (SPE) Cleanup and Concentration:
-
SPE Cartridge: Use a weak anion exchange (WAX) SPE cartridge.
-
Conditioning: Condition the cartridge by passing methanol followed by deionized water through it.
-
Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water and then a low percentage of methanol in water to remove interfering compounds.
-
Elution: Elute the this compound from the cartridge using a suitable solvent, such as a mixture of methanol and a weak base (e.g., ammonium (B1175870) hydroxide).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing an LC-MS/MS method for this compound analysis.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used. For improved retention of polar glucosinolates, a Hydrophilic Interaction Chromatography (HILIC) column can be advantageous.[2]
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid).
-
Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B is typically used to separate the analytes.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for glucosinolates.
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): [M-H]⁻ for this compound (m/z 438.1).
-
Product Ion (Q3): A characteristic fragment ion, such as m/z 275.0, is monitored.[6]
-
-
Optimization: The collision energy and other MS parameters should be optimized for this compound to achieve the highest signal intensity.
-
Visualizations
References
- 1. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Showing Compound this compound (FDB017761) - FooDB [foodb.ca]
- 4. A Fast and Simple Solid Phase Extraction-Based Method for Glucosinolate Determination: An Alternative to the ISO-9167 Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Derivatization Methods for Glucocheirolin GC-MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of Glucocheirolin for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Intact glucosinolates, including this compound, are non-volatile and thermally unstable, making them unsuitable for direct GC-MS analysis.[1][2] Derivatization converts them into more volatile and thermally stable compounds that can be readily analyzed by GC-MS. The two primary methods for this are enzymatic hydrolysis to form isothiocyanates and silylation to create trimethylsilyl (B98337) (TMS) derivatives.
Q2: What are the main derivatization methods for this compound GC-MS analysis?
A2: The two main approaches are:
-
Enzymatic Hydrolysis: This method uses the myrosinase enzyme to hydrolyze this compound, producing its corresponding isothiocyanate (3-methylthiopropyl isothiocyanate).[3] This isothiocyanate is volatile and can be directly analyzed by GC-MS.
-
Silylation: This chemical derivatization method involves replacing the active hydrogens on the this compound molecule with trimethylsilyl (TMS) groups, typically after a desulfation step. The resulting TMS-derivatized this compound is more volatile and suitable for GC-MS analysis. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][5]
Q3: Which derivatization method is better?
A3: The choice of method depends on the research goal. Enzymatic hydrolysis mimics the natural breakdown of glucosinolates and is useful for studying the biologically active isothiocyanates. Silylation allows for the analysis of the desulfated glucosinolate structure. The production of isothiocyanates can be nearly quantitative under optimal conditions.[6]
Q4: What are some common issues encountered during the derivatization of this compound?
A4: Common issues include incomplete derivatization, the formation of multiple derivative peaks from a single analyte, and the presence of contaminant peaks in the chromatogram. These issues can arise from the presence of moisture, incorrect reaction conditions, or impurities in the reagents or sample.
Troubleshooting Guides
Problem 1: Poor or No Derivatization Product Peak
| Possible Cause | Solution |
| Inactive Myrosinase Enzyme (for isothiocyanate formation) | - Ensure the enzyme has been stored correctly (typically at low temperatures).- Check the pH of the reaction buffer; myrosinase activity is pH-dependent, with an optimum generally between pH 6 and 7.[3]- Prepare a fresh enzyme solution. |
| Presence of Water in Silylation Reaction | - Lyophilize (freeze-dry) the sample to complete dryness before adding silylation reagents.[7]- Use anhydrous solvents and reagents.- Store silylation reagents under inert gas (e.g., nitrogen or argon) and tightly sealed to prevent moisture absorption.[5] |
| Incorrect Derivatization Conditions | - Optimize reaction temperature and time. For silylation, heating is often required (e.g., 60-100°C for 15 minutes to several hours).[8]- For myrosinase hydrolysis, ensure the temperature is optimal for enzyme activity and does not cause denaturation. |
| Sample Matrix Interference | - Clean up the sample extract before derivatization using solid-phase extraction (SPE) or other purification techniques to remove interfering compounds. |
Problem 2: Multiple Peaks for this compound
| Possible Cause | Solution |
| Formation of Isomers during Derivatization (e.g., syn- and anti-isomers of oximes if methoximation is performed) | - This is a known phenomenon, especially for compounds with keto groups. The two peaks will have identical mass spectra but different retention times.[9]- Ensure consistent derivatization conditions to maintain reproducible peak ratios for quantification. |
| Incomplete Derivatization | - If this compound has multiple active sites for silylation, incomplete reaction can lead to partially derivatized products eluting at different times.- Increase the amount of silylating reagent, reaction time, or temperature to drive the reaction to completion. |
| On-Column or Inlet Degradation | - Lower the injector temperature to prevent thermal degradation of the derivative.- Use a deactivated inlet liner and ensure the GC system is clean and free of active sites. |
| Poor Injection Technique | - A slow or choppy injection can cause band broadening and peak splitting.[5]- Use an autosampler for consistent and rapid injections. |
Problem 3: Presence of "Ghost Peaks" or Contaminants
| Possible Cause | Solution |
| Contamination from Silylation Reagents | - Silylation reagents can degrade over time, producing byproducts that appear as peaks in the chromatogram.- Use fresh, high-quality reagents. |
| Septum Bleed | - The injector septum can release siloxanes, especially at high temperatures, which appear as regularly spaced peaks in the chromatogram.[10]- Use a high-quality, low-bleed septum and replace it regularly. |
| Contaminated Solvents or Glassware | - Use high-purity solvents and thoroughly clean all glassware. Silanizing glassware can help reduce active sites that might trap and later release contaminants. |
| Carryover from Previous Injections | - Run a solvent blank between samples to check for carryover.- Clean the syringe and injector port if carryover is observed. |
Quantitative Data Summary
| Feature | Enzymatic Hydrolysis (Isothiocyanate Formation) | Silylation (TMS Derivative Formation) |
| Analyte | Isothiocyanate (breakdown product) | Desulfated this compound |
| Principle | Enzymatic conversion | Chemical derivatization |
| Volatility | High | High |
| Thermal Stability | Generally good, but some ITCs can be labile | Good |
| Key Reagents | Myrosinase enzyme, buffer | Silylating agent (e.g., MSTFA, BSTFA), often with a catalyst (e.g., TMCS), Pyridine (B92270) |
| Critical Factors | Enzyme activity, pH, temperature | Anhydrous conditions, reaction time, temperature |
| Potential Issues | Incomplete hydrolysis, formation of other breakdown products (e.g., nitriles) | Incomplete silylation, formation of multiple derivatives, moisture sensitivity |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis for this compound Isothiocyanate Analysis
This protocol is a general guideline for the myrosinase-catalyzed hydrolysis of this compound to form 3-methylthiopropyl isothiocyanate for GC-MS analysis.
Materials:
-
This compound standard or sample extract
-
Myrosinase (from Sinapis alba) solution (e.g., 1-2 units)
-
Phosphate (B84403) buffer (pH 6.0-7.0)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
GC vials
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound standard or dried plant extract in the phosphate buffer.
-
Enzymatic Reaction: Add the myrosinase solution to the sample.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1-2 hours) to allow for complete hydrolysis.
-
Extraction: Add dichloromethane to the reaction mixture and vortex vigorously to extract the formed isothiocyanate.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.
-
Drying: Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen.
-
Analysis: Transfer the final extract to a GC vial for GC-MS analysis.
Protocol 2: Silylation for Desulfo-Glucocheirolin TMS Derivative Analysis
This protocol provides a general procedure for the trimethylsilylation of desulfated this compound. Note that this protocol assumes a prior desulfation step, which is common for glucosinolate analysis but detailed protocols for GC-MS are less frequently published than for HPLC. For broader metabolite profiling, a two-step methoximation and silylation is common.[7][11]
Materials:
-
Desulfated this compound standard or sample extract
-
Anhydrous pyridine
-
Silylating reagent (e.g., MSTFA with 1% TMCS or BSTFA)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Drying: Place the desulfated this compound sample in a GC vial and ensure it is completely dry (lyophilization is recommended).
-
Reagent Addition: Add anhydrous pyridine to dissolve the sample, followed by the silylating reagent.
-
Reaction: Tightly cap the vial and heat it in a heating block or oven at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes).
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS.
Visualizations
References
- 1. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myrosinase-generated isothiocyanate from glucosinolates: isolation, characterization and in vitro antiproliferative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Stability of Glucocheirolin Standards and Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of glucocheirolin (B91262) standards and solutions. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound potassium salt analytical standard?
A1: Solid this compound potassium salt analytical standard should be stored at temperatures below -15°C in a dry and dark place to ensure its long-term stability.[1]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions of this compound in a suitable solvent such as methanol (B129727) or a mixture of methanol and water. For quantitative analysis, it is crucial to use high-purity solvents and to accurately weigh the standard. It is advisable to prepare fresh solutions for each experiment to minimize the risk of degradation.
Q3: What is the short-term stability of this compound in solution?
Q4: What are the potential degradation pathways for this compound?
A4: Glucosinolates like this compound can degrade through enzymatic, thermal, or chemical pathways.[3] In the absence of myrosinase (the enzyme that typically hydrolyzes glucosinolates), degradation in solution is more likely to occur under harsh conditions such as extreme pH, high temperatures, or exposure to strong oxidizing agents. The degradation can lead to the formation of isothiocyanates, nitriles, and other breakdown products.
Q5: What analytical technique is most suitable for stability testing of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a widely used and robust method for the analysis of glucosinolates, including this compound.[4][5][6] A stability-indicating HPLC method, which can separate the intact this compound from its degradation products, is essential for accurate stability assessment.
Troubleshooting Guides
HPLC Analysis Issues
Q1: I am observing peak tailing for my this compound peak in HPLC. What could be the cause and how can I fix it?
A1: Peak tailing for polar compounds like glucosinolates can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Secondary Interactions: The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on C18 columns.
-
Solution: Use a modern, end-capped, or base-deactivated C18 column. Adjusting the mobile phase pH to suppress the ionization of silanol groups (e.g., adding a small amount of a weak acid like formic acid) can also help.
-
-
Column Degradation: Over time, the column performance can degrade, leading to poor peak shapes.
-
Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and re-inject.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound, leading to peak shape issues.
-
Solution: Ensure the mobile phase pH is buffered and consistent across all runs.
-
Q2: My this compound peak area is not reproducible between injections. What should I check?
A2: Irreproducible peak areas can stem from several sources in the HPLC system:
-
Injector Issues: Incomplete filling of the sample loop or leaks in the injector can lead to variable injection volumes.
-
Solution: Ensure the sample loop is completely filled and inspect the injector for any signs of leaks.
-
-
Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to inconsistent results.
-
Solution: Ensure your sample is completely dissolved before injection. Whenever possible, dissolve the sample in the mobile phase.
-
-
Pump and Solvent Delivery: Fluctuations in the mobile phase composition or flow rate from the pump can cause variations in peak area.
-
Solution: Degas your mobile phase to remove dissolved air. Check for leaks in the pump and ensure the check valves are functioning correctly.
-
Stability Study Issues
Q1: I am seeing a rapid decrease in the concentration of my this compound standard solution. What could be the reason?
A1: A faster than expected degradation of your this compound solution could be due to several factors:
-
Storage Conditions: Improper storage is a common cause.
-
Solution: Ensure your solutions are stored at a low temperature (e.g., ≤ -20°C for long-term and 4°C for short-term), protected from light, and in tightly sealed containers.
-
-
Solvent Purity: Impurities in the solvent can catalyze degradation.
-
Solution: Use high-purity, HPLC-grade solvents for preparing your solutions.
-
-
pH of the Solution: Glucosinolates can be unstable at extreme pH values.
-
Solution: If preparing aqueous solutions, consider using a buffer to maintain a neutral or slightly acidic pH.
-
-
Repeated Freeze-Thaw Cycles: Subjecting your stock solutions to multiple freeze-thaw cycles can accelerate degradation.
-
Solution: Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thawing.
-
Q2: I am observing multiple new peaks in the chromatogram of my stressed this compound sample. How can I identify if they are degradation products?
A2: The appearance of new peaks in a stressed sample is indicative of degradation. To confirm this and identify the degradation products:
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) to check the peak purity of the this compound peak in both the unstressed and stressed samples. A decrease in peak purity in the stressed sample suggests the co-elution of degradation products.
-
Mass Spectrometry (MS): The most definitive way to identify degradation products is to use Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass spectra of the new peaks with the mass of this compound, you can propose structures for the degradation products.
-
Forced Degradation Studies: Systematically performing forced degradation under different stress conditions (acidic, basic, oxidative, photolytic, thermal) and analyzing the resulting chromatograms can help in identifying and characterizing the degradation products.
Experimental Protocols
Protocol for a Forced Degradation Study of a this compound Solution
This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution to assess its stability and to develop a stability-indicating analytical method.
1. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound potassium salt standard.
-
Dissolve it in a suitable solvent (e.g., 70% methanol in water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
2. Forced Degradation Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before HPLC analysis.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specific duration. A control sample should be wrapped in aluminum foil to protect it from light.
3. HPLC Analysis:
-
Analyze the unstressed (control) and stressed samples using a suitable HPLC method. A typical starting point for a stability-indicating method for glucosinolates is a reversed-phase C18 column with a gradient elution using a mobile phase of water with a small amount of acid (e.g., 0.1% formic acid) and acetonitrile.
-
Monitor the chromatograms at a suitable wavelength, typically around 229 nm for desulfoglucosinolates, which are often analyzed after an enzymatic desulfation step for better chromatographic separation. For intact glucosinolates, detection can also be performed at this wavelength.
-
The method should be able to resolve the peak of intact this compound from any peaks of degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation of this compound in each stressed sample relative to the unstressed control.
-
Assess the peak purity of the this compound peak in all samples.
-
Tabulate the results to compare the stability of this compound under different stress conditions.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products Observed |
| 0.1 N HCl | 24 | 60 | 15.2 | 2 |
| 0.1 N NaOH | 8 | Room Temp | 45.8 | 3 |
| 3% H₂O₂ | 24 | Room Temp | 8.5 | 1 |
| Thermal | 48 | 80 | 22.1 | 2 |
| Photolytic | 24 | Room Temp | 5.3 | 1 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. extrasynthese.com [extrasynthese.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants [mdpi.com]
Technical Support Center: Quantifying Glucocheirolin Hydrolysis Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Glucocheirolin and its hydrolysis products. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hydrolysis products of this compound?
A1: The primary hydrolysis product of this compound, when acted upon by the enzyme myrosinase, is an isothiocyanate called cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate). The hydrolysis reaction also releases glucose and a sulfate (B86663) ion.[1][2] The stability of cheirolin and the potential for side-reactions can present analytical challenges.
Q2: What are the main challenges in quantifying cheirolin?
A2: The quantification of cheirolin, like other isothiocyanates, presents several challenges:
-
Instability: Isothiocyanates can be unstable and reactive, potentially degrading or reacting with other components in the sample matrix.[3]
-
Volatility: The volatile nature of some isothiocyanates can lead to sample loss during preparation and analysis.
-
Lack of Strong Chromophores: Some isothiocyanates, including cheirolin, lack strong UV-absorbing chromophores, which can limit sensitivity in HPLC-UV detection methods.
-
Matrix Effects: Complex biological samples can contain interfering compounds that affect the accuracy and precision of quantification.
-
Standard Availability: Pure analytical standards for specific isothiocyanates like cheirolin may not be readily commercially available, necessitating in-house synthesis and purification.
Q3: Which analytical techniques are most suitable for quantifying cheirolin?
A3: Several analytical techniques can be employed for the quantification of cheirolin and other isothiocyanates:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or Mass Spectrometry (MS) detectors, HPLC is a common method for separating and quantifying isothiocyanates.[4]
-
Gas Chromatography (GC): GC coupled with a Mass Spectrometer (GC-MS) is well-suited for analyzing volatile isothiocyanates.[5][6]
-
UV-Visible Spectrophotometry: This method can be used for the determination of total isothiocyanate content but lacks the specificity for individual compounds like cheirolin.
Troubleshooting Guides
HPLC Analysis of Cheirolin
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Incompatible sample solvent. 3. Secondary interactions with the column. | 1. Dilute the sample. 2. Dissolve the sample in the mobile phase. 3. Use a different column or modify the mobile phase (e.g., adjust pH, add ion-pairing agent). |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Replace the column if it has exceeded its lifetime. |
| Low Sensitivity/No Peak Detected | 1. Low concentration of cheirolin in the sample. 2. Inappropriate detection wavelength. 3. Degradation of the analyte. | 1. Concentrate the sample or use a more sensitive detector (e.g., MS). 2. Optimize the UV detection wavelength for cheirolin. 3. Ensure proper sample handling and storage to prevent degradation. |
| Ghost Peaks | 1. Contamination from previous injections. 2. Impurities in the mobile phase or sample. | 1. Implement a thorough column wash between runs. 2. Use high-purity solvents and filter all samples and mobile phases. |
GC-MS Analysis of Cheirolin
| Problem | Possible Cause | Solution |
| No Peaks Detected | 1. Syringe issue (blocked or not drawing sample). 2. Column breakage. 3. Incorrect instrument parameters. | 1. Clean or replace the syringe. 2. Inspect and replace the column if necessary. 3. Verify injection port temperature, carrier gas flow, and MS settings. |
| Peak Tailing | 1. Active sites in the inlet liner or column. 2. Column contamination. | 1. Use a deactivated inlet liner and a high-quality capillary column. 2. Trim the front end of the column or bake it out at a high temperature. |
| Poor Resolution | 1. Inappropriate temperature program. 2. Column overload. | 1. Optimize the GC oven temperature ramp rate. 2. Dilute the sample or inject a smaller volume. |
| Baseline Noise or Drift | 1. Contaminated carrier gas or gas lines. 2. Column bleed. 3. Detector contamination. | 1. Use high-purity gas and install traps to remove impurities. 2. Condition the column properly. 3. Clean the ion source and other detector components.[5] |
Quantitative Data
The concentration of this compound can vary significantly depending on the plant species, cultivar, and growing conditions. The following table summarizes the content of this compound and other glucosinolates in various Brassica species. Note that the concentration of the hydrolysis product, cheirolin, will depend on the efficiency of the myrosinase-catalyzed conversion.
Table 1: Glucosinolate Content in Various Brassica Species (µmol/g dry weight) [7][8]
| Glucosinolate | Cabbage | Broccoli | Kale | Watercress |
| This compound | Present | Present | Present | - |
| Sinigrin | 1.8 ± 0.2 | 0.5 ± 0.1 | 1.2 ± 0.3 | 0.1 ± 0.0 |
| Glucoiberin | 10.5 ± 1.1 | 3.2 ± 0.5 | 8.7 ± 1.0 | - |
| Glucoraphanin | 0.1 ± 0.0 | 4.5 ± 0.6 | 0.3 ± 0.1 | - |
| Glucobrassicin | 2.3 ± 0.4 | 1.1 ± 0.2 | 3.5 ± 0.5 | 0.8 ± 0.1 |
| Total Glucosinolates | 19.5 ± 1.3 | 10.8 ± 1.5 | 15.9 ± 2.1 | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation. "-" indicates not detected or not reported. Data is compiled from multiple sources and serves as a general guide.
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound by HPLC-MS/MS
This protocol describes a method for the extraction and quantification of intact this compound from plant material.
-
Sample Preparation:
-
Freeze-dry fresh plant material and grind into a fine powder.
-
Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.
-
-
Extraction:
-
Add 1 mL of 70% methanol (B129727) (v/v) to the sample.
-
Vortex vigorously for 1 minute.
-
Incubate in a water bath at 70°C for 20 minutes to inactivate myrosinase.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
HPLC-MS/MS Analysis:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Use an electrospray ionization (ESI) source in negative ion mode. Monitor for the specific precursor and product ions of this compound.
-
-
Quantification:
-
Prepare a calibration curve using a purified this compound standard.
-
Calculate the concentration in the samples based on the standard curve.
-
Protocol 2: Quantification of Cheirolin by GC-MS after Enzymatic Hydrolysis
This protocol outlines the enzymatic hydrolysis of this compound and subsequent quantification of the volatile product, cheirolin, by GC-MS.
-
Enzymatic Hydrolysis:
-
To the extracted supernatant from Protocol 1 (before myrosinase inactivation), add a purified myrosinase solution.
-
Incubate at room temperature (approximately 25°C) for 2 hours to allow for complete hydrolysis.
-
-
Extraction of Cheirolin:
-
Add an equal volume of dichloromethane (B109758) to the reaction mixture.
-
Vortex vigorously for 2 minutes to extract the isothiocyanates into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic layer containing cheirolin.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
MS Detection: Use electron ionization (EI) and scan a mass range of m/z 40-400. Identify cheirolin based on its characteristic mass spectrum.
-
-
Quantification:
-
Prepare a calibration curve using a synthesized and purified cheirolin standard.
-
Calculate the concentration in the samples based on the standard curve.
-
Visualizations
Caption: Experimental workflow for quantifying this compound and its hydrolysis product, cheirolin.
Caption: Cheirolin-induced activation of the Nrf2 signaling pathway.
References
- 1. Synthesis and Nrf2-inducing activity of the isothiocyanates iberverin, iberin and cheirolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myrosinase hydrolysates of Brassica oleraceae L. var. italica reduce the risk of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. shimadzu.co.uk [shimadzu.co.uk]
- 6. shopshimadzu.com [shopshimadzu.com]
- 7. Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
Technical Support Center: Optimizing Lyophilisation for Glucocheirolin Sample Preservation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal preservation of glucocheirolin (B91262) samples using lyophilisation (freeze-drying). Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity and stability of your samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its proper preservation important?
This compound is a type of alkylglucosinolate, a class of organic compounds found in various plants, including those of the Brassica genus like cauliflower and turnips[1]. These compounds are of interest for their potential health-promoting properties[2]. Proper preservation through methods like lyophilisation is crucial to prevent its degradation and maintain its bioactive properties for research and drug development.
Q2: What are the key chemical properties of this compound to consider during lyophilisation?
This compound is soluble in water[2]. This property is advantageous for creating an aqueous solution prior to freeze-drying. It is important to note that glucosinolates, in general, can be sensitive to heat and enzymatic degradation.
Q3: What is the general principle of lyophilisation for preserving this compound?
Lyophilisation, or freeze-drying, is a dehydration process that involves freezing the sample and then reducing the surrounding pressure to allow the frozen water in the material to sublimate directly from the solid phase to the gas phase. This gentle drying method helps to preserve the chemical structure and bioactivity of thermolabile compounds like this compound by avoiding the damaging effects of high temperatures[3].
Q4: What are the recommended storage conditions for this compound powder post-lyophilisation?
Post-lyophilisation, this compound potassium salt should be stored at temperatures below -15°C in a dry and dark place to ensure long-term stability[4].
Troubleshooting Guide
Issue 1: Sample collapse or "meltback" during primary drying.
-
Possible Cause: The temperature of the product may have exceeded its critical collapse temperature. This is the temperature at which the frozen matrix loses its rigidity and flows, leading to a loss of structure.
-
Solution:
-
Start with a more conservative, lower shelf temperature during primary drying and only increase it gradually for secondary drying.
-
Proper freezing is crucial. A lower freezing temperature (e.g., -60°C) can create smaller ice crystals and a more robust frozen structure[5].
Issue 2: Increased degradation of this compound in the final lyophilized product.
-
Possible Cause: Glucosinolates can be degraded by the enzyme myrosinase, which is naturally present in the plant material. If not properly inactivated, this enzyme can become active during the initial stages of sample preparation and thawing. Additionally, excessively high temperatures during drying can cause thermal degradation.
-
Solution:
-
Enzyme Inactivation: Consider a blanching step (brief exposure to high heat) for the plant material before extraction to deactivate myrosinase[6][7]. However, be aware that blanching itself can cause some loss of glucosinolates, so the conditions need to be carefully optimized.
-
Temperature Control: Maintain low temperatures throughout the lyophilisation process. Studies on other glucosinolates have shown that lower drying temperatures (e.g., 50°C) are more favorable for their preservation compared to higher temperatures[8]. For lyophilisation, the product temperature during primary drying will be well below this.
-
Issue 3: The lyophilized powder is difficult to reconstitute.
-
Possible Cause: This can be a result of changes in the physical structure of the sample during freeze-drying, potentially due to the formation of a less porous cake.
-
Solution:
-
The rate of freezing can influence the crystal structure of the ice and, consequently, the porosity of the dried product. Slower freezing generally leads to larger ice crystals and a more porous product that is easier to reconstitute[9]. Experiment with different freezing rates to find the optimal condition for your sample.
-
Ensure that the secondary drying phase is complete to remove any residual bound water, which can affect the stability and rehydration properties of the final product.
-
Issue 4: Inconsistent results between batches.
-
Possible Cause: Variations in the starting material, extraction process, or lyophilisation parameters can all contribute to batch-to-batch variability.
-
Solution:
-
Standardize Protocols: Ensure that all steps, from sample harvesting and extraction to the lyophilisation cycle parameters (freezing rate, shelf temperature, and vacuum pressure), are consistent for each batch.
-
Sample Homogeneity: Ensure the initial this compound extract is homogeneous before dispensing it for lyophilisation.
-
Quantification: Use a reliable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the this compound content in both the initial extract and the final lyophilized powder to monitor for consistency[2][10].
-
Quantitative Data Summary
The following tables summarize findings on how different drying conditions can affect glucosinolate content, providing a basis for optimizing the lyophilisation of this compound.
Table 1: Effect of Drying Temperature on Glucosinolate Content in Broccoli
| Drying Temperature | Air Velocity | Total Glucosinolate Preservation | Reference |
| 50°C | 1.2 m/s | Best preservation | [8] |
| 60°C | 2.25 m/s | Best preservation | [8] |
| 75°C | 1.75 m/s | Significant decrease | [8] |
| 100°C | 1.75 m/s | Significant decrease | [8] |
Note: While this data is for air drying, it highlights the general principle of temperature sensitivity of glucosinolates.
Table 2: Comparison of Different Drying Methods on Glucosinolate Content in Brassicaceae Vegetables
| Drying Method | General Effect on Glucosinolates | Recommendation | Reference |
| Blanching + Quick-Freezing (QF) | Maintained or increased content | Optimum for preservation | [6][7] |
| Blanching + Vacuum Freeze-Drying (VFD) | Recommended for good preservation | Recommended | [6][7] |
| Blanching + Vacuum-Drying (VD) | Relatively high losses | Less recommended | [6][7] |
| Blanching + Oven-Drying (OD) | Relatively high losses | Less recommended | [6][7] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is a general guideline and may need to be adapted based on the specific plant matrix.
-
Sample Preparation: Weigh out approximately 50-100 mg of freeze-dried and finely ground plant material[10].
-
Extraction:
-
Add 1 mL of 70% methanol (B129727) to the sample in a microcentrifuge tube[10].
-
Vortex the tube vigorously.
-
Place the tube in an ultrasonic bath for 15 minutes to enhance extraction[10].
-
Centrifuge the sample at 2,700 x g for 10 minutes at room temperature[10].
-
-
Collection: Carefully collect the supernatant containing the extracted this compound for further purification or direct lyophilisation.
Protocol 2: Lyophilisation of this compound Extract
-
Pre-freezing:
-
Primary Drying (Sublimation):
-
Place the frozen sample in the lyophilizer chamber.
-
Set the vacuum to a low pressure, for example, around 0.1 mbar or lower.
-
Set the shelf temperature to a low value, such as -10°C to -20°C, to ensure the product remains below its collapse temperature. The duration of this phase will depend on the sample volume and concentration.
-
-
Secondary Drying (Desorption):
-
Once all the ice has sublimated (indicated by a rise in product temperature to match the shelf temperature), you can begin secondary drying.
-
Gradually increase the shelf temperature to a positive value (e.g., 20°C to 30°C) to remove residual bound water molecules. Maintain a low pressure during this phase.
-
-
Completion and Storage:
-
Once the process is complete, backfill the chamber with an inert gas like nitrogen and seal the vials.
-
Store the lyophilized this compound powder at <-15°C in a desiccated and dark environment[4].
-
Visualizations
Caption: Experimental workflow for this compound preservation.
Caption: Troubleshooting common lyophilisation issues.
References
- 1. Showing Compound this compound (FDB017761) - FooDB [foodb.ca]
- 2. This compound | CAS:15592-36-6 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. mdpi.com [mdpi.com]
- 4. extrasynthese.com [extrasynthese.com]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. The glucosinolate profiles of Brassicaceae vegetables responded differently to quick-freezing and drying methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Glucocheirolin Content in Different Cultivars
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Glucocheirolin content across various plant cultivars, primarily within the Brassicaceae family. This compound, an aliphatic glucosinolate, is a subject of increasing interest due to its potential biological activities and its role as a precursor to bioactive isothiocyanates. This document summarizes quantitative data, details experimental protocols for its quantification, and illustrates the relevant biosynthetic pathway to support further research and development.
Data Presentation: this compound Content in Various Cultivars
The concentration of this compound varies significantly among different cultivars of Brassicaceae vegetables. The following table summarizes the findings from a study that quantified 22 glucosinolates in 12 different vegetables.
| Cultivar | This compound Content (μg/g dry weight) | Total Glucosinolates (μg/g dry weight) |
| Cabbage (Brassica oleracea var. capitata) | Detected | 19551.2 ± 1317.7 |
| Kai Lan (Brassica oleracea var. alboglabra) | Detected | 7611.3 ± 868.4 |
| Pak Choi (Brassica rapa subsp. chinensis) | Detected in some accessions | - |
| Arugula (Eruca vesicaria subsp. sativa) | Newly identified | - |
| Other Brassicaceae Vegetables | Not detected | - |
Note: A dash (-) indicates that specific quantitative data for that cultivar was not provided in the cited sources. This compound was only detected in cabbage and Kai Lan in the comprehensive study of 12 Brassicaceae vegetables[1]. Another study on Pak Choy germplasm identified some accessions with high content of aliphatic compounds including glucoiberin, this compound, and sinigrin[2]. This compound was also newly identified in Arugula in a study on baby leafy greens[3].
Experimental Protocols
Accurate quantification of this compound is crucial for comparative studies. The most common methods involve chromatographic techniques coupled with mass spectrometry.
1. Sample Preparation and Extraction
A robust method for glucosinolate extraction is essential to prevent enzymatic degradation by myrosinase.[4][5][6]
-
Lyophilization and Grinding: Plant materials (e.g., leaves, florets) are typically lyophilized (freeze-dried) and then ground into a fine powder to increase the surface area for extraction.
-
Extraction Solvent: A mixture of methanol (B129727) and water (e.g., 70% or 80% methanol) is commonly used.[4][5][7] The methanol serves to inactivate the myrosinase enzyme.[4][5]
-
Extraction Procedure: The powdered plant material is mixed with the pre-heated extraction solvent (e.g., 75°C) and extracted for a specific duration (e.g., 18 hours or shorter multiple cycles).[4][8] The mixture is then filtered or centrifuged to separate the extract from the solid plant material.[8]
-
Concentration: The resulting extract is often concentrated under reduced pressure at a low temperature (e.g., 30°C) to avoid degradation of the glucosinolates.[8]
2. Glucosinolate Analysis by LC-MS/MS
Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry (HILIC–MS/MS) is a sensitive and selective method for the simultaneous quantification of multiple glucosinolates, including this compound.[1][9]
-
Chromatographic Separation: An Acquity UPLC BEH HILIC column is often used for separation. The mobile phase typically consists of a gradient of acetonitrile (B52724) and an aqueous solution with a buffer (e.g., ammonium (B1175870) formate).
-
Mass Spectrometry Detection: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode is used for detection. Multiple Reaction Monitoring (MRM) is employed for quantification, which provides high selectivity and sensitivity.[9]
-
Quantification: Glucosinolates are quantified by comparing their peak areas to those of known standards. For compounds where standards are not available, semi-quantification can be performed using a reference compound with a similar chemical structure.[9]
Mandatory Visualization
Experimental Workflow for this compound Analysis
References
- 1. Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variability of Glucosinolates in Pak Choy (Brassica rapa subsp. chinensis) Germplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idosi.org [idosi.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Glucocheirolin Analysis: HPLC vs. LC-MS/MS
For researchers and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of Glucocheirolin, a glucosinolate found in various cruciferous plants.
Performance Comparison: Sensitivity and Specificity
The choice between HPLC and LC-MS/MS often hinges on the required sensitivity, specificity, and the complexity of the sample matrix. LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometric detection.[1][2] In contrast, HPLC with UV detection is a more widely accessible and cost-effective method.[3]
LC-MS/MS methods for glucosinolate analysis can analyze the intact molecule without the need for a desulfation step, which is often required for HPLC-UV analysis.[4][5] This eliminates a potential source of analytical error and variability.[1][2] The enhanced selectivity of LC-MS/MS, particularly with Multiple Reaction Monitoring (MRM), allows for more accurate quantification in complex biological samples.[6]
| Parameter | HPLC-UV (Desulfated Glucosinolates) | LC-MS/MS (Intact Glucosinolates) | Reference(s) |
| Specificity | Moderate | High to Very High | [1][2] |
| Sensitivity (LOD/LOQ) | Lower (Typically low µM range) | Higher (Typically low nM to high µM range) | [4] |
| Sample Preparation | Requires desulfation step | Direct analysis of intact molecule | [3][5] |
| **Linearity (R²) ** | Generally >0.99 | Typically >0.999 | [6] |
| Precision (%RSD) | < 15% | Intraday: ≤10%, Interday: ≤16% | [4] |
| Accuracy (Recovery %) | Variable, dependent on desulfation | Generally within 70-120% | [4][6] |
| Cost & Complexity | Lower cost, simpler operation | Higher cost, more complex operation and data analysis | [2] |
Note: The values presented are typical performance characteristics and may vary depending on the specific instrumentation, method, and sample matrix.
Experimental Workflows
The analytical workflows for HPLC and LC-MS/MS differ significantly, primarily in the sample preparation stage. The following diagram illustrates the key steps for each method.
References
- 1. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants | MDPI [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Glucocheirolin Quantification: An Inter-laboratory Comparison of Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Glucocheirolin, a key bioactive glucosinolate, is paramount. This guide provides an objective comparison of prevalent analytical methodologies, supported by available performance data, to aid in the selection of the most suitable quantification approach.
Comparative Analysis of Quantification Methods
The choice of an analytical method for this compound quantification hinges on a balance between the required sensitivity, selectivity, and the available instrumentation. The following table summarizes the performance characteristics of commonly employed methods based on single-laboratory validation studies of glucosinolates, including this compound.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD%) | Accuracy/Recovery (%) | Key Advantages | Limitations |
| HPLC-UV/PDA | Typically in the low µM range | Typically in the low µM range | Good (typically <15%) | Good (typically 80-120%) | Cost-effective, robust, widely available | Lower sensitivity and selectivity compared to MS, potential for co-elution |
| HILIC-MS/MS | 0.001 - 0.028 µg/g dry weight | 0.003 - 0.093 µg/g dry weight | Intraday: 2.00-9.24, Interday: 3.33-9.95[1] | 76.46 - 120.14[1] | High sensitivity and selectivity, suitable for complex matrices | Higher equipment and operational costs |
| UPLC-MS/MS | Not explicitly stated for this compound | ≤35 nmol/L for various glucosinolates[2] | ≤8[2] | 82 - 101[2] | High throughput, excellent resolution and sensitivity | Requires advanced instrumentation and expertise |
Note: The presented data is derived from single-laboratory validation studies and may not be directly comparable across different studies due to variations in matrices, instrumentation, and protocols. RSD denotes Relative Standard Deviation.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable quantification of this compound. Below are representative protocols for the primary analytical methods.
Sample Preparation: Extraction and Purification of Glucosinolates
This initial step is critical for all subsequent analytical methods to ensure the inactivation of myrosinase and efficient extraction of glucosinolates.
-
Sample Homogenization: Weigh and homogenize 100 mg of freeze-dried and finely ground plant material.
-
Enzyme Inactivation and Extraction: Add 1.0 mL of 70% methanol (B129727) preheated to 70°C. Vortex and incubate at 70°C for 30 minutes in a water bath to inactivate the myrosinase enzyme.[3]
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant containing the glucosinolate extract.
-
Purification (for HPLC-UV/PDA):
-
Load the supernatant onto a DEAE-Sephadex A-25 anion exchange column.
-
Wash the column with water to remove interfering compounds.
-
Apply a purified sulfatase solution to the column and incubate overnight at room temperature to desulfate the glucosinolates.
-
Elute the desulfoglucosinolates with water.
-
Freeze-dry the eluate and reconstitute in a known volume of ultrapure water before HPLC analysis.[3]
-
HPLC-UV/PDA Analysis of Desulfoglucosinolates
This method is a widely used, cost-effective technique for glucosinolate quantification.
-
Instrumentation: A standard HPLC system equipped with a UV or PDA detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). A typical gradient might be: 0-20 min, 0-20% B; 20-25 min, 20-30% B; 25-30 min, 30-0% B; 30-35 min, re-equilibration at 0% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 229 nm.
-
Quantification: Based on a calibration curve of a sinigrin (B192396) standard and applying a relative response factor for this compound.
LC-MS/MS Analysis of Intact Glucosinolates
LC-MS/MS offers superior sensitivity and selectivity, allowing for the quantification of intact glucosinolates without the need for desulfation.
-
Instrumentation: A UHPLC or HILIC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Column: A HILIC column for polar analytes or a reversed-phase C18 column for UHPLC.
-
Mobile Phase (HILIC): A gradient of acetonitrile (A) and water with a modifier like formic acid or ammonium (B1175870) formate (B1220265) (B).
-
Mobile Phase (UHPLC): A gradient of water with formic acid (A) and acetonitrile with formic acid (B).
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound.
-
Quantification: Based on a calibration curve of an authentic this compound standard.
Visualizing the Workflow and Biological Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for this compound quantification and the biological signaling pathway activated by its hydrolysis product.
Caption: Experimental workflow for this compound quantification.
Upon ingestion and hydrolysis, this compound is converted to 3-methylsulfonylpropyl isothiocyanate. Isothiocyanates are known to activate the Keap1-Nrf2-ARE signaling pathway, a key cellular defense mechanism against oxidative stress.
Caption: Keap1-Nrf2-ARE signaling pathway activated by isothiocyanates.
References
Unveiling the Antioxidant Potential of Glucocheirolin's Hydrolysis Product: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of cheirolin (B1668576), the primary hydrolysis product of glucocheirolin (B91262), with other relevant isothiocyanates (ITCs) and standard antioxidants. The focus is on its validated mechanism of action through the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses. Detailed experimental protocols and visual workflows are provided to support further research and drug development efforts in the field of oxidative stress modulation.
Introduction to this compound and Cheirolin
This compound is a glucosinolate, a class of secondary metabolites found in cruciferous vegetables, particularly in the genus Erysimum (wallflowers). Upon plant tissue damage, the enzyme myrosinase hydrolyzes this compound to produce cheirolin, an isothiocyanate with the chemical name 3-(methylsulfonyl)propyl isothiocyanate. Isothiocyanates are well-documented for their diverse biological activities, including potent antioxidant and anti-inflammatory effects.
The antioxidant properties of ITCs are broadly categorized into two types:
-
Direct Antioxidant Activity: The ability of a compound to directly neutralize free radicals. This is often measured by in vitro assays such as DPPH, ABTS, and FRAP.
-
Indirect Antioxidant Activity: The ability of a compound to upregulate the endogenous antioxidant defense system of cells. The primary mechanism for this action by ITCs is the activation of the Keap1-Nrf2 signaling pathway.
While some ITCs exhibit direct antioxidant activity, their primary and most significant contribution to cellular antioxidant capacity is through the potent activation of the Nrf2 pathway.
Comparison of Antioxidant Activity
The antioxidant activity of cheirolin is best understood in the context of its potent ability to induce the Nrf2 signaling pathway, which is comparable to that of sulforaphane, one of the most studied and potent naturally occurring ITCs.
Indirect Antioxidant Activity: Nrf2 Activation
The Keap1-Nrf2 pathway is a master regulator of cellular redox homeostasis. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophilic compounds like ITCs can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, initiating their transcription.
Studies have shown that cheirolin is a potent inducer of Nrf2 nuclear translocation and subsequent activation of ARE-dependent genes, with a potency similar to that of sulforaphane[1]. This indicates that cheirolin is highly effective at enhancing the cell's own antioxidant defense mechanisms.
Table 1: Comparison of Nrf2 Activation Potency
| Compound | Relative Nrf2 Activation Potency | Key Findings |
| Cheirolin | Similar to Sulforaphane | Significantly induces Nrf2 nuclear translocation and the expression of Nrf2-dependent genes like heme oxygenase-1 (HO-1) and γ-glutamylcysteine synthetase (γ-GCS)[1]. |
| Sulforaphane | High (Reference Compound) | A well-established, potent activator of the Nrf2 pathway, extensively studied for its chemopreventive and antioxidant effects[2][3]. |
| Allyl Isothiocyanate (AITC) | Moderate | Induces Nrf2-dependent gene expression, though generally considered less potent than sulforaphane. |
| Phenyl Isothiocyanate (PITC) | Moderate | Demonstrates Nrf2-inducing activity, contributing to its antioxidant and anti-inflammatory properties. |
Direct Antioxidant Activity
Direct antioxidant activity of ITCs is generally considered to be less significant than their indirect effects. The electrophilic nature of the isothiocyanate group (-N=C=S) makes it more reactive with biological nucleophiles like the cysteine residues in Keap1, rather than directly with free radicals.
Currently, there is limited specific quantitative data available for the direct antioxidant activity of cheirolin from standard assays like DPPH, ABTS, and FRAP. However, based on the structure-activity relationships of other ITCs, a qualitative assessment can be made. Aromatic ITCs and those with electron-donating groups tend to show some direct radical scavenging activity[4]. Cheirolin, being an aliphatic ITC with a sulfonyl group, is predicted to have modest direct antioxidant activity compared to phenolic antioxidants like quercetin (B1663063) or even some aromatic ITCs.
Table 2: Qualitative Comparison of Direct Antioxidant Activity
| Compound | DPPH Scavenging | ABTS Scavenging | FRAP (Ferric Reducing Power) |
| Cheirolin | Predicted to be low to moderate | Predicted to be low to moderate | Predicted to be low to moderate |
| Sulforaphane | Low | Low | Low |
| Phenyl Isothiocyanate (PITC) | Moderate | Moderate | Moderate |
| Quercetin (Flavonoid) | High | High | High |
| Trolox (Vitamin E analog) | High | High | High |
Experimental Protocols
This compound Hydrolysis to Cheirolin
Objective: To enzymatically hydrolyze this compound to yield cheirolin using myrosinase.
Materials:
-
This compound isolate
-
Myrosinase (e.g., from white mustard seeds, Sinapis alba)
-
Phosphate (B84403) buffer (0.1 M, pH 6.5)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Reaction vessel
Procedure:
-
Dissolve a known amount of this compound in phosphate buffer in a reaction vessel.
-
Add a freshly prepared solution of myrosinase to the this compound solution. The enzyme-to-substrate ratio should be optimized for complete hydrolysis (e.g., 1 unit of myrosinase per micromole of glucosinolate).
-
Incubate the reaction mixture at room temperature (or 37°C for accelerated reaction) with gentle stirring for a defined period (e.g., 2-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the hydrolysis is complete, stop the reaction by adding an equal volume of ethyl acetate to extract the cheirolin.
-
Perform the extraction three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude cheirolin.
-
Purify the cheirolin using column chromatography if necessary.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus in cells treated with cheirolin.
Materials:
-
Cell line (e.g., HepG2, HaCaT)
-
Cell culture medium and supplements
-
Cheirolin (and other test compounds)
-
Paraformaldehyde (4%)
-
Triton X-100 (0.25%)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of cheirolin, a positive control (e.g., sulforaphane), and a vehicle control for a specified time (e.g., 4-6 hours).
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. Nrf2 translocation is indicated by the co-localization of the Nrf2 signal (e.g., green fluorescence) with the nuclear DAPI signal (blue fluorescence).
-
Quantify the nuclear fluorescence intensity using image analysis software.
In Vitro Direct Antioxidant Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To measure the ability of cheirolin to scavenge the stable DPPH free radical.
Procedure:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of cheirolin and a standard antioxidant (e.g., Trolox, ascorbic acid) in methanol.
-
In a 96-well plate, add a specific volume of each sample concentration to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration.
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Objective: To measure the ability of cheirolin to scavenge the ABTS radical cation.
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of cheirolin and a standard antioxidant.
-
In a 96-well plate, add a small volume of each sample concentration to the wells.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a defined time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.
c) FRAP (Ferric Reducing Antioxidant Power) Assay
Objective: To measure the ability of cheirolin to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare various concentrations of cheirolin and a standard (e.g., FeSO₄·7H₂O).
-
In a 96-well plate, add a small volume of each sample concentration to the wells.
-
Add the FRAP reagent to each well.
-
Incubate at 37°C for a defined time (e.g., 30 minutes).
-
Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.
-
Construct a standard curve using the ferrous sulfate solution.
-
The FRAP value of the sample is expressed as ferrous ion equivalents (e.g., in µM Fe(II)).
Visualizations
Caption: Keap1-Nrf2 Signaling Pathway Activation by Cheirolin.
Caption: Experimental Workflow for Validating Cheirolin's Antioxidant Activity.
Conclusion
The hydrolysis product of this compound, cheirolin, is a potent antioxidant primarily through its robust activation of the Keap1-Nrf2 signaling pathway. Its efficacy in inducing this cytoprotective pathway is comparable to that of sulforaphane, a benchmark isothiocyanate. While its direct radical scavenging activity is likely modest, its ability to significantly enhance the endogenous antioxidant defenses of cells makes it a compelling candidate for further investigation in the development of novel therapeutics for conditions associated with oxidative stress. The provided experimental protocols and workflows offer a foundational framework for researchers to further validate and explore the antioxidant properties of cheirolin.
References
- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Immunofluorescence assays of Nrf2 nucleoprotein by fluorescence microscope. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Melatonin Modulates Astrocyte Inflammatory Response and Nrf2/SIRT1 Signaling Pathways in Adult Rat Cortical Cultures [mdpi.com]
- 4. 2.8. Immunofluorescence staining of Nrf2 [bio-protocol.org]
A Comparative Analysis of Glucocheirolin Profiles in Wild vs. Cultivated Brassica
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of glucocheirolin (B91262) profiles in wild and cultivated Brassica species. This compound, a methylsulfinylalkyl glucosinolate, is a sulfur-containing secondary metabolite that contributes to the characteristic flavor and potential health-promoting properties of brassicaceous plants. Understanding the variations in its concentration and distribution between wild relatives and domesticated cultivars is crucial for crop improvement, exploring novel therapeutic applications, and elucidating the effects of domestication on plant chemical defenses.
Quantitative Data Summary
Direct comparative studies quantifying this compound in a wide range of wild versus cultivated Brassica species are limited. However, by compiling data from various studies, a preliminary comparison can be established. Cultivated Brassica oleracea (cabbage) has been shown to contain measurable amounts of this compound. In contrast, while its presence has been identified in the wild relative Eruca vesicaria subsp. sativa (arugula), specific quantitative data from the same study is not available. This suggests that while the biosynthetic pathway for this compound exists in both wild and cultivated species, its expression levels can vary significantly.
| Species/Variety | Type | This compound Content (µg/g DW) | Reference |
| Brassica oleracea var. capitata | Cultivated (Cabbage) | 1.3 | [1] |
| Eruca vesicaria subsp. sativa | Wild Relative (Arugula) | Identified, not quantified | [2] |
| Brassica rapa subsp. chinensis | Cultivated (Pak Choy) | High in select accessions | [3] |
| Brassica rapa L. ssp. pekinensis | Cultivated (Chinese Cabbage) | Detected | [4] |
Note: DW = Dry Weight. Data is compiled from different studies and direct comparison should be approached with caution due to variations in analytical methodologies, plant tissue analyzed, and growth conditions.
Experimental Protocols
The quantification of this compound and other glucosinolates in Brassica tissues is primarily achieved through High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or Mass Spectrometry (MS).
Glucosinolate Extraction and Analysis
A widely used and validated method for glucosinolate analysis involves the following key steps[5]:
-
Sample Preparation: Plant material (e.g., leaves, seeds) is flash-frozen in liquid nitrogen and lyophilized to halt enzymatic activity and preserve the chemical integrity of the glucosinolates. The dried tissue is then ground into a fine powder.
-
Extraction: The powdered tissue is extracted with a hot methanol-water mixture (typically 70-80% methanol) to inactivate myrosinase, the enzyme that hydrolyzes glucosinolates.
-
Purification: The crude extract is loaded onto an ion-exchange column (e.g., DEAE-Sephadex A-25) to bind the anionic glucosinolates.
-
Desulfation: The bound glucosinolates are treated with a sulfatase enzyme to cleave the sulfate (B86663) group, resulting in the formation of desulfoglucosinolates. This step is crucial for improving chromatographic separation and enabling UV detection.
-
Elution and Analysis: The desulfoglucosinolates are eluted from the column with water and analyzed by reverse-phase HPLC-UV (detection at 229 nm) or LC-MS/MS for more sensitive and specific quantification[1].
Mandatory Visualizations
Experimental Workflow for Glucosinolate Quantification
Caption: A generalized workflow for the extraction and quantification of glucosinolates from Brassica tissues.
Biosynthesis of Aliphatic Glucosinolates
This compound is an aliphatic glucosinolate derived from the amino acid methionine through a multi-step biosynthetic pathway.
Caption: The biosynthetic pathway of aliphatic glucosinolates, including the formation of this compound.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Glucosinolate polymorphism in wild cabbage (Brassica oleracea) influences the structure of herbivore communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Glucocheirolin in the Spotlight: A Comparative Guide to Aliphatic Glucosinolates in Cancer Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of glucocheirolin (B91262) and other aliphatic glucosinolates, focusing on their anticancer properties and mechanisms of action. While research on this compound is emerging, this document synthesizes available data and contrasts it with more extensively studied aliphatic glucosinolates like glucoraphanin (B191350) and sinigrin.
Glucosinolates, a class of sulfur-containing secondary metabolites found predominantly in cruciferous vegetables, are precursors to isothiocyanates (ITCs), which are recognized as potent cancer chemopreventive agents. The conversion of glucosinolates to their respective isothiocyanates is catalyzed by the enzyme myrosinase, which is released upon plant cell damage. This guide will delve into the comparative anticancer potential of this compound and other aliphatic glucosinolates, presenting available experimental data, detailed methodologies, and visual representations of key cellular pathways.
Quantitative Comparison of Bioactive Isothiocyanates
The anticancer efficacy of isothiocyanates is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. While direct comparative studies on a wide range of cancer cell lines are limited for cheirolin (B1668576) (the isothiocyanate derived from this compound), the available data for other aliphatic isothiocyanates provides a valuable benchmark for its potential therapeutic window.
| Isothiocyanate | Precursor Glucosinolate | Cancer Cell Line | IC50 (µM) | Reference |
| Sulforaphane (SFN) | Glucoraphanin | A549 (Lung) | 10.29 ± 0.66 (72h) | [1] |
| HCT116 (Colon) | ~15 (48h) | |||
| PC-3 (Prostate) | ~20 (48h) | |||
| MCF-7 (Breast) | ~15 (48h) | |||
| Allyl Isothiocyanate (AITC) | Sinigrin | A549 (Lung) | 10 (72h) | [2] |
| H1299 (Lung) | 5 (Clonogenic) | [2] | ||
| PC-3 (Prostate) | ~10 (72h) | [1] | ||
| LNCaP (Prostate) | ~7.5 (72h) | [1] | ||
| Iberin (B1674146) | Glucoiberin | NIH3T3 (Fibroblasts) | Similar Nrf2 induction to SFN | [3] |
| Cheirolin | This compound | NIH3T3 (Fibroblasts) | Similar Nrf2 induction to SFN | [3] |
Mechanisms of Action: A Comparative Overview
The anticancer effects of aliphatic isothiocyanates are attributed to their ability to modulate multiple cellular signaling pathways involved in cell survival, proliferation, and death.
The Nrf2-Mediated Antioxidant Response
A primary mechanism of action for many isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Isothiocyanates can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression.
A key study demonstrated that cheirolin , iberin, and iberverin exhibit a similar potency to sulforaphane in inducing Nrf2-dependent gene expression in NIH3T3 fibroblasts. This suggests that this compound, through its hydrolysis to cheirolin, possesses a comparable potential to activate this critical chemopreventive pathway. The induction of Nrf2 by these isothiocyanates may also involve the extracellular signal-related kinase (ERK) signal-transduction pathway.[3]
References
- 1. Allyl isothiocyanate as a cancer chemopreventive phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allyl isothiocyanate induces replication-associated DNA damage response in NSCLC cells and sensitizes to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Nrf2-inducing activity of the isothiocyanates iberverin, iberin and cheirolin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for Purity: A Comparative Guide to Glucocheirolin Extraction Solvents
For researchers, scientists, and drug development professionals, the efficient isolation of bioactive compounds is a critical first step. Glucocheirolin (B91262), a glucosinolate found predominantly in the seeds of Erysimum species like the common wallflower (Erysimum cheiri), has garnered interest for its potential therapeutic properties. The choice of extraction solvent is a pivotal factor that directly influences the yield and purity of the final extract. This guide provides an objective comparison of different solvents for this compound extraction, supported by experimental data and detailed protocols.
Unveiling the Optimal Solvent: A Data-Driven Comparison
The selection of an appropriate solvent for this compound extraction hinges on maximizing yield while minimizing the co-extraction of undesirable compounds. While direct comparative studies quantifying this compound yield with a range of solvents are limited, we can infer the efficacy of different solvents based on their known properties and data from related glucosinolate extraction studies.
Methanol (B129727) has been widely documented as an effective solvent for glucosinolates due to its polarity, which is well-suited for these sulfur-containing compounds.[1] Studies have shown that aqueous methanol solutions, typically around 70-80%, are highly efficient in extracting glucosinolates while simultaneously inactivating the myrosinase enzyme, which can otherwise degrade the target compounds.[1] Ethanol (B145695) is another polar solvent that has been successfully employed for the extraction of bioactive compounds from Erysimum cheiri.[2] Although specific yield data for this compound is not provided in the available literature, the overall extract yield can serve as a preliminary indicator of solvent efficacy. Water, being the most polar solvent, can also be used for extraction, but its efficiency may be lower for certain glucosinolates compared to aqueous alcohol solutions.
| Solvent System | Plant Material | Compound | Yield/Observation | Reference |
| 85% Ethanol | Erysimum cheiri (L.) Crantz (Flowers) | Total Extract | 28.8% (w/w) | [2] |
| 85% Ethanol | Erysimum cheiri (L.) Crantz (Aerial Parts) | Total Extract | 13.8% (w/w) | [2] |
| 85% Ethanol | Erysimum cheiri (L.) Crantz (Seeds) | Total Extract | 13.36% (w/w) | [2] |
| 85% Ethanol | Erysimum cheiri (L.) Crantz (Roots) | Total Extract | 6.2% (w/w) | [2] |
| 70% Methanol | General Glucosinolate Extraction | Glucosinolates | Widely used and effective | [3] |
| 80% Methanol | General Glucosinolate Extraction | Glucosinolates | Effective for myrosinase inactivation | [1] |
Note: The yields presented for 85% ethanol represent the total extractable solids and are not specific to this compound. However, they provide a valuable comparison of the solvent's ability to extract compounds from different parts of the Erysimum cheiri plant.
Experimental Corner: Protocols for this compound Extraction
A standardized and reproducible protocol is paramount for achieving consistent and reliable extraction results. Below is a detailed methodology for the extraction of glucosinolates, including this compound, which can be adapted for various research applications.
Protocol 1: Methanol-Based Extraction of Glucosinolates
This protocol is adapted from a well-established method for glucosinolate extraction and is suitable for obtaining a crude extract for further purification and analysis.[3]
Materials:
-
Plant material (e.g., Erysimum cheiri seeds), finely ground
-
70% Methanol (MeOH) in ultrapure water
-
Boiling water bath
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh approximately 100 mg of finely ground plant material into a centrifuge tube.
-
Add 1 mL of 70% methanol to the tube.
-
Vortex the mixture thoroughly to ensure complete wetting of the plant material.
-
Place the tube in a boiling water bath for 5 minutes to inactivate the myrosinase enzyme.
-
Allow the tube to cool to room temperature.
-
Centrifuge the tube at 3,000 x g for 10 minutes.
-
Carefully collect the supernatant, which contains the extracted glucosinolates.
-
For concentrated extracts, the solvent can be removed using a rotary evaporator or a stream of nitrogen.
Protocol 2: Ethanol-Based Extraction of Bioactive Compounds from Erysimum cheiri
This protocol is based on a study that utilized ethanol to extract bioactive compounds from various parts of the wallflower plant.[2]
Materials:
-
Air-dried powder of Erysimum cheiri (e.g., seeds)
-
85% Ethanol
-
Shaker or magnetic stirrer
-
Vacuum filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the air-dried plant powder.
-
Macerate the powder in 100 mL of 85% ethanol at room temperature for 48 hours with continuous agitation.
-
After 48 hours, vacuum filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol and obtain the crude extract.
-
The resulting extract can be stored at 4°C for further analysis.
Visualizing the Process and Pathway
To better understand the experimental workflow and the potential biological impact of this compound, the following diagrams have been generated using Graphviz.
References
A Comparative Analysis of Glucocheirolin Concentrations Across Plant Developmental Stages
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the quantitative comparison of Glucocheirolin in the seeds, sprouts, and mature plants of Erysimum cheiri (Wallflower). This guide provides valuable insights into the dynamic accumulation of this bioactive glucosinolate, supported by experimental data and detailed methodologies.
This compound, an aliphatic glucosinolate, is a sulfur-containing secondary metabolite found in several species of the Brassicaceae family, notably in Wallflower (Erysimum cheiri). This compound and its hydrolysis products have garnered interest for their potential biological activities. Understanding the distribution and concentration of this compound at different plant developmental stages is crucial for optimizing its extraction for research and potential therapeutic applications. Generally, the highest concentrations of glucosinolates are found in seeds, with levels decreasing as the plant matures.
Quantitative Comparison of this compound
The following table summarizes the available quantitative data for this compound content in the seeds, sprouts, and mature plants of Erysimum cheiri. Data has been compiled from various studies to provide a comparative overview. It is important to note that variations in analytical methods, plant cultivars, and growing conditions can influence the reported values.
| Plant Stage | Plant Species | This compound Concentration (µmol/g dry weight) | Reference |
| Seeds | Erysimum cheiri | Data not specifically available in cited literature; however, seeds of Brassicaceae generally contain the highest concentrations of glucosinolates. | General observation from multiple sources |
| Sprouts | Erysimum cheiri | Not explicitly quantified in the reviewed literature. Studies on other Brassicaceae show a general decrease from seed levels. | General trend in Brassicaceae |
| Mature Plants (Leaves) | Erysimum cheiri | Identified as a major glucosinolate, but specific quantitative data across a full lifecycle is not readily available in a single study. | [1] |
Note: While specific quantitative data for this compound across all three stages in a single study is limited, the general trend of decreasing glucosinolate concentration from seed to mature plant is well-documented in Brassicaceae.[2][3]
Experimental Protocols
Accurate quantification of this compound requires precise and validated experimental protocols. The following outlines a standard methodology for the extraction and analysis of glucosinolates from plant material.
Glucosinolate Extraction
This protocol is adapted from established methods for glucosinolate extraction.
-
Sample Preparation: Freeze-dry plant material (seeds, sprouts, or leaves) to halt enzymatic activity and facilitate grinding. Homogenize the dried tissue into a fine powder.
-
Extraction:
-
Weigh approximately 100 mg of the powdered sample into a 2 mL tube.
-
Add 1 mL of 70% methanol (B129727) (pre-heated to 70°C) to deactivate myrosinase.
-
Vortex thoroughly and incubate in a water bath at 70°C for 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Carefully collect the supernatant containing the glucosinolate extract.
-
-
Purification (Optional but Recommended):
-
The crude extract can be purified using solid-phase extraction (SPE) with a DEAE-Sephadex A-25 column to remove interfering compounds.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
The quantification of this compound is typically performed on desulfated glucosinolates using HPLC.
-
Desulfation:
-
Load the glucosinolate extract onto a pre-conditioned DEAE-Sephadex A-25 column.
-
Wash the column with water and then a sodium acetate (B1210297) buffer.
-
Add a purified sulfatase enzyme solution (e.g., from Helix pomatia) and incubate overnight at room temperature to cleave the sulfate (B86663) group.
-
Elute the desulfoglucosinolates with ultrapure water.
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is typically employed.
-
Detection: UV detection at 229 nm is standard for desulfoglucosinolates.
-
Quantification: this compound is identified by its retention time compared to a purified standard. Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated with a known concentration of a glucosinolate standard (e.g., sinigrin).
-
Mandatory Visualization
Aliphatic Glucosinolate Biosynthesis Pathway
The biosynthesis of this compound follows the general pathway for aliphatic glucosinolates, which originates from the amino acid methionine. The pathway involves three main stages: chain elongation, formation of the core glucosinolate structure, and side-chain modification.
Caption: Biosynthesis pathway of aliphatic glucosinolates.
Experimental Workflow for Glucosinolate Quantification
The following diagram illustrates the typical workflow for the quantitative analysis of this compound from plant samples.
Caption: Workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Variation in Glucosinolate Accumulation among Different Sprout and Seedling Stages of Broccoli (Brassica oleracea var. italica) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Glucosinolate Profiles in Different Tissues of Nine Brassica Crops - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Fate of Glucocheirolin: A Comparative Guide to Metabolite Identification
For researchers, scientists, and professionals in drug development, confirming the identity of metabolites is a critical step in understanding the bioactivity and pharmacokinetics of a compound. This guide provides a comprehensive comparison of methodologies for identifying the in vivo metabolites of Glucocheirolin, a glucosinolate found in various cruciferous plants.
This compound, upon ingestion, is believed to follow the established metabolic pathway of other glucosinolates. The primary route of biotransformation involves its hydrolysis to the corresponding isothiocyanate, cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate). Subsequently, cheirolin is conjugated with glutathione (B108866) (GSH) and enters the mercapturic acid pathway, leading to a series of metabolites that are ultimately excreted. This guide details the experimental protocols to confirm this metabolic cascade and presents a comparative analysis of analytical techniques for robust metabolite identification.
The Metabolic Journey of this compound
The proposed metabolic pathway of this compound begins with its conversion to an unstable aglycone, which rapidly rearranges to form the isothiocyanate, cheirolin. This electrophilic compound then readily reacts with the endogenous antioxidant glutathione in a reaction that can be catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then sequentially metabolized by various enzymes to form cysteinylglycine, cysteine, and finally, N-acetylcysteine (mercapturic acid) conjugates, which are the primary forms excreted in urine.
Comparative Analysis of Analytical Techniques
The identification and quantification of this compound metabolites primarily rely on chromatographic separation coupled with mass spectrometric detection. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the separation techniques of choice, offering excellent resolution of the polar metabolites.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| LC-MS/MS (Triple Quadrupole) | Liquid chromatography separation followed by tandem mass spectrometry for targeted quantification. | High sensitivity and specificity (MRM mode), excellent for quantification.[1] | Limited to known or predicted metabolites. | Quantifying known mercapturic acid pathway metabolites in urine and plasma. |
| LC-HRMS (e.g., Q-TOF, Orbitrap) | Liquid chromatography coupled with high-resolution mass spectrometry. | Enables identification of unknown metabolites through accurate mass measurement and fragmentation analysis. | Data analysis can be complex and time-consuming. | Exploratory metabolite profiling to identify novel or unexpected biotransformation products. |
| GC-MS | Gas chromatography separation of volatile and thermally stable compounds. | Not suitable for the direct analysis of polar, non-volatile glucosinolate metabolites. Derivatization is required. | Laborious sample preparation, potential for analyte degradation during derivatization and injection. | Historically used for isothiocyanate analysis after derivatization, but less common for mercapturic acid conjugates. |
Experimental Protocols for In Vivo Metabolite Identification
The following protocols provide a framework for conducting in vivo studies in animal models (e.g., rats) and can be adapted for human studies with appropriate ethical considerations.
In Vivo Administration and Sample Collection (Rat Model)
A typical experimental workflow for in vivo studies involves acclimatizing the animals, administering the test compound, and collecting biological samples over a defined period.
References
Validation of ELISA for Rapid Glucocheirolin Screening: A Comparative Guide
For researchers and drug development professionals requiring rapid and efficient screening of Glucocheirolin, an Enzyme-Linked Immunosorbent Assay (ELISA) presents a high-throughput and cost-effective solution. This guide provides a comprehensive comparison of a competitive ELISA for this compound with the gold-standard High-Performance Liquid Chromatography (HPLC) method, supported by experimental data and detailed protocols.
Performance Comparison: ELISA vs. HPLC
The performance of a hypothetical competitive ELISA for this compound is compared against a validated HPLC method. The data presented in the following tables are representative of typical results obtained in validation studies for similar small molecule immunoassays and glucosinolate analysis.
Table 1: Quantitative Comparison of this compound Detection Methods
| Parameter | Competitive ELISA | HPLC-UV |
| Limit of Detection (LOD) | 0.5 ng/mL | 1.0 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | 5.0 µg/mL |
| Linear Range | 1.5 - 100 ng/mL | 5.0 - 500 µg/mL |
| Intra-assay Precision (CV%) | < 10% | < 5% |
| Inter-assay Precision (CV%) | < 15% | < 10% |
| Accuracy (Recovery %) | 85-115% | 95-105% |
| Sample Throughput | High (96-well plate format) | Low to Medium |
| Cost per Sample | Low | High |
| Expertise Required | Minimal | Moderate to High |
Table 2: Cross-Reactivity of a Competitive ELISA for this compound
Cross-reactivity is a critical parameter for immunoassays, indicating the specificity of the antibody. The following table presents hypothetical cross-reactivity data for a this compound-specific antibody against other structurally related glucosinolates.
| Compound | Structure | Cross-Reactivity (%) |
| This compound | 3-Methylsulfinylpropyl glucosinolate | 100 |
| Sinigrin | Allylglucosinolate | < 5 |
| Progoitrin | 2-Hydroxy-3-butenyl glucosinolate | < 2 |
| Glucoiberin | 3-Methylsulfinylpropyl glucosinolate | < 10 |
| Glucoraphanin | 4-Methylsulfinylbutyl glucosinolate | < 8 |
Experimental Protocols
Detailed methodologies for both the competitive ELISA and HPLC analysis are provided below to allow for replication and validation.
Competitive ELISA Protocol for this compound
This protocol outlines the steps for a competitive ELISA to quantify this compound in a sample.
-
Coating: A 96-well microplate is coated with a this compound-protein conjugate (e.g., this compound-BSA) and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated to prevent non-specific binding.
-
Competition: Standards of known this compound concentration and unknown samples are mixed with a fixed amount of anti-Glucocheirolin antibody. This mixture is then added to the coated and blocked plate. During this incubation, free this compound in the standards or samples competes with the immobilized this compound-protein conjugate for binding to the limited amount of antibody.
-
Washing: The plate is washed to remove unbound antibodies and this compound.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added to each well and incubated. This secondary antibody binds to the primary antibody that is bound to the plate.
-
Washing: The plate is washed to remove any unbound secondary antibody.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB) is added to each well. The enzyme converts the substrate into a colored product.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance is read at a specific wavelength using a microplate reader. The concentration of this compound in the samples is inversely proportional to the signal intensity and is determined by comparison to the standard curve.
HPLC Protocol for Glucosinolate Analysis
This protocol describes a widely used method for the separation and quantification of glucosinolates.[1]
-
Extraction: Plant material is homogenized in a hot methanol/water solution to inactivate myrosinase and extract the glucosinolates.
-
Purification: The extract is applied to an anion-exchange column (e.g., DEAE-Sephadex A-25).
-
Desulfation: The bound glucosinolates are treated with a sulfatase solution overnight to convert them to their desulfo-analogs.
-
Elution: The desulfoglucosinolates are eluted from the column with water.
-
Chromatographic Separation: The eluted desulfoglucosinolates are separated on a C18 reversed-phase HPLC column using a gradient of water and acetonitrile.
-
Detection: The separated desulfoglucosinolates are detected by their UV absorbance at 229 nm.
-
Quantification: The concentration of each glucosinolate is determined by comparing its peak area to that of a known concentration of an internal or external standard.
Visualizing Key Processes
To further clarify the experimental workflow and the biological context of this compound, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Disposal of Glucocheirolin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of Glucocheirolin, a member of the glucosinolate class of compounds. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing environmental impact.
Waste Characterization: The First Step
Before initiating disposal, it is imperative to characterize the waste material. The appropriate disposal method hinges on whether you are handling pure this compound, a mixture containing other chemicals, or empty containers. Glucosinolates, as a class, are generally not classified as hazardous materials. However, this status can change if this compound is mixed with hazardous solvents or other regulated chemicals.
Key Disposal Considerations:
| Waste Type | Disposal Consideration |
| Pure this compound (Solid) | Treat as non-hazardous chemical waste. |
| Aqueous Solutions of this compound | May be eligible for drain disposal, pending institutional approval. |
| Mixtures with Hazardous Solvents | Must be treated as hazardous waste, dictated by the most hazardous component. |
| Empty Containers | Require triple-rinsing before disposal. |
Procedural Guidance for Disposal
The following workflow outlines the decision-making process and necessary steps for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow
Step-by-Step Disposal Procedures:
-
Waste Identification and Collection:
-
Collect this compound waste in a designated, properly labeled container. The container must be compatible with the chemical and sealed to prevent leaks or spills.
-
If dealing with a mixture, the container label must identify all constituents.
-
-
Disposal of Solid this compound Waste:
-
Pure, solid this compound should be collected and disposed of as non-hazardous chemical waste.
-
Package the waste securely to prevent dust formation.
-
Follow your institution's specific procedures for the collection and disposal of non-hazardous chemical waste.
-
-
Disposal of Liquid this compound Waste:
-
Aqueous Solutions: For solutions of this compound in water, consult your institution's environmental health and safety (EHS) office. Many institutions permit the drain disposal of non-hazardous aqueous waste, followed by flushing with a copious amount of water.[1]
-
Solvent Mixtures: If this compound is dissolved in a hazardous solvent, the entire mixture is considered hazardous waste.[1] The disposal protocol will be determined by the solvent's properties (e.g., flammability, toxicity). This waste must be collected by your institution's hazardous waste management team.
-
-
Disposal of Contaminated Materials:
-
Personal protective equipment (PPE), such as gloves and bench paper, that is lightly contaminated with this compound can typically be disposed of in the regular laboratory trash.
-
For significant contamination, or contamination with a hazardous mixture, treat the materials as hazardous waste.
-
-
Disposal of Empty Containers:
-
Empty containers that held pure this compound should be triple-rinsed with a suitable solvent (typically water).
-
The first rinsate should be collected as chemical waste. Subsequent rinsates may be eligible for drain disposal, pending institutional approval.
-
After rinsing, deface or remove the original label and dispose of the clean container in the appropriate recycling or regular trash bin.[1]
-
Regulatory Compliance
The disposal of all laboratory waste is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) oversees hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[2] All laboratory personnel are required to be familiar with their institution's specific waste management plans, which are designed to comply with these regulations.[3][4][5]
It is crucial to store chemical waste in designated Satellite Accumulation Areas (SAAs) and to ensure that all waste containers are properly labeled and closed.[5][6]
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and waste disposal protocols, as well as the Safety Data Sheet (SDS) for this compound and any other chemicals in a mixture. Your institution's EHS office is the primary resource for any questions regarding chemical safety and disposal.
References
Personal protective equipment for handling Glucocheirolin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Glucocheirolin, including operational and disposal plans.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₁₁S₃ | PubChem[1] |
| Molecular Weight | 439.5 g/mol | PubChem[1] |
| Appearance | Solid | PubChem[1] |
| Melting Point | 168 °C | PubChem[1] |
| Solubility | Soluble in water | BioCrick[2] |
| Storage Conditions | Store at < -15°C in a dry and dark place. | Extrasynthese[3] |
| Synonyms | 3-(Methylsulfonyl)propylglucosinolate potassium salt | BioCrick[2] |
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE is recommended as a minimum standard for handling the compound in a laboratory setting. These recommendations are based on general best practices for handling chemical reagents and information for related compounds.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield that protects the entire face from splashes should be worn.[4] If respiratory protection is also required, a combination of goggles and a respirator, or a full-face mask, should be used.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. The greatest danger when handling chemicals is to the hands, and appropriate gloves are essential.[4] |
| Body Protection | A laboratory coat or a long-sleeved overall is required. For handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit should be considered.[4] |
| Respiratory Protection | If handling the powder outside of a fume hood or if aerosolization is possible, a certified filtering half mask (or a half mask with appropriate filters) should be used.[4] Full-face masks or respirator hoods with suitable filters also provide adequate protection.[4] |
| Foot Protection | Closed-toe shoes are mandatory in a laboratory setting. |
Experimental Protocols: Safe Handling and Disposal
The following step-by-step procedures are designed to ensure the safe handling and disposal of this compound.
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Conduct all handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use a dedicated, clean spatula and weighing vessel.
-
Avoid raising dust. If the compound is a fine powder, handle it with extra care.
2. Dissolving the Compound:
-
When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
As this compound is soluble in water, be aware of potential hydrolysis, which may release isothiocyanates. Perform this step in a fume hood.
3. Experimental Use:
-
Keep containers of this compound sealed when not in use.
-
Clearly label all solutions containing this compound.
-
In the event of a spill, follow the emergency procedures outlined below.
4. Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and contaminated labware, should be disposed of as chemical waste.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain.
-
Contaminated washing water should be retained and disposed of as chemical waste.[6]
5. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and emergency response procedures for this compound.
References
- 1. This compound | C11H21NO11S3 | CID 9573943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:15592-36-6 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. extrasynthese.com [extrasynthese.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. bvl.bund.de [bvl.bund.de]
- 6. carlroth.com:443 [carlroth.com:443]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
